Product packaging for 5-chloro-1-Methyl-4-nitro-1H-pyrazole(Cat. No.:CAS No. 42098-25-9)

5-chloro-1-Methyl-4-nitro-1H-pyrazole

Cat. No.: B1355556
CAS No.: 42098-25-9
M. Wt: 161.55 g/mol
InChI Key: POXLZEWCWNUVDW-UHFFFAOYSA-N
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Description

5-chloro-1-Methyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClN3O2 B1355556 5-chloro-1-Methyl-4-nitro-1H-pyrazole CAS No. 42098-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXLZEWCWNUVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492670
Record name 5-Chloro-1-methyl-4-nitro-1H-pyrazole
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Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42098-25-9
Record name 5-Chloro-1-methyl-4-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-4-nitro-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative with significant potential in medicinal chemistry and agrochemical development. Its unique structural features, including a chlorine atom, a methyl group, and a nitro group on the pyrazole ring, impart specific physicochemical properties that are crucial for its application and further development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its potential applications.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O₂[1]
Molecular Weight 161.55 g/mol [1]
CAS Number 6814-58-0[1]
Appearance Information not available
Melting Point Information not available
Boiling Point Information not available
Solubility Information not available
pKa Information not available
LogP Information not available

Spectroscopic and Structural Data

Detailed spectroscopic and structural data are critical for the unambiguous identification and characterization of this compound. While specific experimental data for this compound is not publicly available, the following sections outline the expected analytical techniques and data based on closely related pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR would provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR (CDCl₃, 400 MHz):

  • A singlet for the methyl protons (N-CH₃) is expected around δ 3.8-4.0 ppm.

  • A singlet for the proton on the pyrazole ring (C-H) is expected around δ 7.5-8.5 ppm, with the exact shift influenced by the electron-withdrawing nitro group.

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • The methyl carbon (N-CH₃) would likely appear around δ 35-40 ppm.

  • The carbons of the pyrazole ring would resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C4) would be significantly downfield, while the chlorinated carbon (C5) would also show a characteristic shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 161 and a characteristic isotopic pattern for the chlorine atom ([M+2]⁺) would be present at m/z 163 with an intensity of approximately one-third of the [M]⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to:

  • N-O stretching of the nitro group (around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

  • C-N stretching vibrations.

  • C-H stretching and bending vibrations.

  • The C-Cl stretching vibration (typically in the fingerprint region).

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While a crystal structure for this compound is not publicly available, analysis of related compounds suggests that the pyrazole ring would be planar. The technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitro-substituted pyrazoles involves the nitration of a corresponding pyrazole precursor. A potential synthetic route for this compound is the nitration of 5-chloro-1-methyl-1H-pyrazole.

Materials:

  • 5-chloro-1-methyl-1H-pyrazole

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask cooled in an ice bath, a solution of 5-chloro-1-methyl-1H-pyrazole in concentrated sulfuric acid is prepared with stirring.

  • A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.

  • The nitrating mixture is added dropwise to the pyrazole solution while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The crude product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material: 5-chloro-1-methyl-1H-pyrazole Reaction Nitration (HNO₃/H₂SO₄) Start->Reaction Workup Aqueous Work-up & Crude Product Isolation Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Xray X-ray Crystallography (optional, for single crystals) Product->Xray Purity Purity Analysis (HPLC, Elemental Analysis) Product->Purity

Synthesis and Characterization Workflow

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the presence of a labile chlorine atom. The pyrazole ring is susceptible to nucleophilic attack, and the chlorine atom can be displaced by various nucleophiles, making it a versatile intermediate for the synthesis of a wide range of pyrazole derivatives.

This compound serves as a key building block in:

  • Drug Discovery: Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] this compound can be used as a starting material for the synthesis of novel drug candidates.

  • Agrochemicals: The pyrazole scaffold is also present in many commercially successful herbicides and insecticides. The reactivity of this compound allows for the introduction of various functional groups to develop new and effective crop protection agents.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for further chemical exploration and application in the fields of medicine and agriculture. This technical guide has summarized its key physicochemical properties and provided a framework for its synthesis and characterization. Further research into its biological activity and reaction chemistry is warranted to fully exploit its potential.

References

Spectroscopic Analysis of 5-chloro-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1-methyl-4-nitro-1H-pyrazole is a halogenated and nitrated pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active compounds, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The presence of a chlorine atom and a nitro group on the pyrazole ring of the title compound imparts unique electronic and steric properties, making it a valuable synthon for the generation of diverse chemical libraries for drug discovery.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization process. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available, peer-reviewed spectroscopic data for this specific compound is limited, this guide outlines the expected spectral features based on the analysis of closely related pyrazole derivatives and provides detailed, generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

A thorough search of scientific literature and chemical databases did not yield publicly available, experimentally determined quantitative spectroscopic data for this compound. Chemical suppliers confirm the use of spectroscopic methods for quality control but do not typically publish the detailed data.[1] Therefore, the following tables present predicted or expected data based on the known chemical structure and spectroscopic data from analogous compounds.[2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~8.0 - 8.5s
N-CH₃~3.8 - 4.2s

Note: The chemical shift of the pyrazole ring proton (H-3) is expected to be significantly downfield due to the electron-withdrawing effects of the adjacent nitro group and the overall aromaticity of the ring. The N-methyl protons will appear as a singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~135 - 145
C-4~140 - 150
C-5~120 - 130
N-CH₃~35 - 45

Note: The carbon atoms of the pyrazole ring will have distinct chemical shifts influenced by the substituents. The C-4 carbon, bearing the nitro group, is expected to be significantly deshielded.

Table 3: Expected Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
~1550 - 1500Asymmetric N-O stretching (nitro group)Strong
~1370 - 1330Symmetric N-O stretching (nitro group)Strong
~1600 - 1450C=N and C=C stretching (pyrazole ring)Medium
~3100 - 3000C-H stretching (aromatic)Weak - Medium
~2950 - 2850C-H stretching (methyl)Weak - Medium
~800 - 700C-Cl stretchingMedium - Strong

Note: The most characteristic IR bands will be the strong absorptions corresponding to the nitro group's stretching vibrations.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonExpected Relative Abundance
161/163[M]⁺Moderate
115/117[M - NO₂]⁺High
80[M - NO₂ - Cl]⁺Moderate

Note: The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio). Fragmentation is likely to involve the loss of the nitro group.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of solid organic compounds and pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Place a small amount of the solid this compound directly onto the center of the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background Scan: Perform a background scan with the clean, empty ATR crystal before running the sample.

  • Data Acquisition and Analysis:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum.

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-O stretching, C=N stretching, C-H stretching, C-Cl stretching).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters (Typical):

    • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Examine the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with a mass spectral library (if available) for confirmation.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy (Functional Group Identification) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) (Detailed Structure Elucidation) Purification->NMR Data_Integration Integration of All Spectroscopic Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

NMR_Analysis_Logic cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Shifts Chemical Shifts (Proton Environments) Structural_Fragments Identification of Structural Fragments H_Shifts->Structural_Fragments H_Integration Integration (Proton Ratios) H_Integration->Structural_Fragments H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structural_Fragments C_Shifts Chemical Shifts (Carbon Skeleton) C_Shifts->Structural_Fragments C_Count Number of Signals (Unique Carbons) C_Count->Structural_Fragments Final_Structure Assembly into Final Structure Structural_Fragments->Final_Structure

Caption: Logical flow for NMR-based structure elucidation.

References

Spectroscopic and Structural Elucidation of 5-chloro-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 5-chloro-1-methyl-4-nitro-1H-pyrazole. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar pyrazole derivatives. It also outlines a general experimental protocol for the acquisition of such data. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a chloro, a methyl, and a nitro group on the pyrazole ring suggests its potential as a versatile building block in the synthesis of novel compounds with interesting pharmacological or material properties. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of such compounds in solution.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of published data for analogous pyrazole structures and established principles of NMR spectroscopy, which correlate chemical shifts with the electronic environment of the nuclei.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
C3-H8.0 - 8.5s
N1-CH₃3.8 - 4.2s

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3135 - 140
C4138 - 143
C5145 - 150
N1-CH₃35 - 40

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for optimal resolution.

  • Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set a wide spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Molecular Structure and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure of the target compound and a typical workflow for its NMR analysis.

molecular_structure cluster_pyrazole This compound cluster_substituents N1 N1 N2 N2 N1->N2 CH3 CH₃ N1->CH3 C3 C3 N2->C3 C4 C4 C3->C4 = H H C3->H C5 C5 C4->C5 NO2 NO₂ C4->NO2 C5->N1 = Cl Cl C5->Cl

Caption: Molecular structure of this compound.

experimental_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C ¹H NMR Data Acquisition B->C D ¹³C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Calibration) C->E D->E F Spectral Analysis and Interpretation E->F G Structure Confirmation F->G

Caption: General experimental workflow for NMR analysis.

Disclaimer: The NMR data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is necessary for definitive structural assignment.

Spectroscopic Analysis of 5-chloro-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) characteristics of 5-chloro-1-methyl-4-nitro-1H-pyrazole. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes data from closely related analogs and established spectroscopic principles to predict its spectral behavior. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to its key structural features: the pyrazole ring, the nitro group, the carbon-chlorine bond, and the methyl group.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are based on the analysis of similar nitro-substituted heterocyclic compounds and general IR frequency correlation tables.[1][2][3]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100 - 3150MediumC-H stretchPyrazole ring
~2950 - 3000MediumC-H stretch (asymmetric and symmetric)Methyl group (CH₃)
~1550 - 1475StrongAsymmetric N-O stretchNitro group (NO₂)
~1450 - 1470MediumC-H bend (asymmetric)Methyl group (CH₃)
~1360 - 1290StrongSymmetric N-O stretchNitro group (NO₂)
~1370 - 1390MediumC-H bend (symmetric)Methyl group (CH₃)
~1000 - 1200MediumRing stretchingPyrazole ring
~700 - 800StrongC-Cl stretchCarbon-Chlorine bond
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

This protocol outlines a standard procedure for obtaining an IR spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 161.55 g/mol ), electron ionization (EI) is a common method for generating ions.[4][5]

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of pyrazoles is complex and highly influenced by their substituents.[6] The presence of a nitro group is expected to direct the fragmentation pathways significantly. The following table outlines the predicted major fragments for this compound.

m/z ValueProposed Fragment IonPlausible Neutral Loss
161/163[C₄H₄ClN₃O₂]⁺ (Molecular Ion)-
115/117[C₄H₄ClN₃]⁺NO₂
88/90[C₃H₃ClN]⁺N₂, HCN
79/81[C₂HClN]⁺CH₃, N₂, HCN
53[C₃H₃N]⁺Cl, NO₂, HCN

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for analyzing a solid sample using a GC-MS system with an EI source.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-200

    • Inlet System: Gas chromatography (GC) or direct insertion probe. If using GC, an appropriate column (e.g., DB-5ms) and temperature program should be selected to ensure the compound elutes without degradation.

  • Data Acquisition: Inject the sample into the instrument. The mass spectrometer will separate the resulting ions based on their mass-to-charge ratio and generate a mass spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation Sample Solid Sample IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Solvent Sample->MS_Prep FTIR FTIR Spectrometer IR_Prep->FTIR MS Mass Spectrometer (EI) MS_Prep->MS IR_Spectrum IR Spectrum FTIR->IR_Spectrum MS_Spectrum Mass Spectrum MS->MS_Spectrum Interpretation Structural Elucidation IR_Spectrum->Interpretation MS_Spectrum->Interpretation Fragmentation_Pathway M [C₄H₄ClN₃O₂]⁺ m/z = 161/163 F1 [C₄H₄ClN₃]⁺ m/z = 115/117 M->F1 - NO₂ F2 [C₃H₃ClN]⁺ m/z = 88/90 F1->F2 - HCN F3 [C₂HClN]⁺ m/z = 79/81 F2->F3 - CH₃

References

In-Depth Technical Guide: 5-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS 42098-25-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-4-nitro-1H-pyrazole, with CAS number 42098-25-9, is a substituted pyrazole derivative.[1] Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] This compound, featuring a chlorine atom, a methyl group, and a nitro group on the pyrazole ring, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][5] The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom make it a valuable building block for creating a variety of derivatives.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 42098-25-9[1]
Molecular Formula C₄H₄ClN₃O₂[1]
Molecular Weight 161.55 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Chloro-1-methyl-4-nitropyrazole, 1H-Pyrazole, 5-chloro-1-methyl-4-nitro-[1]
Appearance White to off-white to yellow solid[1]
Melting Point 135-137 °C[1]
Boiling Point 273 °C at 760 mmHg[1]
Density 1.65 g/cm³[1]
Flash Point 119 °C[1]
Solubility Soluble in organic solvents.[1]
pKa (Predicted) -3.31 ± 0.10[1]

Synthesis and Characterization

Synthetic Route

The most common method for the synthesis of this compound is through the nitration of 5-chloro-1-methyl-1H-pyrazole.[1] This electrophilic aromatic substitution introduces a nitro group at the 4-position of the pyrazole ring.

G A 5-Chloro-1-methyl-1H-pyrazole C This compound (CAS 42098-25-9) A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) D Reaction Work-up and Purification (e.g., Quenching, Extraction, Crystallization) C->D

General synthesis workflow for this compound.
Experimental Protocol: Synthesis

The following is a representative experimental protocol based on general procedures for the nitration of pyrazoles. Specific conditions may require optimization.

Materials:

  • 5-chloro-1-methyl-1H-pyrazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5-chloro-1-methyl-1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons and the proton on the pyrazole ring.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the methyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C-Cl, C-N, and N-O (nitro group) bonds.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Biological Activities and Potential Applications

While specific biological activity data for this compound is not extensively reported in the public domain, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3] Derivatives of pyrazoles have been investigated for a wide range of therapeutic applications.[1]

Potential Therapeutic Areas for Pyrazole Derivatives:

  • Anticancer: Many pyrazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and other cellular targets.[1]

  • Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial: Pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1]

Given its chemical structure, this compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activities.[5]

G A CAS 42098-25-9 (Intermediate) B Chemical Synthesis (e.g., Suzuki coupling, Nucleophilic substitution) A->B C Library of Pyrazole Derivatives B->C D High-Throughput Screening (e.g., Cell-based assays, Enzyme assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

References

Synthesis and Characterization of 5-chloro-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-chloro-1-methyl-4-nitro-1H-pyrazole. This molecule serves as a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its preparation and properties. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key physicochemical and spectroscopic data.

Introduction

This compound is a substituted pyrazole derivative featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. The presence of a chlorine atom, a methyl group, and a nitro group on the pyrazole core imparts distinct chemical reactivity and potential for further functionalization. The electron-withdrawing nature of the nitro group and the chloro substituent makes the pyrazole ring susceptible to nucleophilic attack, a key feature for its use in the synthesis of more complex molecules.[1] Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a person of interest for drug discovery programs.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nitration of 5-chloro-1-methyl-1H-pyrazole.[1] This electrophilic aromatic substitution reaction introduces a nitro group at the C4 position of the pyrazole ring.

Proposed Synthetic Pathway:

G cluster_0 Synthesis of 5-chloro-1-methyl-1H-pyrazole (Starting Material) cluster_1 Nitration Reaction 1-methyl-1H-pyrazol-5(4H)-one 1-methyl-1H-pyrazol-5(4H)-one 5-chloro-1-methyl-1H-pyrazole 5-chloro-1-methyl-1H-pyrazole 1-methyl-1H-pyrazol-5(4H)-one->5-chloro-1-methyl-1H-pyrazole Vilsmeier-Haack Reaction POCl3_DMF POCl3, DMF 5-chloro-1-methyl-1H-pyrazole_start 5-chloro-1-methyl-1H-pyrazole Target_Compound This compound 5-chloro-1-methyl-1H-pyrazole_start->Target_Compound Nitration Nitrating_agent HNO3, H2SO4

A plausible synthetic route to this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from analogous nitration procedures for similar heterocyclic compounds.

Materials:

  • 5-chloro-1-methyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane or Chloroform

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Reactant: Slowly add 5-chloro-1-methyl-1H-pyrazole (1.0 g, 7.66 mmol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.6 mL, approx. 9.2 mmol) to concentrated sulfuric acid (2 mL) in a separate beaker, pre-cooled in an ice bath. Add this nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with stirring. A precipitate should form.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with dichloromethane or chloroform (3 x 30 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Characterization of this compound

Physicochemical Properties
PropertyValueReference
Molecular Formula C₄H₄ClN₃O₂[1]
Molecular Weight 161.55 g/mol [1]
Appearance White to off-white to yellow solid[1]
Melting Point 135-137 °C[1]
Boiling Point 273 °C at 760 mmHg[1]
Density 1.65 g/cm³[1]
CAS Number 42098-25-9[1]
Spectroscopic Data
TechniqueExpected Data
¹H NMR A singlet for the C3-H proton of the pyrazole ring and a singlet for the N-methyl protons.
¹³C NMR Signals corresponding to the three carbon atoms of the pyrazole ring and one for the methyl group. The carbon bearing the nitro group (C4) would be significantly downfield.
IR (Infrared) Spectroscopy Strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching) are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (161.55 g/mol ) with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the M peak).

Experimental and Data Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_0 Synthesis cluster_1 Characterization Reactants 5-chloro-1-methyl-1H-pyrazole Nitrating Agent Reaction Nitration Reactants->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Product Purification->Product Yield & Purity Check Spectroscopy NMR (¹H, ¹³C) IR Mass Spectrometry Product->Spectroscopy Analysis Data Analysis and Structure Confirmation Spectroscopy->Analysis

Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol, based on the nitration of a suitable precursor, offers a practical approach for its preparation in a laboratory setting. The provided physicochemical and expected spectroscopic data serve as a benchmark for the identification and quality control of the synthesized compound. Further research to obtain and publish detailed, experimentally verified spectroscopic data would be a valuable contribution to the scientific community, facilitating its broader application in drug discovery and materials science.

References

An In-depth Technical Guide on the Mechanism of Action of 5-chloro-1-methyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-chloro-1-methyl-4-nitro-1H-pyrazole represent a class of heterocyclic compounds with significant potential in therapeutic applications. This technical guide synthesizes the current understanding of their mechanism of action, drawing upon data from structurally related pyrazole compounds. The primary biological activities associated with these derivatives include anticancer, antimicrobial, and anti-inflammatory effects. The proposed mechanisms underlying these activities often involve the inhibition of key enzymes and interference with critical cellular signaling pathways. This document provides a comprehensive overview of the plausible mechanisms, supported by quantitative data from various studies, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of relevant biological pathways and workflows.

Introduction

Pyrazole, a five-membered heterocyclic diamine ring system, serves as a versatile scaffold in medicinal chemistry due to its diverse pharmacological activities. The specific derivative, this compound, is characterized by the presence of a chloro group at position 5, a methyl group at the N1 position, and a nitro group at position 4. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity. While direct studies on the precise mechanism of action of this compound derivatives are limited, extensive research on analogous pyrazole structures provides a strong foundation for inferring their potential therapeutic actions. This guide will explore these imputed mechanisms in the context of cancer, microbial infections, and inflammation.

Putative Mechanisms of Action

The biological effects of this compound derivatives are likely pleiotropic, targeting multiple cellular processes. The following sections delineate the proposed mechanisms based on evidence from related pyrazole compounds.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

  • Enzyme Inhibition: A prominent mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. These include:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

    • Epidermal Growth Factor Receptor (EGFR): By blocking EGFR signaling, these compounds can inhibit pathways that promote cell growth, proliferation, and survival.

    • Janus Kinase (JAK): Specifically, inhibition of the JAK/STAT pathway has been identified as a target for some pyrazole derivatives, which is critical in hematological malignancies. A notable example is the discovery of AZD1480, a 5-chloro-N-pyrimidin-2-yl-N-ethyl-N'-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, as a potent JAK2 inhibitor.[1]

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through:

    • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress and trigger the apoptotic cascade.

    • Modulation of Apoptotic Proteins: This includes the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are attributed to their ability to interfere with essential microbial processes.

  • Inhibition of Bacterial Enzymes: Pyrazoles can target and inhibit bacterial enzymes that are vital for survival. For example, they may act as inhibitors of DNA gyrase, an enzyme necessary for DNA replication and repair in bacteria.

  • Disruption of Cell Wall Integrity: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

  • Inhibition of Fungal Growth: The antifungal mechanism may involve the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often linked to the inhibition of enzymes involved in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some pyrazole derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

  • Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes can reduce the production of leukotrienes, another class of inflammatory mediators.

Quantitative Data

The following tables summarize quantitative data on the biological activities of various pyrazole derivatives from the literature. It is important to note that these data are for structurally related compounds and may not be directly extrapolated to all this compound derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
1,4-Benzoxazine-pyrazole hybridsMCF72.82 - 6.28[2]
1,4-Benzoxazine-pyrazole hybridsA5492.82 - 6.28[2]
1,4-Benzoxazine-pyrazole hybridsHeLa2.82 - 6.28[2]
1,4-Benzoxazine-pyrazole hybridsPC32.82 - 6.28[2]
Pyrazolo[3,4-d]pyrimidine derivativesA5498.21[2]
Pyrazolo[3,4-d]pyrimidine derivativesHCT11619.56[2]
Pyrazole-based hybrid heteroaromaticsA54942.79 - 55.73[2]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-71.31[3]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.50.45[3]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-70.97[3]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.50.72[3]
3,5-diphenyl-1H-pyrazoleCFPAC-161.7[3]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-781.48[3]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
5-chloro-pyrazole phenylhydrazone derivativeR. solani0.25 - 0.96[4]
Pyrazole derivative 3Escherichia coli0.25[5]
Pyrazole derivative 4Streptococcus epidermidis0.25[5]
Pyrazole derivative 2Aspergillus niger1[5]
Pyrazole–Schiff base 5aVarious pathogenic isolates0.25 - 0.50[6]
3,5-pyrazole compound 3aGram-positive strains0.125[6]
3,5-pyrazole compound 3aGram-negative bacteria0.062 - 0.25[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of pyrazole derivatives.

In Vitro Anticancer Activity - MTT Assay

Objective: To determine the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of compounds against bacteria and fungi.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Standard antibiotic/antifungal agents (e.g., ciprofloxacin, fluconazole)

  • Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Enzyme Inhibition Assay - COX Inhibition Assay

Objective: To determine the inhibitory effect of compounds on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • A detection reagent that measures prostaglandin production (e.g., a fluorescent probe)

  • 96-well plates

  • Fluorometric or colorimetric plate reader

Procedure:

  • Add assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations to the wells of a 96-well plate.

  • Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2).

  • Pre-incubate the plate to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Monitor the reaction progress by measuring the signal (fluorescence or absorbance) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate potential signaling pathways and experimental workflows relevant to the mechanism of action of this compound derivatives.

anticancer_pathway compound 5-Chloro-1-methyl-4-nitro- 1H-pyrazole Derivative EGFR EGFR compound->EGFR Inhibition JAK JAK compound->JAK Inhibition CDK2 CDK2 compound->CDK2 Inhibition ROS ROS Generation compound->ROS Induction Bcl2 Bcl-2 compound->Bcl2 Inhibition Bax Bax compound->Bax Activation Proliferation Cell Proliferation & Survival EGFR->Proliferation STAT STAT JAK->STAT CellCycle Cell Cycle Progression CDK2->CellCycle STAT->Proliferation CellCycle->Proliferation Apoptosis Apoptosis ROS->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Putative anticancer signaling pathways targeted by pyrazole derivatives.

experimental_workflow_anticancer start Start: Synthesized Pyrazole Derivative mtt MTT Assay on Cancer Cell Lines start->mtt ic50 Determine IC50 Values mtt->ic50 enzyme_assay Enzyme Inhibition Assays (e.g., Kinase Assays) ic50->enzyme_assay apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis_assay enzyme_ic50 Determine Enzyme IC50 enzyme_assay->enzyme_ic50 pathway_analysis Western Blot for Signaling Proteins enzyme_ic50->pathway_analysis apoptosis_result Quantify Apoptotic Cells apoptosis_assay->apoptosis_result apoptosis_result->pathway_analysis conclusion Elucidate Mechanism of Action pathway_analysis->conclusion

Caption: General experimental workflow for elucidating anticancer mechanism.

Conclusion

While direct mechanistic studies on this compound derivatives are yet to be extensively reported, the wealth of information on analogous pyrazole compounds provides a strong basis for predicting their biological activities. The evidence points towards a multi-targeted mechanism of action encompassing anticancer, antimicrobial, and anti-inflammatory effects, primarily driven by enzyme inhibition and modulation of key cellular signaling pathways. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising class of compounds. Future research should focus on elucidating the specific molecular targets and pathways affected by this compound derivatives to validate these proposed mechanisms and facilitate their translation into clinical applications.

References

The Nitro Group as a Versatile Functional Handle: An In-depth Technical Guide to the Reactivity of 5-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 5-chloro-1-methyl-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the nitro, chloro, and methyl groups on the pyrazole ring imparts a unique electronic landscape, making the nitro group a focal point for a variety of chemical transformations. This document details the primary reactions involving the nitro group—namely reduction to an amine and nucleophilic aromatic substitution—supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory application and further research.

Core Reactivity Principles

The chemical behavior of this compound is largely dictated by the strong electron-withdrawing nature of the 4-nitro group. This deactivates the pyrazole ring towards electrophilic attack but significantly activates it for nucleophilic reactions. The primary avenues for exploiting the reactivity of the nitro group are its reduction to the corresponding amine and its potential to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Reduction of the Nitro Group

The transformation of the 4-nitro group to a 4-amino group is a pivotal reaction, yielding 5-chloro-1-methyl-4-amino-1H-pyrazole, a valuable intermediate for the synthesis of diverse bioactive molecules. This reduction can be achieved through several established methods, including catalytic hydrogenation and chemical reduction using metal catalysts in acidic or neutral media.

Nucleophilic Aromatic Substitution (SNAr)

While the chlorine atom at the 5-position is the more conventional leaving group in SNAr reactions on this scaffold, the 4-nitro group can also be displaced by potent nucleophiles under specific conditions. The feasibility of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions, as the pyrazole ring is already electron-deficient. The reactivity of nitro groups as leaving groups has been observed in various dinitro- and trinitropyrazole systems. For instance, in 3,4-dinitropyrazoles, the nitro group at the 3-position can be regioselectively substituted.[1] In N-substituted 3(5)-nitropyrazoles, the nitro group at position 5 exhibits greater reactivity compared to the one at position 3.

Quantitative Data on Reactivity

The following table summarizes typical yields for the reduction of nitroarenes to amines using various established methods, which can be considered indicative for the reduction of this compound.

Reduction MethodReagentsSubstrate ScopeTypical Yield (%)Reference
Catalytic HydrogenationH₂, Pd/CAromatic & Aliphatic Nitro>90General Knowledge
Chemical ReductionFe, NH₄Cl, EtOH/H₂OAromatic Nitro85-95[2]
Chemical ReductionSnCl₂·2H₂O, EtOHAromatic Nitro80-95[1]

Experimental Protocols

Detailed methodologies for the key transformations of the nitro group in this compound are provided below. These protocols are based on established procedures for structurally related compounds and can be adapted for the specific substrate.

Protocol 1: Reduction of this compound to 5-chloro-1-methyl-4-amino-1H-pyrazole via Catalytic Hydrogenation

Objective: To synthesize 5-chloro-1-methyl-4-amino-1H-pyrazole through the catalytic hydrogenation of the corresponding nitro compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-1-methyl-4-amino-1H-pyrazole.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction of this compound using Iron in Ammonium Chloride

Objective: To prepare 5-chloro-1-methyl-4-amino-1H-pyrazole using a cost-effective and milder chemical reduction method.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (10 eq) and ammonium chloride (10 eq).[2]

  • Heat the reaction mixture to 70 °C and stir vigorously for 1-2 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, and wash the pad thoroughly with ethyl acetate.[2]

  • Separate the organic layer from the filtrate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.

Protocol 3: Nucleophilic Substitution of the 4-Nitro Group with an Amine (General Procedure)

Objective: To investigate the displacement of the 4-nitro group with a nucleophilic amine. Note: This reaction is less common and may require forcing conditions.

Materials:

  • This compound

  • Nucleophilic amine (e.g., piperidine, morpholine)

  • High-boiling polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N) - optional

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add an excess of the nucleophilic amine (3-5 eq). An optional base may be added to facilitate the reaction.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C).

  • Monitor the reaction progress over time using TLC or LC-MS.

  • After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways for the transformation of the nitro group in this compound.

Reduction_Pathway Start This compound Reagents Reduction (e.g., H₂/Pd-C, Fe/NH₄Cl, SnCl₂) Product 5-chloro-1-methyl-4-amino-1H-pyrazole Reagents->Product Reduction of Nitro Group

Caption: General pathway for the reduction of the nitro group.

SNAr_Pathway Start This compound Intermediate Meisenheimer Complex (Hypothetical) Start->Intermediate + Nucleophile Product 5-chloro-1-methyl-4-(nucleophile)-1H-pyrazole Intermediate->Product - NO₂⁻

Caption: Hypothetical SNAr pathway for nitro group displacement.

Conclusion

The 4-nitro group of this compound serves as a key functional handle for synthetic diversification. Its reduction to the corresponding amine is a robust and high-yielding transformation, providing access to a wide range of derivatives. While the nucleophilic substitution of the nitro group is less conventional, it represents a potential avenue for novel functionalization under specific conditions. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the effective utilization of this versatile building block in their scientific endeavors. Further investigation into the quantitative aspects of the nucleophilic substitution of the nitro group on this specific scaffold is warranted to fully elucidate its synthetic potential.

References

The Rising Therapeutic Potential of Novel Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the significant anticancer, antimicrobial, and anti-inflammatory properties of novel pyrazole compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity of Pyrazole Derivatives

Novel pyrazole derivatives have emerged as promising candidates in oncology, demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of selected novel pyrazole compounds against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
12d A2780 (Ovarian)Not specified--[1]
A549 (Lung)Not specified--[1]
P388 (Murine Leukemia)Not specified--[1]
13 4T1 (Breast)25 ± 0.4--[2]
4a K562 (Leukemia)0.26ABT-751>1[3][4]
A549 (Lung)0.19ABT-751>1[3][4]
5b K562 (Leukemia)0.021ABT-751>1[3][4]
A549 (Lung)0.69ABT-751>1[3][4]
33 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[5]
34 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[5]
37 MCF7 (Breast)5.21--[5]
43 MCF7 (Breast)0.25Doxorubicin0.95[5]
57 HepG2, MCF7, HeLa3.11–4.91Doxorubicin4.30–5.17[5]
58 HepG2, MCF7, HeLa4.06–4.24Doxorubicin4.30–5.17[5]
59 HepG2 (Hepatocellular)2Cisplatin5.5[5]
L2 CFPAC-1 (Pancreatic)61.7 ± 4.9--[6]
L3 MCF-7 (Breast)81.48 ± 0.89--[6]
10b MCF-7 (Breast)< 0.1Adriamycin0.13[7]
25 HT29, PC3, A549, U87MG3.17-6.77AxitinibNot specified[8]
Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds or a vehicle control (like DMSO) for a specified period (e.g., 48 hours).[6][9]

  • MTT Addition: After incubation, the media is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

Several pyrazole derivatives exert their anticancer effects by modulating specific signaling pathways.

One prominent mechanism is the inhibition of tubulin polymerization . Compound 5b, for instance, has been identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

G Pyrazole_Compound_5b Pyrazole_Compound_5b Tubulin_Dimers Tubulin_Dimers Pyrazole_Compound_5b->Tubulin_Dimers Binds to Microtubule_Assembly Microtubule_Assembly Pyrazole_Compound_5b->Microtubule_Assembly Inhibits Tubulin_Dimers->Microtubule_Assembly Disrupted_Microtubules Disrupted_Microtubules Microtubule_Assembly->Disrupted_Microtubules Mitotic_Spindle_Formation_Failure Mitotic_Spindle_Formation_Failure Disrupted_Microtubules->Mitotic_Spindle_Formation_Failure G2/M_Cell_Cycle_Arrest G2/M_Cell_Cycle_Arrest Mitotic_Spindle_Formation_Failure->G2/M_Cell_Cycle_Arrest Apoptosis Apoptosis G2/M_Cell_Cycle_Arrest->Apoptosis

Mechanism of Tubulin Polymerization Inhibition.

Other pyrazole compounds induce apoptosis through the modulation of key regulatory proteins. For example, compound 12d was found to increase the expression of p53 and p21(waf1), which are crucial for inducing apoptosis and cell cycle arrest.[1]

G Pyrazole_Compound_12d Pyrazole_Compound_12d p53_Expression p53_Expression Pyrazole_Compound_12d->p53_Expression Upregulates p21_waf1_Expression p21_waf1_Expression p53_Expression->p21_waf1_Expression Activates Apoptosis Apoptosis p53_Expression->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p21_waf1_Expression->Cell_Cycle_Arrest

Apoptosis Induction via p53 and p21 Pathway.

Antimicrobial Activity of Pyrazole Derivatives

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole compounds against different microorganisms.

Compound IDMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
3 Escherichia coli0.25Ciprofloxacin0.5[10]
4 Staphylococcus epidermidis0.25Ciprofloxacin4[10]
2 Aspergillus niger1ClotrimazoleNot specified[10]
21a Bacterial Strains62.5-125ChloramphenicolNot specified[11]
21a Fungal Strains2.9-7.8ClotrimazoleNot specified[11]
9 Staphylococcus aureus (MDR)4--[12]
9 Enterococcus faecalis (MDR)4--[12]
Experimental Protocols

Agar Disc Diffusion Method for Antibacterial Screening

This method is widely used to assess the antimicrobial activity of chemical substances.

  • Media Preparation: Mueller-Hinton agar is prepared and poured into sterile Petri dishes.[10]

  • Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar.

  • Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the pyrazole compound (e.g., 100 µg/mL in DMSO) and placed on the agar surface.[10] A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.[10]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Prepare_Agar Prepare_Agar Inoculate_Bacteria Inoculate_Bacteria Prepare_Agar->Inoculate_Bacteria Impregnate_Discs Impregnate_Discs Inoculate_Bacteria->Impregnate_Discs Place_Discs Place_Discs Impregnate_Discs->Place_Discs Incubate Incubate Place_Discs->Incubate Measure_Zones Measure_Zones Incubate->Measure_Zones

Workflow for Agar Disc Diffusion Method.

Anti-inflammatory Activity of Pyrazole Derivatives

Many commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, such as celecoxib.[10] Research continues to uncover novel pyrazole derivatives with potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity
Compound IDAssayResultStandard DrugResultReference
4 Carrageenan-induced paw edemaBetter activityDiclofenac sodium-[10]
117a Protein denaturation93.80% inhibitionDiclofenac sodium90.21% inhibition[13]
151a-c Carrageenan-induced paw edema62-71% edema inhibitionCelecoxib22% edema inhibition[14]
3,5-diarylpyrazole In vitro COX-2 inhibitionIC50 = 0.01 µM--[15]
pyrazole-thiazole hybrid In vitro COX-2 inhibitionIC50 = 0.03 µM--[15]
pyrazole-thiazole hybrid In vitro 5-LOX inhibitionIC50 = 0.12 µM--[15]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The treatment groups receive the pyrazole compound orally or via intraperitoneal injection at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at various time intervals after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treatment group relative to the control group.

Signaling Pathways and Mechanisms of Action

The primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[16] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

G Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Substrate for Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Compound Pyrazole_Compound Pyrazole_Compound->COX2_Enzyme Inhibits

Mechanism of COX-2 Inhibition by Pyrazole Compounds.

Conclusion

The pyrazole scaffold remains a highly privileged structure in the design of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the immense potential of novel pyrazole derivatives. The data and methodologies presented in this guide offer a solid foundation for further research and development in this exciting field. Future work will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic profiles for clinical applications.

References

5-Chloro-1-methyl-4-nitro-1H-pyrazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1-methyl-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique arrangement of a reactive chlorine atom, an electron-withdrawing nitro group, and a methylated pyrazole core makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.

PropertyValueReference
CAS Number 2942-41-8N/A
Molecular Formula C₄H₄ClN₃O₂[1]
Molecular Weight 161.55 g/mol [1]
Appearance White to off-white or yellow solid[1]
Melting Point 135-137 °C[1]
Boiling Point 273 °C at 760 mmHg[1]
Density 1.65 g/cm³[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nitration of a 1-methyl-5-chloro-1H-pyrazole precursor.

Synthesis_of_5_chloro_1_methyl_4_nitro_1H_pyrazole 1-Methyl-5-chloro-1H-pyrazole 1-Methyl-5-chloro-1H-pyrazole Product This compound 1-Methyl-5-chloro-1H-pyrazole->Product Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Product Key_Reactions Start This compound Substituted_Amine 5-Amino-1-methyl-4-nitro-1H-pyrazole Derivatives Start->Substituted_Amine Nucleophilic Aromatic Substitution (SNAr) Reduced_Product 5-Chloro-1-methyl-4-amino-1H-pyrazole Start->Reduced_Product Reduction of Nitro Group Coupled_Product 5-Aryl-1-methyl-4-nitro-1H-pyrazole Derivatives Start->Coupled_Product Suzuki-Miyaura Cross-Coupling COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Phospholipase_A2 Phospholipase A₂ Inflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 inhibits Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acid) Start->Suzuki Reduction Nitro Group Reduction (SnCl₂) Suzuki->Reduction Amide_Coupling Amide Coupling (e.g., Sulfonamide formation) Reduction->Amide_Coupling Final_Compound Final Pyrazole Analog Amide_Coupling->Final_Compound In_vitro_Assay In vitro COX-2 Inhibition Assay Final_Compound->In_vitro_Assay Biological Evaluation Hit_Identification Hit Identification In_vitro_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_vivo_Testing In vivo Efficacy & Toxicity Testing Lead_Optimization->In_vivo_Testing

References

Methodological & Application

Vilsmeier-Haack Reaction for the Synthesis of Pyrazole Aldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, yielding valuable pyrazole-4-carbaldehyde derivatives. These products serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials, finding applications in drug discovery and materials science.[1][2][3][4]

This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for the synthesis of pyrazole aldehydes via the Vilsmeier-Haack reaction.

Application and Significance

Pyrazole-4-carbaldehydes are key intermediates in the development of pharmaceuticals and functional materials. The formyl group can be readily transformed into various other functionalities, allowing for the construction of complex molecular architectures.[5] Applications include the synthesis of:

  • Condensed heterocyclic systems: Such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are scaffolds for potential therapeutic agents.[2]

  • Biologically active compounds: Including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][5]

  • Fluorescent sensors and organic light-emitting diodes (OLEDs): The pyrazole core and its derivatives can be incorporated into materials with specific photophysical properties.[2]

Reaction Mechanism and Key Parameters

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6] The resulting electrophilic chloroiminium ion (Vilsmeier reagent) then attacks the electron-rich pyrazole ring, leading to formylation after hydrolysis.

Several factors influence the success and outcome of the reaction:

  • Substituents on the pyrazole ring: Electron-donating groups on the pyrazole ring enhance its reactivity towards the weakly electrophilic Vilsmeier reagent. Conversely, strong electron-withdrawing groups can deactivate the ring and hinder the reaction.[1]

  • Stoichiometry of reagents: An excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material.[1]

  • Reaction temperature and time: The optimal temperature and reaction time vary depending on the reactivity of the pyrazole substrate. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial.[1][7]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazole aldehydes using the Vilsmeier-Haack reaction, as reported in the literature.

Starting Pyrazole DerivativeReagents (Ratio)Temperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF (5 eq.), POCl₃ (2 eq.)120255[1]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF (4 eq.), POCl₃ (4 eq.)702448[2]
(E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazineDMF, POCl₃556Excellent[7]
Hydrazones derived from galloyl hydrazideDMF, POCl₃704Good[5]
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazonesDMF, POCl₃705-6Good[7]
1,3-Disubstituted-5-chloro-1H-pyrazolesDMF, POCl₃1202Good[8]
Hydrazones from substituted acetophenonesDMF, POCl₃805-6Excellent[7]

Experimental Protocols

Below are generalized and specific experimental protocols for the Vilsmeier-Haack formylation of pyrazoles.

General Protocol

This protocol provides a general framework for the reaction. The specific amounts of reagents, temperature, and reaction time should be optimized for each substrate.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (e.g., nitrogen or argon), cool dry N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve the pyrazole starting material in a minimal amount of dry DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature (often room temperature or maintained at 0 °C initially).

  • Reaction Progression: After the addition is complete, slowly raise the temperature to the desired level (e.g., 70-120 °C) and stir for the required time, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution, sodium acetate) to a pH of 7-8.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole aldehyde.

Specific Protocol: Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[2]
  • Vilsmeier Reagent Preparation: To a flask containing dry dimethylformamide (2.1 mL, 40 mmol), add phosphorus oxychloride (2.5 mL, 40 mmol) dropwise at -10 °C under an argon atmosphere. Stir the mixture at -10 °C until a viscous, white Vilsmeier reagent is formed.

  • Reaction with Pyrazole: Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (1.68 g, 6.7 mmol) in dry dimethylformamide (5 mL) and add it dropwise to the Vilsmeier reagent at room temperature.

  • Reaction Progression: Increase the reaction temperature to 70 °C and maintain it for 24 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water and extract with an organic solvent. The crude product is then purified by column chromatography to yield the final product.

Visualizing the Workflow

The following diagrams illustrate the key steps in the Vilsmeier-Haack reaction for pyrazole aldehyde synthesis.

Vilsmeier_Haack_Reaction_Mechanism reactant reactant reagent reagent intermediate intermediate product product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Complex Electrophilic Attack Vilsmeier_Reagent->Complex Pyrazole Pyrazole Substrate Pyrazole->Complex Intermediate_Product Iminium Salt Intermediate Complex->Intermediate_Product Pyrazole_Aldehyde Pyrazole Aldehyde Intermediate_Product->Pyrazole_Aldehyde + H2O Hydrolysis Hydrolysis Hydrolysis->Pyrazole_Aldehyde

Caption: Reaction mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Experimental_Workflow step step condition condition workup workup purification purification Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl3) Start->Reagent_Prep Temp_Control1 0 °C to -10 °C Reagent_Prep->Temp_Control1 Reaction Add Pyrazole Substrate Temp_Control1->Reaction Temp_Control2 Room Temp to 70-120 °C Reaction->Temp_Control2 Monitoring Monitor by TLC Temp_Control2->Monitoring Quenching Quench with Ice Water Monitoring->Quenching Neutralization Neutralize with Base Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Purification Purify by Column Chromatography Extraction->Purification End End Purification->End

References

Application Notes and Protocols for the Synthesis of Antifungal Agents from 5-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antifungal agents utilizing 5-chloro-1-methyl-4-nitro-1H-pyrazole as a key starting material. The highly reactive nature of this substituted pyrazole makes it a versatile building block for creating a diverse library of compounds with potential therapeutic value. The primary synthetic strategy involves nucleophilic aromatic substitution at the C5 position, followed by reduction of the nitro group and subsequent derivatization to yield pyrazole carboxamides, a class of compounds known for their antifungal properties.

Introduction

The pyrazole moiety is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, specifically the electron-withdrawing nitro group and the labile chlorine atom, make it an excellent electrophile for the introduction of various functional groups, leading to the generation of novel and potent antifungal candidates.

Synthetic Strategy Overview

The general synthetic pathway commences with the nucleophilic displacement of the C5 chloro group of this compound with a suitable amine. This is followed by the reduction of the nitro group at the C4 position to an amino group. The resulting 5-substituted-1-methyl-1H-pyrazol-4-amine serves as a versatile intermediate for the synthesis of a variety of pyrazole carboxamides through acylation with different acid chlorides.

Synthetic_Pathway A This compound B 5-amino-1-methyl-4-nitro-1H-pyrazole A->B Nucleophilic Substitution (e.g., NH3) C 1-methyl-4-nitro-5-(substituted amino)-1H-pyrazole A->C Nucleophilic Substitution (e.g., R-NH2) B->C Further Substitution (e.g., Alkylation/Arylation) D 1-methyl-5-(substituted amino)-1H-pyrazol-4-amine C->D Nitro Group Reduction (e.g., H2/Pd-C) E N-(1-methyl-5-(substituted amino)-1H-pyrazol-4-yl)amide (Antifungal Agent) D->E Acylation (e.g., R'-COCl)

Caption: General synthetic workflow for antifungal agents.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-1-methyl-4-nitro-1H-pyrazole

This protocol describes the synthesis of a key intermediate, 5-amino-1-methyl-4-nitro-1H-pyrazole, through the amination of the starting material.

Materials:

  • This compound

  • Aqueous ammonia (25%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add aqueous ammonia (10 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-amino-1-methyl-4-nitro-1H-pyrazole.

Protocol 2: Synthesis of 1-methyl-4-nitro-5-(substituted amino)-1H-pyrazoles

This protocol outlines the synthesis of N-substituted amino pyrazoles by reacting the starting material with various primary or secondary amines.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • Triethylamine

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add the desired substituted amine (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Reduction of the Nitro Group

This protocol details the conversion of the nitro-pyrazole derivatives to the corresponding amino-pyrazoles.

Materials:

  • 5-substituted-1-methyl-4-nitro-1H-pyrazole

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the 5-substituted-1-methyl-4-nitro-1H-pyrazole (1 equivalent) in methanol in a suitable flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired 1-methyl-5-(substituted amino)-1H-pyrazol-4-amine.

Protocol 4: Synthesis of Pyrazole Carboxamide Derivatives

This protocol describes the final acylation step to produce the target antifungal compounds.

Materials:

  • 1-methyl-5-(substituted amino)-1H-pyrazol-4-amine

  • Acid chloride (e.g., benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the 1-methyl-5-(substituted amino)-1H-pyrazol-4-amine (1 equivalent) in DCM in a round-bottom flask.

  • Add pyridine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide.

Antifungal Activity Evaluation

The synthesized pyrazole derivatives can be evaluated for their in vitro antifungal activity against a panel of pathogenic fungi, such as Candida albicans, Aspergillus fumigatus, and various species of Trichophyton and Microsporum. A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of each compound.

Protocol 5: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Materials:

  • Synthesized pyrazole compounds

  • Fungal strains

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (a known antifungal agent) and a negative control (vehicle, e.g., DMSO) in each assay.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth in the control well.

Data Presentation

The antifungal activity data for a series of synthesized pyrazole carboxamides are summarized in the table below.

Compound IDR (at C5)R' (acyl group)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
PZ-1 -NH₂Phenyl1632
PZ-2 -NH₂4-Chlorophenyl816
PZ-3 -NH-PhPhenyl3264
PZ-4 -NH-Ph4-Chlorophenyl1632
Fluconazole --164

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific compounds synthesized and tested.

Structure-Activity Relationship (SAR)

Preliminary SAR studies suggest that the nature of the substituents at the C5 position and on the acyl moiety significantly influences the antifungal activity. For instance, the introduction of a halogen atom on the phenyl ring of the acyl group appears to enhance the antifungal potency. Further derivatization and biological evaluation are warranted to establish a more comprehensive SAR and to optimize the lead compounds.

SAR_Logic cluster_0 Core Scaffold cluster_1 Substitution at C5 cluster_2 Acyl Group Variation A 1-methyl-pyrazol-4-yl-amide B Amino Group (-NH2) A->B C Substituted Amino (-NHR) A->C D Aryl Group A->D E Substituted Aryl (e.g., Halogenated) A->E F Antifungal Activity B->F C->F D->F E->F Potentially Enhanced

Caption: Key structural elements influencing antifungal activity.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a diverse range of pyrazole-based compounds with potential antifungal activity. The synthetic routes outlined in these application notes are robust and amenable to the generation of a chemical library for further biological screening and lead optimization in the pursuit of novel antifungal therapeutics. The provided protocols offer a solid foundation for researchers to explore the chemical space around this promising scaffold.

Application Notes and Protocols for the Development of Pyrazole-Based Herbicides from 5-Chloro-1-Methyl-4-Nitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel pyrazole-based herbicides, utilizing 5-chloro-1-methyl-4-nitro-1H-pyrazole as a key starting material. The focus is on the synthesis of pyrazole carboxanilides, a class of herbicides known to inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane damage and plant death.[1]

Representative Data on Herbicidal Activity

The herbicidal efficacy of newly synthesized pyrazole derivatives can be quantified through greenhouse bioassays. The data presented below is a representative summary of the kind of results obtained for pyrazole carboxanilides against a panel of common weeds. Efficacy is typically expressed as the Growth Reduction concentration (GR₅₀), which is the concentration of the herbicide required to inhibit plant growth by 50%.

Compound IDTarget WeedGR₅₀ (g a.i./ha)Reference
PYR-001 Amaranthus retroflexus (Redroot Pigweed)35Representative Data
PYR-001 Abutilon theophrasti (Velvetleaf)42Representative Data
PYR-001 Setaria viridis (Green Foxtail)55Representative Data
PYR-001 Echinochloa crus-galli (Barnyardgrass)68Representative Data
PYR-002 Amaranthus retroflexus (Redroot Pigweed)28Representative Data
PYR-002 Abutilon theophrasti (Velvetleaf)36Representative Data
PYR-002 Setaria viridis (Green Foxtail)48Representative Data
PYR-002 Echinochloa crus-galli (Barnyardgrass)61Representative Data

Signaling Pathway and Experimental Workflow

The development process for these novel herbicides involves a multi-step workflow, from chemical synthesis to biological evaluation. The ultimate mode of action for the target compounds is the inhibition of the PPO enzyme.

G cluster_0 Synthesis Workflow cluster_1 Herbicidal Activity Evaluation A This compound B Reduction of Nitro Group A->B C 4-Amino-5-chloro-1-methyl-1H-pyrazole B->C D Acylation with Substituted Benzoyl Chloride C->D E Pyrazole Carboxanilide Derivatives D->E F Greenhouse Bioassay E->F I In Vitro PPO Inhibition Assay E->I G Dose-Response Studies F->G H Determination of GR50 Values G->H J Determination of IC50 Values I->J

Figure 1: Overall workflow from synthesis to evaluation.

The targeted signaling pathway is the tetrapyrrole biosynthesis pathway, where PPO plays a crucial role.

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation & Photo-oxidation Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Herbicide Pyrazole Carboxanilide Herbicide Herbicide->PPO Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light, O2 Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Figure 2: PPO inhibition pathway.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Carboxanilides

This protocol describes a representative two-step synthesis of a pyrazole carboxanilide herbicide from this compound.

Step 1: Reduction of this compound to 4-Amino-5-chloro-1-methyl-1H-pyrazole

  • Materials:

    • This compound

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound (1 equivalent), ethanol, and water in a 4:1 ratio.

    • Add iron powder (5 equivalents) and ammonium chloride (2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-5-chloro-1-methyl-1H-pyrazole. The crude product can be purified by column chromatography if necessary.

Step 2: Acylation of 4-Amino-5-chloro-1-methyl-1H-pyrazole

  • Materials:

    • 4-Amino-5-chloro-1-methyl-1H-pyrazole

    • Substituted benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride)

    • Pyridine or triethylamine (as a base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

  • Procedure:

    • Dissolve 4-amino-5-chloro-1-methyl-1H-pyrazole (1 equivalent) and pyridine (1.2 equivalents) in DCM in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, a pyrazole carboxanilide, can be purified by recrystallization or column chromatography.

Protocol 2: Greenhouse Bioassay for Herbicidal Activity

This protocol outlines a method for evaluating the post-emergence herbicidal activity of the synthesized compounds.[1][2][3][4][5]

  • Materials:

    • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis, Echinochloa crus-galli)

    • Pots (10-cm diameter)

    • Greenhouse potting mix (e.g., peat, perlite, and vermiculite blend)

    • Synthesized pyrazole carboxanilide compounds

    • Acetone (as a solvent)

    • Surfactant (e.g., Tween 20)

    • Calibrated laboratory spray chamber with a flat-fan nozzle

    • Greenhouse with controlled environment (25/18°C day/night, 16-hour photoperiod, 60-80% humidity)

    • Analytical balance

    • Drying oven

  • Procedure:

    • Sow 5-10 seeds of each weed species in individual pots filled with potting mix.

    • Grow the plants in the greenhouse until they reach the 2-4 true leaf stage.

    • Prepare a stock solution of the test compound in acetone.

    • Prepare a series of dilutions to achieve a range of application rates (e.g., 10, 25, 50, 100, 200 g a.i./ha). The final spray solution should contain a small amount of surfactant (e.g., 0.1% v/v).

    • Include an untreated control group (sprayed with the solvent and surfactant solution only).

    • Replicate each treatment at least three times in a completely randomized design.

    • Transfer the potted plants to the spray chamber and apply the herbicide solutions evenly.

    • Return the treated plants to the greenhouse.

    • Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).

    • At 21 DAT, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C until a constant weight is achieved.

    • Record the dry weight for each pot.

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ value.

Protocol 3: In Vitro PPO Inhibition Assay

This protocol is for determining the direct inhibitory effect of the synthesized compounds on the PPO enzyme.

  • Materials:

    • Partially purified PPO enzyme (e.g., from a plant source like spinach or a recombinant source)

    • Protoporphyrinogen IX (substrate)

    • Synthesized pyrazole carboxanilide compounds

    • Dimethyl sulfoxide (DMSO) (as a solvent for the compounds)

    • Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)

    • 96-well microplate

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in the assay buffer to obtain a range of test concentrations.

    • In a 96-well plate, add the assay buffer, the PPO enzyme solution, and the test compound solution to each well. Include a control with DMSO instead of the test compound.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX, to all wells.

    • Monitor the rate of protoporphyrin IX formation by measuring the increase in absorbance or fluorescence over time using the microplate reader.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the control.

    • Use a suitable software to plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

References

Application Notes and Protocols for the Synthesis of Pyrazole Carboxamide Derivatives for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole carboxamides are a cornerstone in modern agrochemical development, forming the chemical basis for a significant number of highly effective fungicides and insecticides.[1][2] Their molecular framework is considered a "privileged structure" due to its versatility and ability to interact with crucial biological targets in pests and fungi.[2] The most prominent application of pyrazole carboxamides in agriculture is as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi by inhibiting Complex II (succinate dehydrogenase), which blocks ATP production and ultimately leads to fungal cell death.[2][3][4] This document provides detailed synthetic protocols, quantitative data, and visual workflows for the preparation of these vital agricultural compounds.

I. General Synthetic Strategies

The synthesis of pyrazole carboxamide derivatives is typically approached through two primary strategies. The choice depends on the availability of starting materials and the desired substitution pattern.

  • Strategy A: Pyrazole Ring Construction followed by Amidation (Most Common) : This approach involves the initial synthesis of a pyrazole ring containing a carboxylic acid or ester functional group. This intermediate is then coupled with a desired amine to form the final carboxamide product. This strategy's main advantage is its flexibility, allowing for the late-stage introduction of diverse amine moieties.[5]

  • Strategy B: Precursor Amidation followed by Pyrazole Ring Formation : In this less common method, the carboxamide functional group is installed on an acyclic precursor before the cyclization reaction that forms the pyrazole ring.[5]

This document will focus on the more prevalent and versatile Strategy A.

II. Experimental Workflows and Visualizations

The logical flow for the synthesis of pyrazole carboxamide derivatives via Strategy A is outlined below. This workflow is fundamental to the production of many commercial agrochemicals.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amidation A 1,3-Dicarbonyl Compound C Pyrazole-4-Carboxylic Acid Ester A->C Cyclocondensation (e.g., Knorr Synthesis) B Hydrazine Derivative B->C D Pyrazole-4-Carboxylic Acid C->D Base or Acid Hydrolysis F Final Pyrazole Carboxamide Product D->F Amide Coupling (via Acid Chloride) E Amine Derivative (R-NH2) E->F

Caption: General workflow for pyrazole carboxamide synthesis.

III. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of pyrazole carboxamide derivatives based on the common strategy of pyrazole construction followed by amidation.

Protocol 1: Synthesis of Pyrazole-4-Carboxylic Acid Ester

This protocol describes a common method for constructing the pyrazole core, such as the Knorr pyrazole synthesis, starting from a β-ketoester.

  • Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-4-carboxylate.

  • Materials:

    • Substituted hydrazine (e.g., methylhydrazine) (1.0 eq)

    • β-Ketoester (e.g., ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate) (1.0 eq)

    • Solvent (e.g., Ethanol, Acetic Acid)

    • Glacial acetic acid (catalytic amount, if needed)

  • Procedure:

    • Dissolve the substituted hydrazine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add a catalytic amount of glacial acetic acid if required.[5]

    • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[5]

    • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 2-6 hours.[5]

    • Upon completion, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The crude product may precipitate upon cooling or concentration. If not, an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) may be necessary.

    • Purify the crude product by recrystallization or column chromatography to yield the pure pyrazole-4-carboxylate ester.

Protocol 2: Hydrolysis to Pyrazole-4-Carboxylic Acid

This protocol details the conversion of the pyrazole ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.

  • Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-4-carboxylic acid.

  • Materials:

    • Pyrazole-4-carboxylate ester (from Protocol 1) (1.0 eq)

    • Base (e.g., Lithium hydroxide, Sodium hydroxide) (1.5 - 3.0 eq)

    • Solvent system (e.g., Tetrahydrofuran (THF) and Water)

    • Hydrochloric acid (HCl), 1M or 2M solution

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).[5]

    • Add the base (e.g., NaOH, 1.5-3.0 eq) to the solution and stir the mixture at room temperature or gentle heat (e.g., 40-60 °C).[5]

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[5]

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify the mixture to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[5]

    • Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.[5]

    • Dry the product under a high vacuum to yield the pure pyrazole-4-carboxylic acid. This product is often pure enough for the next step without further purification.[5]

Protocol 3: Amide Bond Formation

This protocol describes the final step, coupling the pyrazole carboxylic acid with an amine to form the target pyrazole carboxamide.

  • Objective: To synthesize a N-substituted-1H-pyrazole-4-carboxamide.

  • Materials:

    • Pyrazole-4-carboxylic acid (from Protocol 2) (1.0 eq)

    • Chlorinating agent (e.g., Thionyl chloride (SOCl₂), Oxalyl chloride) (1.5-2.0 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Desired primary or secondary amine (1.0-1.2 eq)

    • Base (e.g., Triethylamine (TEA), Pyridine) (2.0-3.0 eq)

  • Procedure:

    • Acid Chloride Formation:

      • Suspend the pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene.

      • Add the chlorinating agent (e.g., SOCl₂) (1.5-2.0 eq) and a catalytic drop of DMF.

      • Heat the mixture to reflux (e.g., 70-80 °C) for 1-3 hours until the suspension becomes a clear solution, indicating the formation of the acid chloride.[6]

      • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-4-carbonyl chloride, which is typically used immediately in the next step.

    • Amide Formation:

      • Dissolve the desired amine (1.0-1.2 eq) and a base like TEA (2.5 eq) in an anhydrous solvent (e.g., DCM, Toluene) in a separate flask and cool to 0 °C.[5][7]

      • Dissolve the crude acid chloride in fresh anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.[5]

      • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[7][8]

      • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography to obtain the final N-substituted-pyrazole-4-carboxamide.

IV. Application Notes: Synthesis of Commercial Agrochemicals

The general protocols can be adapted for the synthesis of specific, commercially important pyrazole carboxamide fungicides.

Synthesis of Bixafen

Bixafen is synthesized by coupling 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with 3',4'-dichloro-5-fluoro-2-aminobiphenyl.[9]

G A 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride C Bixafen A->C Amide Coupling (e.g., Et3N, THF) B 3',4'-dichloro-5-fluoro- biphenyl-2-amine B->C

Caption: Final coupling step in the synthesis of Bixafen.

  • Key Intermediate 1: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This crucial building block is synthesized from 4,4-difluoroacetoacetate, which is reacted sequentially with triethyl orthoformate and methyl hydrazine, followed by hydrolysis.[10][11]

  • Key Intermediate 2: 3',4'-dichloro-5-fluoro-2-aminobiphenyl: The synthesis of this aniline derivative can be complex, often involving metal-catalyzed cross-coupling reactions like the Gomberg-Bachmann reaction or Suzuki coupling.[8][12] One patented method involves a Grignard reaction followed by a Negishi-type coupling and subsequent reduction of a nitro group.[13]

  • Final Step: The pyrazole carboxylic acid is converted to its acid chloride and then reacted with the substituted aniline in the presence of a base to yield Bixafen.[7][8]

Synthesis of Fluxapyroxad

Fluxapyroxad's synthesis involves the amidation of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[14][15]

  • Key Intermediate: 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine: The industrial synthesis of this key aniline relies on transition metal-catalyzed C-C coupling methods.[14][15] Efficient routes have been developed using Suzuki-Miyaura or Negishi cross-coupling reactions to form the biphenyl structure, followed by transformations to install the amine group.[16][17]

  • Final Step: Similar to Bixafen, the final step is a standard amide coupling between the pyrazole acid chloride and the biphenyl amine intermediate.[15]

V. Data Presentation

The efficacy of pyrazole carboxamide derivatives is determined by their biological activity, often quantified by EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values. The yields of synthetic steps are also critical for evaluating a protocol's efficiency.

Table 1: Synthetic Yields for Key Agrochemical Intermediates & Products
Compound/StepReaction TypeYield (%)Reference
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine3-step process including Suzuki coupling73%[16]
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine3-step process including Hofmann degradation93%[17]
2-(3,4-dichlorophenyl)-4-fluoroanilineGomberg-Bachmann arylation62%[8]
Bixafen (Final Coupling Step)Amide Coupling85%[8]
Bixafen (Final Coupling Step)Amide Coupling93.4%[13]
Bixafen (Final Coupling Step)Amide Coupling99%[7]
Ethylene glycol bis(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-)carboxylateCyclization82-89%[10]
Table 2: Fungicidal Activity of Selected Pyrazole Carboxamide Derivatives
CompoundTarget FungusActivity MetricValue (µg/mL or µM)Reference
Fluxapyroxad Sclerotinia sclerotiorumEC₅₀0.104[18]
Fluxapyroxad Rhizoctonia solaniEC₅₀0.036[18]
Boscalid Sclerotinia sclerotiorumEC₅₀0.159[18]
Boscalid Rhizoctonia solaniEC₅₀0.464[18]
Compound 8e (Novel Derivative)Sclerotinia sclerotiorumEC₅₀0.123[18]
Compound 8e (Novel Derivative)Rhizoctonia solaniEC₅₀0.012[18]
Compound 8e (Novel Derivative)SDH Enzyme InhibitionIC₅₀1.30 µM[18]
Compound SCU2028 (Novel Derivative)Rhizoctonia solaniEC₅₀0.022 (mg/L)[19][20]
Compound 7ai (Novel Derivative)Rhizoctonia solaniEC₅₀0.37[1]
Compound 8j (Novel Derivative)Alternaria solaniEC₅₀3.06[21]

VI. Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for most fungicidal pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.

G cluster_0 Mitochondrial Electron Transport Chain TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Complex II (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q Pool SDH->CoQ e- transfer ComplexIII Complex III CoQ->ComplexIII ATP ATP Synthesis ComplexIII->ATP ... Pyrazole Pyrazole Carboxamide Fungicide (SDHI) Block X Pyrazole->Block Block->SDH Inhibition

Caption: Inhibition of mitochondrial Complex II by SDHIs.

By binding to the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration.[4][22] This disruption halts the flow of electrons to coenzyme Q, thereby preventing the production of ATP, the cell's primary energy currency. The resulting energy depletion leads to the cessation of fungal growth and, ultimately, cell death.[3] This specific mode of action is highly effective and has been a major focus for the development of new broad-spectrum fungicides.[18]

References

Application Notes and Protocols: 5-Chloro-1-methyl-4-nitro-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential applications of 5-chloro-1-methyl-4-nitro-1H-pyrazole and its derivatives in the field of medicinal chemistry. While direct quantitative biological data for this specific compound is limited in publicly available literature, the broader class of pyrazole-containing molecules has demonstrated significant therapeutic potential. This document outlines the synthesis, known biological activities of related compounds, and detailed protocols for relevant assays.

Chemical Profile

Compound: this compound CAS Number: 42098-25-9 Molecular Formula: C₄H₄ClN₃O₂ Molecular Weight: 161.55 g/mol

Structure:

This substituted pyrazole features a five-membered heterocyclic ring with key functional groups that contribute to its chemical reactivity and potential biological activity: a chlorine atom at position 5, a methyl group on the nitrogen at position 1, and a nitro group at position 4.[1] The electron-withdrawing nature of the nitro group and the presence of the chloro substituent make it a versatile scaffold for the synthesis of more complex derivatives.[1]

Potential Medicinal Chemistry Applications

Derivatives of pyrazoles are well-established as pharmacologically important scaffolds, exhibiting a wide range of biological activities.[2][3] While specific data for this compound is not extensively reported, its structural features suggest potential for development in the following areas:

  • Antimicrobial Agents: Pyrazole derivatives have shown broad-spectrum antimicrobial activity.[2][4][5] The presence of both chloro and nitro groups on the pyrazole ring may contribute to its potential as an antibacterial or antifungal agent.[2]

  • Anticancer Agents: The pyrazole nucleus is a core component of numerous anticancer compounds.[6][7][8] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases and other cellular targets involved in cancer progression.

  • Kinase Inhibitors: Pyrazole-based compounds have been successfully developed as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[9][10] The structural framework of this compound provides a foundation for the design of novel kinase inhibitors.

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

  • 1-methyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Organic solvent (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

Step 1: Chlorination of 1-methyl-1H-pyrazol-5(4H)-one

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-1H-pyrazol-5(4H)-one.

  • Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-chloro-1-methyl-1H-pyrazole.

  • Purify the crude product by silica gel column chromatography.

Step 2: Nitration of 5-chloro-1-methyl-1H-pyrazole

  • In a clean, dry round-bottom flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath to maintain a low temperature.

  • Dissolve the purified 5-chloro-1-methyl-1H-pyrazole from Step 1 in a minimal amount of concentrated sulfuric acid.

  • Slowly add the pyrazole solution to the cold nitrating mixture with constant stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid product to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent.

Workflow Diagram for Synthesis:

Synthesis_Workflow start 1-methyl-1H-pyrazol-5(4H)-one chlorination Chlorination (POCl3, Reflux) start->chlorination purification1 Purification (Column Chromatography) chlorination->purification1 intermediate 5-chloro-1-methyl-1H-pyrazole nitration Nitration (HNO3, H2SO4) intermediate->nitration purification2 Purification (Recrystallization) nitration->purification2 product This compound purification1->intermediate purification2->product Screening_Workflow compound This compound antimicrobial Antimicrobial Screening (Broth Microdilution) compound->antimicrobial anticancer Anticancer Screening (MTT Assay) compound->anticancer kinase Kinase Inhibitory Screening (e.g., ADP-Glo Assay) compound->kinase mic Determine MIC antimicrobial->mic ic50_cell Determine IC50 (Cell Viability) anticancer->ic50_cell ic50_kinase Determine IC50 (Kinase Activity) kinase->ic50_kinase PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibitor->Akt

References

Application Notes and Protocols for Nucleophilic Substitution on the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for performing nucleophilic substitution reactions on the pyrazole ring. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through nucleophilic substitution is a critical tool for the synthesis of novel drug candidates and functional materials. This document covers classical nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation reactions, offering detailed methodologies, quantitative data, and visual workflows to guide researchers in their synthetic endeavors.

Classical Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole Ring

Classical SNAr is a powerful method for the functionalization of pyrazoles that are activated by electron-withdrawing groups (EWGs). The presence of EWGs, such as nitro groups, ortho or para to a leaving group (typically a halogen) sufficiently acidifies the ring protons and stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution reaction.[1][2][3]

Protocol 1: SNAr of 3,4-Dinitropyrazole with Amines

This protocol describes the regioselective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles with various amines. The reaction typically occurs at the C3 or C5 position, depending on the specific substrate and reaction conditions.[4]

Materials:

  • N-Substituted 3,4-dinitropyrazole (e.g., 1,5-dimethyl-3,4-dinitropyrazole)

  • Nucleophile (e.g., aliphatic or aromatic amine)

  • Solvent (e.g., water, ethanol, or DMF)

  • Stirring apparatus and heating source

  • Standard laboratory glassware for reaction and work-up

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the N-substituted 3,4-dinitropyrazole (1.0 equiv.) in the chosen solvent.

  • Add the amine nucleophile (1.0-1.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature or heat as required (e.g., reflux in ethanol). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to afford the desired 3-amino-4-nitropyrazole derivative.

Data Presentation: SNAr of Nitropyrazoles
EntryPyrazole SubstrateNucleophileConditionsProductYield (%)Reference
11,5-Dimethyl-3,4-dinitropyrazoleAqueous AmmoniaHeat3-Amino-1,5-dimethyl-4-nitropyrazoleGood[4]
21-Methoxymethyl-5-methyl-3,4-dinitropyrazoleS-, O-, or N-nucleophilesNot specified3-Substituted-1-methoxymethyl-5-methyl-4-nitropyrazoleGood[4]
33,4,5-TrinitropyrazoleAmmonia, amines, or thiolsMild conditions4-Substituted-3,5-dinitropyrazoleNot specified[4]

Visualization: SNAr Workflow

SNAr_Workflow sub Activated Pyrazole (e.g., Nitropyrazole) reaction Reaction (Stirring, Heat) sub->reaction nuc Nucleophile (e.g., Amine) nuc->reaction reagents Solvent (e.g., Ethanol) reagents->reaction workup Work-up (Cooling, Filtration/ Solvent Removal) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Substituted Pyrazole Product purification->product

Caption: General workflow for a classical SNAr reaction on an activated pyrazole.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This method is particularly effective for the amination of halopyrazoles, including those that are not sufficiently activated for classical SNAr.[7][8][9]

Protocol 2: Buchwald-Hartwig Amination of 4-Iodo-1-tritylpyrazole

This protocol is adapted for the amination of a protected 4-iodopyrazole with amines that lack β-hydrogens, using a palladium catalyst and a phosphine ligand.[7]

Materials:

  • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., xylene or toluene)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Alternatively, the reaction can be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[10]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 4-aminopyrazole derivative.

Data Presentation: Palladium-Catalyzed Amination of Halopyrazoles
EntryPyrazole SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1H-pyrazoleAnilinePd precatalyst/tBuBrettPhosLHMDSToluene8085[8][9]
24-Bromo-1H-pyrazoleMorpholinePd precatalyst/tBuBrettPhosLHMDSToluene8075[8][9]
34-Iodo-1-tritylpyrazolePiperidinePd(dba)₂/tBuDavePhosKOtBuXylene160 (MW)85[10]
44-Bromo-1-tritylpyrazolePyrrolidinePd(dba)₂/tBuDavePhosKOtBuXylene160 (MW)Low[10]
54-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂/tBuDavePhosKOtBuXylene160 (MW)82[10]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa + Ar-X pd2_complex Ar-Pd(II)(X)L_n oa->pd2_complex le Ligand Exchange pd2_complex->le + HNR'R'' - HX pd2_amine_complex Ar-Pd(II)(NR'R'')L_n le->pd2_amine_complex re Reductive Elimination pd2_amine_complex->re re->pd0 product Ar-NR'R'' re->product aryl_halide Ar-X amine HNR'R'' base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, particularly for the N-arylation of heterocycles like pyrazole.[11] While traditional conditions were harsh, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[12]

Protocol 3: Ullmann N-Arylation of 1H-Pyrazole

This protocol describes the copper-catalyzed coupling of 1H-pyrazole with an aryl halide.

Materials:

  • 1H-Pyrazole (1.0 equiv.)

  • Aryl halide (e.g., Ethyl 4-iodobenzoate) (1.0-1.2 equiv.)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline or an amino acid) (20-40 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, 1H-pyrazole, CuI, ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-arylpyrazole.

Data Presentation: Copper-Catalyzed N-Arylation of Pyrazole
EntryAryl HalideLigandBaseSolventTemp (°C)Yield (%)Reference
14-Iodobenzonitrile1,10-PhenanthrolineK₂CO₃DMF11085[12]
24-BromoacetophenoneL-ProlineK₂CO₃DMSO9078General knowledge
32-ChloropyridineN,N'-DimethylethylenediamineK₂CO₃Toluene11065General knowledge

Visualization: Ullmann Condensation Workflow

Ullmann_Workflow pyrazole 1H-Pyrazole reaction Reaction (Stirring, Heat) pyrazole->reaction aryl_halide Aryl Halide aryl_halide->reaction catalyst CuI / Ligand catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product N-Arylpyrazole purification->product

Caption: General workflow for the Ullmann N-arylation of pyrazole.

References

Application Notes and Protocols for the Screening of 5-chloro-1-methyl-4-nitro-1H-pyrazole Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis, screening, and preliminary mechanistic evaluation of 5-chloro-1-methyl-4-nitro-1H-pyrazole derivatives as potential anticancer agents. While specific biological data for the parent compound, this compound, is not extensively available in the public domain, the protocols and methodologies outlined herein are based on established procedures for the evaluation of analogous pyrazole-based compounds and provide a robust starting point for investigation.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The electron-withdrawing nitro group and the reactive chloro substituent offer opportunities for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize potency and selectivity. This document provides detailed protocols for the chemical synthesis, in vitro cytotoxicity screening, and apoptosis induction assays for novel derivatives based on this core structure.

Data Presentation: In Vitro Cytotoxicity of Representative Pyrazole Derivatives

The following table summarizes the cytotoxic activity of various reported pyrazole derivatives against a panel of human cancer cell lines. This data is presented to illustrate the potential of the pyrazole scaffold and to provide a template for the presentation of newly generated data for this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A MCF-7 (Breast)8.5Doxorubicin0.9
A549 (Lung)12.3Doxorubicin1.2
HCT116 (Colon)6.8Doxorubicin0.7
Derivative B PC-3 (Prostate)15.2Docetaxel0.01
HeLa (Cervical)9.7Cisplatin3.5
Derivative C K562 (Leukemia)4.1Imatinib0.5
Jurkat (Leukemia)5.9Imatinib0.6

Note: The data presented in this table is for illustrative purposes and represents the kind of data that would be generated for novel this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

The following is a general, representative protocol for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

3.1.1. Synthesis of 1-methyl-1H-pyrazole

  • Materials: Hydrazine hydrate, 1,1,3,3-tetramethoxypropane, methyl iodide, sodium hydroxide, ethanol, diethyl ether.

  • Procedure:

    • To a solution of hydrazine hydrate in ethanol, add 1,1,3,3-tetramethoxypropane dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain pyrazole.

    • To a solution of pyrazole in a suitable solvent, add sodium hydroxide and then methyl iodide.

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture to isolate 1-methyl-1H-pyrazole.

3.1.2. Chlorination of 1-methyl-1H-pyrazole

  • Materials: 1-methyl-1H-pyrazole, N-chlorosuccinimide (NCS), acetonitrile.

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazole in acetonitrile.

    • Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 5-chloro-1-methyl-1H-pyrazole.

3.1.3. Nitration of 5-chloro-1-methyl-1H-pyrazole

  • Materials: 5-chloro-1-methyl-1H-pyrazole, fuming nitric acid, sulfuric acid.

  • Procedure:

    • To a cooled (0°C) mixture of fuming nitric acid and sulfuric acid, add 5-chloro-1-methyl-1H-pyrazole dropwise with stirring.

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HCT116), cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, phosphate-buffered saline (PBS), MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.

  • Protocol:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Make serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Human cancer cell lines, culture medium, test compounds, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer), PBS, flow cytometer.

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours. Include untreated and vehicle-treated controls.

    • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Wash the cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on their fluorescence:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials (e.g., 1-methyl-1H-pyrazole) synthesis Chemical Synthesis (Chlorination, Nitration) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification derivatives This compound Derivatives purification->derivatives mtt_assay MTT Cytotoxicity Assay derivatives->mtt_assay Test Compounds cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Select Potent Compounds flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry

Caption: Workflow for anticancer screening of pyrazole derivatives.

Proposed Signaling Pathway: Induction of Apoptosis via Bcl-2 Family Modulation

Many anticancer agents, including some pyrazole derivatives, exert their effects by inducing apoptosis. A key regulatory point in the intrinsic apoptotic pathway is the Bcl-2 family of proteins.

bcl2_pathway cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol bax_bak Bax/Bak cytochrome_c Cytochrome c bax_bak->cytochrome_c Release bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) bcl2->bax_bak caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation pyrazole 5-chloro-1-methyl-4-nitro- 1H-pyrazole Derivative pyrazole->bcl2 Inhibition caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Proposed apoptotic pathway targeted by pyrazole derivatives.

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazoles via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of substituted pyrazoles using multicomponent reactions (MCRs). Pyrazoles are a critical heterocyclic scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The methodologies presented here offer advantages such as operational simplicity, high atom economy, and access to diverse molecular architectures from readily available starting materials.[4]

Introduction to Multicomponent Synthesis of Pyrazoles

Multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form a product containing substantial portions of all reactants, have emerged as a powerful tool in synthetic chemistry.[5][6] For pyrazole synthesis, MCRs typically involve the condensation of a hydrazine derivative with a 1,3-dielectrophile, which can be pre-formed or generated in situ.[5] Common strategies include the reaction of hydrazines, β-dicarbonyl compounds, and aldehydes, or variations using components like malononitrile to yield highly functionalized pyrazoles.[5][7] These methods often proceed through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole core.[2][8] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Protocol 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a one-pot, three-component reaction for the synthesis of 1,3,5-trisubstituted pyrazoles from aryl aldehydes, aryl methyl ketones, and hydrazine hydrochloride, followed by in situ oxidation.[2] This method is notable for its use of simple, inexpensive starting materials and a mild reaction pathway.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_oxidation In Situ Oxidation cluster_workup Work-up and Purification A Aryl Aldehyde F Mix and Reflux (30 min) A->F B Aryl Methyl Ketone B->F C Hydrazine Dihydrochloride C->F D Sodium Acetate D->F E Ethanol (Solvent) E->F G Cool to room temp, then ice bath F->G H Add aq. KBrO3/KBr (maintain < 15°C) G->H I Ether Extraction H->I J Wash with aq. NaHCO3 and Water I->J K Dry and Evaporate Solvent J->K L Purification (Crystallization) K->L M 1,3,5-Trisubstituted Pyrazole L->M G cluster_intermediates In Situ Intermediate Formation cluster_cyclization Tandem Reaction A Aldehyde + Malononitrile (Knoevenagel Condensation) C Arylidene Malononitrile A->C B β-Ketoester + Hydrazine (Pyrazolone Formation) D Pyrazolone B->D E Michael Addition C->E D->E F Cyclization E->F G Dihydropyrano[2,3-c]pyrazole F->G G cluster_prep Reaction Setup cluster_reaction Solvent-Free Reaction cluster_workup Work-up and Purification A Aromatic Aldehyde E Grind components at room temperature A->E B Malononitrile B->E C Phenylhydrazine C->E D SPVA Catalyst D->E F Monitor by TLC E->F G Add Ethanol F->G H Filter to recover catalyst G->H I Evaporate filtrate H->I J Recrystallize from Ethanol I->J K 5-Aminopyrazole Derivative J->K

References

Application Notes and Protocols for the Synthesis of COX-2 Inhibitors Utilizing 5-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of potent and selective COX-2 inhibitors, starting from the versatile building block, 5-chloro-1-methyl-4-nitro-1H-pyrazole. The protocols detailed below are based on established pyrazole chemistry and are intended to serve as a foundational methodology for the development of novel anti-inflammatory agents.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a well-established strategy for the treatment of inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, such as Celecoxib, are a prominent class of selective COX-2 inhibitors. The starting material, this compound, offers a unique scaffold for the synthesis of diverse pyrazole-based COX-2 inhibitors due to its distinct functional groups that allow for sequential and regioselective modifications.

This document outlines a proposed synthetic pathway, detailed experimental protocols, and representative data for the synthesis and evaluation of a target COX-2 inhibitor.

Proposed Synthetic Pathway

The proposed synthetic route transforms this compound into a diarylpyrazole derivative, a common structural motif in potent COX-2 inhibitors. The synthesis involves a three-step process:

  • Reduction of the Nitro Group: The 4-nitro group is selectively reduced to a primary amine, yielding 5-chloro-1-methyl-1H-pyrazol-4-amine. This amino group is a key handle for further functionalization.

  • Suzuki-Miyaura Cross-Coupling: The 5-chloro substituent is then utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a p-tolyl group.

  • Introduction of the Sulfonamide Moiety: The final step involves the introduction of the critical p-sulfonamidophenyl group at the N1 position of the pyrazole ring. This is a common feature for achieving COX-2 selectivity.

Synthetic Pathway start This compound intermediate1 5-chloro-1-methyl-1H-pyrazol-4-amine start->intermediate1 Reduction intermediate2 1-methyl-5-(p-tolyl)-1H-pyrazol-4-amine intermediate1->intermediate2 Suzuki Coupling final_product 4-(4-amino-1-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Target COX-2 Inhibitor) intermediate2->final_product Sulfonamide Formation

Caption: Proposed synthetic pathway for a COX-2 inhibitor.

Experimental Protocols

Step 1: Synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine

This protocol describes the reduction of the nitro group of the starting material.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-chloro-1-methyl-1H-pyrazol-4-amine.

Step 2: Synthesis of 1-methyl-5-(p-tolyl)-1H-pyrazol-4-amine

This protocol details the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-chloro-1-methyl-1H-pyrazol-4-amine

  • p-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve 5-chloro-1-methyl-1H-pyrazol-4-amine (1.0 eq) and p-tolylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (3:1).

  • Add sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90°C under an argon atmosphere and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain 1-methyl-5-(p-tolyl)-1H-pyrazol-4-amine.

Step 3: Synthesis of 4-(4-amino-1-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide

This protocol describes the final step of introducing the sulfonamide moiety.

Materials:

  • 1-methyl-5-(p-tolyl)-1H-pyrazol-4-amine

  • 4-Acetylaminobenzenesulfonyl chloride

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve 1-methyl-5-(p-tolyl)-1H-pyrazol-4-amine (1.0 eq) in pyridine at 0°C.

  • Add 4-acetylaminobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Collect the precipitate by filtration, wash with water, and dry.

  • To the dried intermediate, add a solution of NaOH in ethanol/water and reflux for 4 hours to remove the acetyl protecting group.

  • Cool the reaction mixture and neutralize with HCl.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the final product, 4-(4-amino-1-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide.

Data Presentation

The following tables summarize representative quantitative data for newly synthesized pyrazole derivatives, based on literature for analogous compounds.[1][2]

Table 1: Reaction Yields and Purity

StepProductYield (%)Purity (%)
15-chloro-1-methyl-1H-pyrazol-4-amine85-95>98
21-methyl-5-(p-tolyl)-1H-pyrazol-4-amine70-80>97
34-(4-amino-1-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)benzenesulfonamide60-75>99

Table 2: In Vitro COX-1 and COX-2 Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Target Compound>1000.05 - 0.15>667 - >2000
Celecoxib (Reference)~15~0.04~375
Indomethacin (Reference)~0.1~5.00.02

Disclaimer: The data presented in these tables are representative values from published literature on similar pyrazole-based COX-2 inhibitors and are for illustrative purposes only. Actual results may vary.

Visualizations

Experimental Workflow

Experimental Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Sulfonamide Formation s1_start Start with This compound s1_reaction React with Fe/NH4Cl in EtOH/H2O s1_start->s1_reaction s1_workup Filter, Concentrate, Extract s1_reaction->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Product 1: 5-chloro-1-methyl-1H-pyrazol-4-amine s1_purify->s1_product s2_start Start with Product 1 s1_product->s2_start s2_reaction React with p-tolylboronic acid, Pd(OAc)2, PPh3, Na2CO3 s2_start->s2_reaction s2_workup Dilute, Extract, Wash s2_reaction->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Product 2: 1-methyl-5-(p-tolyl)-1H-pyrazol-4-amine s2_purify->s2_product s3_start Start with Product 2 s2_product->s3_start s3_reaction1 React with 4-Acetylaminobenzenesulfonyl chloride in Pyridine s3_start->s3_reaction1 s3_deprotection Deprotection with NaOH in EtOH/H2O s3_reaction1->s3_deprotection s3_workup Neutralize, Filter, Recrystallize s3_deprotection->s3_workup s3_product Final Product: Target COX-2 Inhibitor s3_workup->s3_product

Caption: A step-by-step workflow for the synthesis of the target COX-2 inhibitor.

COX-2 Signaling Pathway and Inhibition

COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Synthesized Inhibitor Synthesized Inhibitor Synthesized Inhibitor->COX-2 Enzyme inhibits

Caption: Inhibition of the COX-2 signaling pathway by the synthesized pyrazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-1-methyl-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the nitration of 5-chloro-1-methyl-1H-pyrazole.[1] This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group onto the pyrazole ring at the 4-position.[1]

Q2: What are the primary applications of this compound?

A2: This compound serves as a versatile intermediate in various fields. In the pharmaceutical industry, it is a building block for creating novel pyrazole derivatives with potential biological activities.[1] In agriculture, it is utilized in the development of pesticides and herbicides for crop protection.[1][2] It has also been investigated as an abscission agent in citrus harvesting.[3][4]

Q3: What are the key physical and chemical properties of this compound?

A3: this compound is typically a white to off-white or yellow solid.[1] It has a melting point in the range of 135-137°C.[1] The molecule's reactivity is influenced by the electron-withdrawing nitro group, which makes the pyrazole ring susceptible to nucleophilic attack, and the chlorine atom, which can undergo substitution reactions.[1]

Q4: What safety precautions should be taken when synthesizing this compound?

A4: The synthesis involves the use of strong acids and nitrating agents, which are corrosive and potentially hazardous. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction can be exothermic, so careful temperature control is essential to prevent runaway reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete nitration reaction.- Ensure the nitrating agent is fresh and of the correct concentration.- Optimize the reaction temperature and time. A temperature range of 10-90°C and a reaction time of 2-10 hours have been reported for similar nitration reactions.[5]- Ensure efficient stirring to promote contact between reactants.
Degradation of starting material or product.- Maintain careful temperature control, as excessive heat can lead to decomposition.- Analyze the starting material for purity before use.
Loss of product during workup or purification.- For purification, consider forming an acid addition salt to facilitate crystallization and separation from non-basic impurities.[6]- Use appropriate solvents for extraction and recrystallization to minimize product loss.
Presence of Impurities in the Final Product Unreacted starting material (5-chloro-1-methyl-1H-pyrazole).- Increase the reaction time or temperature to drive the reaction to completion.- Consider using a slight excess of the nitrating agent.
Formation of regioisomers (e.g., 3-nitro isomer).- The nitration of 1-methylpyrazoles is generally regioselective for the 4-position. However, reaction conditions can influence this. Maintain a controlled, low temperature during the addition of the nitrating agent.- Purify the product using column chromatography or recrystallization to separate isomers.
Byproducts from side reactions.- Control the reaction temperature to minimize side reactions.- A general method for purifying pyrazoles involves dissolving the crude product, treating it with an acid to form the salt, and then crystallizing the salt to remove impurities.[6]
Difficulty in Product Isolation Product is an oil or does not precipitate.- If the product does not precipitate upon pouring the reaction mixture into ice-water, perform an extraction with a suitable organic solvent like ether.[7]- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.
Inconsistent Results Variability in reagent quality or reaction conditions.- Use reagents from a reliable source and check their purity.- Strictly control reaction parameters such as temperature, time, and stirring speed for each run.

Experimental Protocols

Protocol: Nitration of 5-chloro-1-methyl-1H-pyrazole

This protocol is a generalized procedure based on common nitration methods for pyrazole rings.[1]

Materials:

  • 5-chloro-1-methyl-1H-pyrazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (or other suitable base)

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 5-chloro-1-methyl-1H-pyrazole to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid. Maintain the reaction temperature between 0-10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • If no precipitate forms, neutralize the acidic solution carefully with a base such as sodium bicarbonate and then extract the product with an organic solvent.

  • Dry the collected solid or the organic extract over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualized Workflows

SynthesisWorkflow General Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start reagents Prepare Reagents (5-chloro-1-methyl-1H-pyrazole, HNO3, H2SO4) start->reagents dissolve Dissolve Pyrazole in H2SO4 at 0-5°C reagents->dissolve nitration Add Nitrating Mixture (Maintain 0-10°C) dissolve->nitration stir Stir at Room Temperature (Monitor by TLC) nitration->stir quench Pour onto Ice stir->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Final Product recrystallize->dry end End Product dry->end

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Troubleshooting: Low Yield start Low Yield Observed check_reaction Is the reaction complete? (Check TLC) start->check_reaction incomplete No check_reaction->incomplete No complete Yes check_reaction->complete Yes check_workup Was product lost during workup? workup_loss Yes check_workup->workup_loss Yes workup_ok No check_workup->workup_ok No increase_time Increase reaction time/temp incomplete->increase_time check_reagents Verify reagent quality/ concentration incomplete->check_reagents complete->check_workup optimize_extraction Optimize extraction solvent/ pH workup_loss->optimize_extraction optimize_recrystallization Optimize recrystallization solvent workup_loss->optimize_recrystallization consider_degradation Investigate potential product degradation workup_ok->consider_degradation

References

troubleshooting side reactions in the nitration of 1-methyl-5-chloropyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1-methyl-5-chloropyrazole. Our aim is to help you identify and resolve common side reactions and other experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of 1-methyl-5-chloropyrazole, offering potential causes and solutions.

Issue 1: Low Yield of the Desired 1-Methyl-5-chloro-4-nitropyrazole

  • Question: My reaction is resulting in a low yield of the target product. What are the possible reasons and how can I improve it?

  • Answer: A low yield can be attributed to several factors, including incomplete reaction, product degradation, or competing side reactions. Here are some troubleshooting steps:

    • Reaction Time and Temperature: Ensure the reaction has proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.

    • Nitrating Agent Quality: The concentration and quality of the nitric and sulfuric acids are crucial. Use fresh, concentrated acids for the best results. The nitrating mixture should be prepared fresh before each use.

    • Moisture: The presence of water can deactivate the nitronium ion, the active electrophile in the reaction. Ensure all glassware is thoroughly dried and that the reagents are anhydrous.

    • Work-up Procedure: During the work-up, ensure that the product is not lost. When quenching the reaction with ice/water, do so slowly to avoid localized heating which could degrade the product. Ensure complete precipitation of the product before filtration.

Issue 2: Formation of a Second, Less Polar Product (Suspected Dinitration)

  • Question: I am observing a significant amount of a byproduct that is less polar than my desired product on TLC. Could this be a dinitrated product, and how can I avoid its formation?

  • Answer: The formation of a less polar byproduct is often indicative of dinitration, where a second nitro group is added to the pyrazole ring. Nitration of 1-methylpyrazole can sometimes lead to 1-methyl-3,4-dinitropyrazole under forcing conditions.[1]

    • Control of Reaction Temperature: Dinitration is often favored at higher temperatures. Maintaining a low and consistent temperature (e.g., 0-5 °C) throughout the addition of the nitrating mixture is critical.

    • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. An excess of nitric acid can significantly increase the likelihood of dinitration.

    • Milder Nitrating Agents: Consider using alternative, milder nitrating agents that can offer higher selectivity for mono-nitration. Examples include acetyl nitrate or N-nitropyrazole-based reagents.[2][3]

Issue 3: Presence of an Impurity with a Similar Polarity to the Starting Material

  • Question: My crude product contains an impurity with a similar Rf value to the starting material, making purification difficult. What could this be and how can I address it?

  • Answer: An impurity with a polarity similar to the starting material could potentially be an isomer of the desired product or a product resulting from the oxidation of the methyl group.

    • Isomer Formation: While nitration of 1-substituted pyrazoles typically occurs at the 4-position, small amounts of other isomers might form depending on the reaction conditions. Careful control of temperature and the choice of nitrating agent can influence regioselectivity. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses and could be explored.[4]

    • Oxidation of the Methyl Group: Strong oxidizing conditions, such as those present in a nitrating mixture, can potentially oxidize the methyl group to a hydroxymethyl or even a carboxylic acid group. To mitigate this, use the minimum necessary amount of nitrating agent and maintain a low reaction temperature.

Issue 4: Evidence of Product Decomposition During or After the Reaction

  • Question: I suspect my product is decomposing, as I observe discoloration of the reaction mixture or a decrease in the isolated yield upon standing. What could be the cause?

  • Answer: Decomposition can be caused by harsh reaction conditions or instability of the product in the work-up or storage.

    • Hydrolysis of the Chloro Group: The chloro substituent on the pyrazole ring might be susceptible to hydrolysis under strongly acidic conditions, especially if the temperature is elevated. This would lead to the formation of a hydroxypyrazole derivative. To minimize hydrolysis, maintain low temperatures and shorten the reaction time as much as possible.

    • Product Stability: Nitrated compounds can be sensitive to heat and light. Store the purified product in a cool, dark, and dry place. During work-up, avoid excessive heating when removing the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 1-methyl-5-chloropyrazole?

A1: For N-substituted pyrazoles, electrophilic substitution, such as nitration, is generally directed to the 4-position of the pyrazole ring.[5] Therefore, the primary product expected from the nitration of 1-methyl-5-chloropyrazole is 1-methyl-5-chloro-4-nitropyrazole.

Q2: What are the key safety precautions to take during this nitration reaction?

A2: The nitration of aromatic compounds using a mixture of concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitrating mixture should be prepared by adding the sulfuric acid slowly to the nitric acid while cooling in an ice bath. The addition of the nitrating mixture to the substrate should also be done slowly and at a low temperature to control the reaction rate and prevent a runaway reaction.

Q3: How can I purify the crude 1-methyl-5-chloro-4-nitropyrazole?

A3: Recrystallization is a common and effective method for purifying nitrated pyrazoles.[6] A mixture of ethanol and water is often a good solvent system to try.[6] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Other solvent systems for recrystallization of pyrazole derivatives include ethyl acetate or isopropyl alcohol.[6] If recrystallization is not effective, column chromatography on silica gel can be used, though some pyrazoles can be sensitive to silica. Deactivating the silica gel with triethylamine may be necessary in such cases.[6]

Q4: Are there alternative nitrating agents that are milder than the standard nitric/sulfuric acid mixture?

A4: Yes, several milder nitrating agents can be used to improve selectivity and reduce side reactions. These include:

  • Acetyl nitrate: Prepared in situ from nitric acid and acetic anhydride.[7]

  • N-Nitropyrazoles: These can act as efficient and controllable sources of the nitronium ion under milder conditions.[2][3]

  • Bismuth nitrate: Impregnated on a solid support, it can be an environmentally benign nitrating agent.

The choice of nitrating agent will depend on the specific requirements of your synthesis and the sensitivity of your substrate.

Data Presentation

Table 1: Troubleshooting Summary for Common Side Reactions

Observed Issue Potential Side Reaction Key Troubleshooting Parameters Recommended Action
Low yield of desired productIncomplete reaction or degradationReaction time, temperature, reagent qualityMonitor with TLC, extend reaction time if necessary, use fresh acids, ensure anhydrous conditions.
Less polar byproduct observedDinitrationTemperature, stoichiometry of nitrating agentMaintain temperature at 0-5 °C, use a slight excess of nitric acid, consider milder nitrating agents.
Impurity with similar polarity to starting materialIsomer formation or methyl group oxidationTemperature, nitrating agentMaintain low temperature, consider alternative solvents or milder nitrating agents to improve regioselectivity.
Product decompositionHydrolysis of chloro groupTemperature, reaction timeKeep temperature low, minimize reaction time.

Experimental Protocols

Protocol 1: Standard Nitration of 1-Methyl-5-chloropyrazole

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), slowly add 1.2 equivalents of concentrated sulfuric acid (98%) to 1.1 equivalents of concentrated nitric acid (70%). Stir the mixture gently and keep it cold.

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 1 equivalent of 1-methyl-5-chloropyrazole in 5-10 volumes of concentrated sulfuric acid. Cool the solution to 0 °C in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 1-methyl-5-chloropyrazole over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve 1-methyl-5-chloropyrazole in conc. H2SO4 cool_substrate Cool Substrate Solution (0-5 °C) prep_substrate->cool_substrate prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) add_nitrating Slowly Add Nitrating Mixture prep_nitrating->add_nitrating cool_substrate->add_nitrating Maintain T < 5 °C monitor_reaction Stir and Monitor by TLC add_nitrating->monitor_reaction quench Quench on Ice monitor_reaction->quench Reaction Complete filtrate Filter and Wash Solid quench->filtrate purify Recrystallize Product filtrate->purify

Caption: Experimental workflow for the nitration of 1-methyl-5-chloropyrazole.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered low_yield Low Yield start->low_yield Yield related purity_issue Purity Issue start->purity_issue Purity related incomplete_rxn Incomplete Reaction? solution1 Increase reaction time or check reagent quality incomplete_rxn->solution1 Yes degradation Product Degradation? solution2 Lower temperature and handle product carefully degradation->solution2 Yes dinitration Dinitration Product? solution3 Reduce temperature and amount of nitrating agent dinitration->solution3 Yes other_impurities Other Impurities? solution4 Consider alternative nitrating agents or purification methods other_impurities->solution4 Yes low_yield->incomplete_rxn low_yield->degradation purity_issue->dinitration purity_issue->other_impurities

Caption: Troubleshooting logic for side reactions in nitration.

Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions substrate 1-Methyl-5-chloropyrazole main_product 1-Methyl-5-chloro-4-nitropyrazole substrate->main_product HNO3 / H2SO4 (Controlled Conditions) dinitration Dinitrated Product substrate->dinitration Excess HNO3 / High Temp. oxidation Oxidized Methyl Group substrate->oxidation Harsh Oxidizing Conditions hydrolysis Hydrolyzed Chloro Group substrate->hydrolysis High Temp. / Aqueous Acid

Caption: Main and side reaction pathways in the nitration of 1-methyl-5-chloropyrazole.

References

Technical Support Center: Purification of Crude 5-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-chloro-1-methyl-4-nitro-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large. Premature crystallization occurred during hot filtration.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixed solvent system like ethyl acetate/hexane may be suitable.[1] - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-warm the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper.
Oily Product Obtained After Recrystallization The melting point of the compound is lower than the boiling point of the solvent. The compound is impure, leading to a melting point depression. The cooling process was too rapid.- Use a lower-boiling point solvent for recrystallization. - Ensure the crude product is as dry as possible before starting recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of crystals rather than oil.
Incomplete Separation of Impurities by Column Chromatography The polarity of the eluent is too high or too low. The column was overloaded with the crude product. The column was not packed properly, leading to channeling.- Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for similar compounds is an ethyl acetate/hexane mixture (e.g., 1:5 v/v).[1] - Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight). - Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Product is a Colored Solid (Expected to be White to Off-White) Presence of colored impurities from the reaction. Degradation of the product during purification.- Treat a solution of the product in a suitable solvent with activated charcoal, followed by filtration through celite before recrystallization. - Avoid excessive heating during purification steps, as nitro compounds can be sensitive to heat.
Multiple Spots on TLC After Purification The purification method was not effective in removing all impurities. The compound may be degrading on the silica gel TLC plate.- Consider a multi-step purification approach, such as a combination of extraction, column chromatography, and recrystallization. - For TLC analysis of potentially acidic or basic compounds, consider adding a small amount of acid or base (e.g., acetic acid or triethylamine) to the developing solvent to improve spot shape and separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for compounds of this type are recrystallization and silica gel column chromatography.[1] A liquid-liquid extraction step may also be employed as an initial cleanup after the synthesis.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on purification methods for similar pyrazole derivatives, ethanol is a good single solvent to try.[1] Alternatively, a mixed solvent system, such as ethyl acetate/hexane or acetone/hexane, can be effective. The ideal system is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

Q3: What are the recommended conditions for column chromatography?

A3: For silica gel column chromatography, a gradient elution with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. For a closely related compound, a ratio of ethyl acetate to hexane of 1:5 (v/v) has been used successfully.[1]

Q4: What are the likely impurities in crude this compound?

A4: Common impurities may include unreacted 5-chloro-1-methyl-1H-pyrazole, regioisomers formed during the nitration reaction, and byproducts from side reactions. The presence of residual acids (such as nitric and sulfuric acid from the nitration step) is also possible.

Q5: How can I remove residual solvents from my purified product?

A5: After recrystallization or column chromatography, residual solvents can be removed by drying the product under high vacuum. Gentle heating with a water bath can sometimes aid in the removal of less volatile solvents, but care should be taken to avoid melting or degrading the compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₄ClN₃O₂[2]
Molecular Weight161.55 g/mol [2]
Physical StateWhite to off-white to yellow solid[2]
Melting Point135-137°C[2]
SolubilitySoluble in organic solvents[2]

Table 2: Suggested Solvents for Purification Techniques

Purification TechniqueRecommended SolventsNotes
Recrystallization Ethanol, Isopropanol, Acetone, Ethyl Acetate/HexaneThe choice of solvent will depend on the specific impurities present. A mixed solvent system often provides better purification.[1]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradientA starting ratio of 1:5 (v/v) of ethyl acetate to hexane is recommended. The polarity can be gradually increased to elute the product.[1]
Liquid-Liquid Extraction Chloroform, Dichloromethane, 1,2-DichloroethaneThese solvents can be used to extract the product from an aqueous solution after quenching the reaction mixture.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by continuing to draw air through the funnel, followed by drying in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography

  • Eluent Selection: Using thin-layer chromatography (TLC), determine an optimal solvent system (e.g., a ratio of ethyl acetate to hexane) that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly. Add a layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity if using a gradient. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound tlc_analysis Initial TLC Analysis start->tlc_analysis single_spot Relatively Clean Single Spot? tlc_analysis->single_spot recrystallization Attempt Recrystallization single_spot->recrystallization Yes multiple_spots Multiple/Streaky Spots single_spot->multiple_spots No check_purity_recryst Check Purity (TLC, MP) recrystallization->check_purity_recryst extraction Liquid-Liquid Extraction (Aqueous Workup) multiple_spots->extraction Aqueous Impurities Present column_chromatography Column Chromatography multiple_spots->column_chromatography Organic Impurities extraction->column_chromatography check_purity_column Analyze Fractions (TLC) Combine Pure Fractions column_chromatography->check_purity_column pure_recryst Pure Product? check_purity_recryst->pure_recryst pure_recryst->column_chromatography No end_product Pure Product pure_recryst->end_product Yes pure_column Pure Product? check_purity_column->pure_column pure_column->end_product Yes recrystallize_after_column Recrystallize Combined Fractions pure_column->recrystallize_after_column No, Minor Impurities check_purity_final Final Purity Check recrystallize_after_column->check_purity_final check_purity_final->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[2]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[2][3]

  • Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of the regioisomers formed.[2]

Q3: What alternative synthetic strategies can be employed to achieve high regioselectivity, avoiding the issues of the classical Knorr synthesis?

A3: When the Knorr synthesis proves problematic, several alternative methods can provide excellent regiochemical control:

  • 1,3-Dipolar Cycloaddition: This method offers a highly regioselective route to pyrazoles.[4] For example, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates with excellent regioselectivity.[4]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[5]

  • Reaction of β-Enamino Diketones with Hydrazines: The regioselectivity in this reaction can be controlled by the choice of solvent. Protic solvents tend to favor one regioisomer, while aprotic solvents can favor the other.[6]

  • Synthesis from N-Arylhydrazones and Nitroolefins: This approach provides 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity.[7]

Troubleshooting Guides

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[1]

  • Solution 1: Modify the Solvent System. This is often the most straightforward approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly favor the formation of one regioisomer.[2]

  • Solution 2: Adjust the Reaction pH. If using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[2]

  • Solution 3: Change the Synthetic Strategy. If solvent and pH adjustments are ineffective, consider using a more regioselective method such as a 1,3-dipolar cycloaddition or the reaction of N-alkylated tosylhydrazones with terminal alkynes.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[5]

  • Solution 2: Use a Dicarbonyl Surrogate. Consider using a β-enaminone or other 1,3-dicarbonyl surrogates where the regioselectivity can be more easily controlled.[6]

  • Solution 3: Solvent-Controlled Synthesis with β-Enamino Diketones. The reaction of β-enamino diketones with phenylhydrazine can be directed to selectively form one of two regioisomers based on the solvent. Protic solvents favor one isomer, while aprotic solvents favor the other.[6]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

  • Solution: Chromatographic Separation.

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography: Once an optimal solvent system is identified, use flash column chromatography on silica gel to separate the regioisomers on a larger scale.

Data Summary

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Diketones and Hydrazine

Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio (A:B)Reference
1Ethyl 4,4,4-trifluoro-1-phenyl-2,4-dioxobutanoateMethylhydrazineEtOHLow regioselectivity
2Ethyl 4,4,4-trifluoro-1-phenyl-2,4-dioxobutanoateMethylhydrazineTFE85:15
3Ethyl 4,4,4-trifluoro-1-phenyl-2,4-dioxobutanoateMethylhydrazineHFIP97:3
4Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEtOH~1:1.3[2]
5Ethyl 4,4,4-trifluoro-1-arylbutan-1,3-dionesArylhydrazineN,N-dimethylacetamide (acidic)98:2[4]
6β-enamino diketonePhenylhydrazineEtOH/H₂O (1:1)100:0[6]
7β-enamino diketonePhenylhydrazineMeCN21:79[6]

Key Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE or HFIP.[1]

    • Add the substituted hydrazine dropwise to the solution at room temperature.[1]

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.[2]

    • Once the reaction is complete, remove the solvent under reduced pressure.[1]

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 2: Highly Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (2.5 eq)

    • Pyridine

    • 18-crown-6 (0.1 eq)

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.[1]

    • Cool the mixture to 0 °C in an ice bath.[1]

    • Add potassium tert-butoxide in portions.[1]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[1]

    • Quench the reaction with water and extract with ethyl acetate.[1]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]

Visual Guides

G cluster_start Start: Pyrazole Synthesis with Poor Regioselectivity cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions start Reaction yields a mixture of regioisomers check_ratio Determine the regioisomeric ratio (e.g., NMR, LC-MS) start->check_ratio is_1_to_1 Is the ratio close to 1:1? check_ratio->is_1_to_1 is_undesired_major Is the undesired isomer the major product? is_1_to_1->is_undesired_major No modify_conditions Modify Reaction Conditions is_1_to_1->modify_conditions Yes change_strategy Change Synthetic Strategy is_undesired_major->change_strategy Yes separate Separate isomers via chromatography is_undesired_major->separate No solvent Switch to a fluorinated solvent (TFE, HFIP) modify_conditions->solvent ph Adjust reaction pH (acidic or basic catalysis) modify_conditions->ph new_route Employ a highly regioselective route (e.g., from tosylhydrazones) change_strategy->new_route end_node Achieve desired regioisomer solvent->end_node ph->end_node new_route->end_node separate->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products diketone Unsymmetrical 1,3-Diketone intermediate_A Intermediate A diketone->intermediate_A Attack at C1 intermediate_B Intermediate B diketone->intermediate_B Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediate_A hydrazine->intermediate_B regioisomer_A Regioisomer A intermediate_A->regioisomer_A Cyclization regioisomer_B Regioisomer B intermediate_B->regioisomer_B Cyclization

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

References

optimizing reaction conditions for the synthesis of 5-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-chloro-1-methyl-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary synthetic routes are commonly employed:

  • Nitration of a chloropyrazole precursor: This approach involves the nitration of 5-chloro-1-methyl-1H-pyrazole using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 4-position of the pyrazole ring.[1]

  • Chlorination of a hydroxypyrazole precursor: This method involves the chlorination of 1-methyl-4-nitro-1H-pyrazol-5-ol using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is typically a white to off-white or yellow solid.[1] Its reactivity is largely influenced by the electron-withdrawing nitro group, which makes the pyrazole ring susceptible to nucleophilic attack. The chlorine atom at the 5-position can also undergo substitution reactions.

PropertyValue
Physical State White to off-white to yellow solid[1]
Melting Point 135-137°C[1]
Boiling Point 273°C at 760 mmHg[1]
Density 1.65 g/cm³[1]

Q3: What are the primary applications of this compound?

A3: This compound serves as a versatile building block in organic synthesis. It is particularly valuable in the development of agrochemicals, such as pesticides and herbicides, and in medicinal chemistry for the synthesis of biologically active pyrazole derivatives with potential antimicrobial, anticancer, and anti-inflammatory properties.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Step
Impure Starting Materials Ensure the purity of the starting materials, such as 1-methyl-4-nitro-1H-pyrazol-5-ol or 5-chloro-1-methyl-1H-pyrazole. Impurities can lead to side reactions and reduce the yield.[2]
Suboptimal Reaction Temperature Optimize the reaction temperature. For chlorination with POCl₃, a temperature range of 90-100°C is often required.[3] For nitration, careful temperature control, often starting at 0°C and slowly warming, is crucial to prevent runaway reactions and byproduct formation.[4]
Incorrect Reagent Stoichiometry Verify the molar ratios of your reactants. A slight excess of the chlorinating or nitrating agent may be necessary to drive the reaction to completion.[2]
Insufficient Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Some chlorination reactions may require extended periods (e.g., over 60 hours) to reach completion.[3]
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can deactivate many chlorinating agents.
Formation of Impurities or Byproducts
Potential Cause Troubleshooting Step
Side Reactions The formation of regioisomers can be a challenge in pyrazole synthesis.[2] Careful control of reaction conditions, particularly temperature and the order of reagent addition, can help minimize the formation of unwanted isomers.
Decomposition of Reagents or Product Overheating or prolonged reaction times can lead to the decomposition of starting materials or the desired product. Adhere to the optimized temperature and time parameters. Some reagents, like hydrazine derivatives, can be sensitive to air and light, so using fresh reagents is recommended.[5]
Discoloration of the Reaction Mixture Discoloration can indicate the formation of colored impurities, sometimes due to the decomposition of hydrazine-based starting materials or acidic conditions promoting byproduct formation.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[5]
Difficulties in Product Purification
Potential Cause Troubleshooting Step
Product is an Oil or Gummy Solid If the product does not crystallize easily, try different recrystallization solvents or solvent mixtures. Column chromatography on silica gel can also be an effective purification method.[2]
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography to achieve better separation of the desired product from impurities.
Loss of Product during Workup During aqueous workup, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. Thorough extraction with an appropriate organic solvent is crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination

This protocol is a representative procedure based on the chlorination of a hydroxypyrazole precursor.

Materials:

  • 1-methyl-4-nitro-1H-pyrazol-5-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Dichloromethane (or another suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine 1-methyl-4-nitro-1H-pyrazol-5-ol and an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Heat the mixture with stirring to 90-100°C and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker of ice water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Experimental Workflow: Chlorination Route

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification start Combine 1-methyl-4-nitro-1H-pyrazol-5-ol and POCl3 heat Heat to 90-100°C with stirring start->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool quench Quench with ice water cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_checks Initial Checks cluster_optimization Optimization cluster_analysis Analysis start Low or No Yield purity Check Starting Material Purity start->purity stoichiometry Verify Reagent Stoichiometry start->stoichiometry conditions Review Reaction Conditions (Temp, Time) start->conditions side_reactions Analyze for Side Reactions (TLC, LC-MS) purity->side_reactions stoichiometry->side_reactions optimize_temp Optimize Temperature conditions->optimize_temp optimize_time Optimize Reaction Time conditions->optimize_time end Improved Yield optimize_temp->end optimize_time->end inert_atm Use Inert Atmosphere inert_atm->end side_reactions->inert_atm purification Evaluate Purification Method side_reactions->purification purification->end

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

References

Technical Support Center: Scaling Up Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up pyrazole synthesis from the lab to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of substituted pyrazoles?

A1: Scaling up pyrazole synthesis often presents several challenges, including:

  • Low Yields: Reactions that perform well at a small scale may see a significant drop in yield upon scale-up.[1][2]

  • Poor Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, controlling the formation of the desired regioisomer can become more difficult.[2][3]

  • Exothermic Reactions and Thermal Runaway: The condensation reaction with hydrazine derivatives can be highly exothermic, posing a significant safety risk if not properly managed at a larger scale.[2]

  • Impurity Profile: The formation of byproducts and impurities may increase or change, complicating purification.[2]

  • Purification and Isolation: Methods like column chromatography that are feasible in the lab are often not practical for large-scale production. Crystallization, the preferred method for large-scale purification, may be challenging to optimize.[2]

  • Safety Concerns: Handling hazardous reagents like hydrazine hydrate at a large scale requires stringent safety protocols and engineering controls.[2]

Q2: How can I improve the yield of my pyrazole synthesis during scale-up?

A2: To improve yields, consider the following troubleshooting steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it goes to completion.[1] In some cases, increasing the reaction temperature, such as refluxing, may be necessary.[1]

  • Catalyst Selection: The choice and amount of catalyst, typically an acid for the Knorr synthesis, are critical.[1] Experiment with different acid catalysts (e.g., acetic acid, mineral acids) or consider alternative catalysts like nano-ZnO which have been shown to improve yields.[1][4]

  • Efficient Mixing: Ensure the reactor is equipped with adequate agitation to maintain a homogeneous reaction mixture, which is crucial for consistent results at a larger scale.[2]

  • Reagent Quality: Verify the purity and quality of your starting materials, as impurities can lead to side reactions and lower yields.[2]

Q3: What strategies can be employed to control regioselectivity in large-scale pyrazole synthesis?

A3: Controlling regioselectivity is crucial for obtaining the desired product. Key strategies include:

  • Screening Solvents and Catalysts: The choice of solvent and catalyst can significantly influence the regiochemical outcome.[2] For instance, using acetic acid as a catalyst in solvents like DMSO or ethanol has been suggested to improve selectivity.[4]

  • Temperature Control: Lowering the reaction temperature may favor the formation of one regioisomer over another.[2]

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, exploring different synthetic pathways that offer better inherent regiochemical control may be necessary.[2]

Q4: What are the primary safety concerns with using hydrazine hydrate in a scaled-up synthesis, and how can they be mitigated?

A4: Hydrazine hydrate is a high-energy and toxic compound, presenting several safety risks during scale-up.[2]

Safety ConcernMitigation Strategy
Thermal Runaway Implement controlled, slow addition of hydrazine. Ensure the reactor has sufficient cooling capacity. Use an appropriate solvent to dilute the reaction mixture and absorb heat.[2]
Decomposition Avoid high temperatures and the presence of catalytic metals like copper, cobalt, and iron oxides.[2]
Toxicity Handle hydrazine in a well-ventilated area using appropriate personal protective equipment (PPE) and engineering controls such as fume hoods or closed systems.[2]
Flammability Be aware of its wide flammability range and avoid contact with porous materials where it can ignite spontaneously.[2]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in your scaled-up pyrazole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there significant side products? check_completion->check_side_products Yes solution_incomplete Increase reaction time or temperature. Monitor with TLC/LC-MS. incomplete->solution_incomplete end Improved Yield solution_incomplete->end side_products Side Reactions Occurring check_side_products->side_products Yes check_workup Is product lost during workup/purification? check_side_products->check_workup No solution_side_products Optimize conditions (catalyst, solvent, temp). Consider alternative synthetic routes. side_products->solution_side_products solution_side_products->end workup_loss Product Loss check_workup->workup_loss Yes check_workup->end No solution_workup Optimize extraction and recrystallization solvents and procedures. workup_loss->solution_workup solution_workup->end

Caption: Troubleshooting workflow for low reaction yield.

Guide 2: Exothermic Runaway

This guide outlines immediate actions and preventative measures for managing exothermic events during scale-up.

Exothermic_Runaway_Management cluster_immediate Immediate Response cluster_prevention Preventative Measures for Future Runs stop_reagents Stop Reagent Addition max_cooling Apply Maximum Cooling stop_reagents->max_cooling quench Quench Reaction (if necessary) max_cooling->quench reduce_rate Reduce Rate of Addition quench->reduce_rate Post-Incident Analysis increase_solvent Increase Solvent Volume reduce_rate->increase_solvent verify_cooling Verify Cooling System Adequacy increase_solvent->verify_cooling runaway Exothermic Runaway Detected runaway->stop_reagents

Caption: Management of exothermic runaway reactions.

Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Materials:

  • 1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol or glacial acetic acid)

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, condenser, and temperature probe, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

  • Reagent Addition: Slowly add the hydrazine derivative (1.0 to 1.2 equivalents) to the solution. Note that this addition can be exothermic.[2][3]

  • Reaction: Heat the reaction mixture to reflux (typically around 80-100°C) and maintain for 1-6 hours.[2][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.[5]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).[2][5]

    • For smaller scales or high-purity requirements, column chromatography on silica gel can be employed.[2]

General Reaction Scheme:

Knorr_Synthesis r1 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate r1->intermediate Condensation plus + r2 Hydrazine Derivative r2->intermediate cyclic_intermediate Cyclic Intermediate intermediate->cyclic_intermediate Intramolecular Cyclization product Pyrazole cyclic_intermediate->product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.[3]

Data Presentation: Reaction Condition Optimization

The following table summarizes typical reaction conditions for the Knorr synthesis and potential optimization strategies for scale-up.

ParameterTypical Lab Scale ConditionScale-Up Consideration & OptimizationRationale
Solvent Ethanol, Acetic Acid[3]Screen various solvents (e.g., toluene, DMSO) for improved yield, selectivity, and safety profile.[2][4]Solvent can influence reaction rate, selectivity, and heat transfer.
Temperature Room Temperature to Reflux[5]Precise temperature control is critical. Lower temperatures may improve selectivity, while higher temperatures can increase reaction rate.[2]Balances reaction kinetics with selectivity and safety.
Catalyst Catalytic Acetic Acid[5]Optimize catalyst loading. Screen other protic or Lewis acids. Consider heterogeneous catalysts for easier removal.[1]Catalyst choice and amount directly impact reaction efficiency.
Stoichiometry 1:1 ratio of reactants[3]A slight excess of one reagent may be beneficial, but can complicate purification.Can drive the reaction to completion but may increase impurities.
Addition Rate Rapid additionSlow, controlled addition of hydrazine is crucial to manage exotherms.[2]Prevents dangerous temperature spikes and potential runaway reactions.

References

identifying and minimizing impurities in 5-chloro-1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in the synthesis of 5-chloro-1-methyl-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved by the nitration of 5-chloro-1-methyl-1H-pyrazole, can lead to several impurities. These can be broadly categorized as:

  • Regioisomers: Nitration of the pyrazole ring can sometimes lead to the formation of the undesired regioisomer, 5-chloro-1-methyl-3-nitro-1H-pyrazole, although the 4-nitro isomer is generally favored. The formation of regioisomeric mixtures is a common challenge in the synthesis of substituted pyrazoles.[1][2]

  • Over-nitrated products: Under harsh nitrating conditions (e.g., high temperature or excessive nitrating agent), di-nitrated byproducts can form.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 5-chloro-1-methyl-1H-pyrazole, in the final product.

  • Byproducts from Side Reactions: Decomposition of the nitrating agent or side reactions involving the pyrazole ring can generate various colored impurities and other byproducts.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., chloroform, petroleum ether), as well as residual acids from the nitration mixture, can be present in the final product.[3]

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating and quantifying the target compound and its impurities. A mass spectrometry (MS) detector can be coupled with HPLC (LC-MS) for definitive identification of unknown impurities by providing molecular weight information.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents and certain low-boiling point byproducts. It is a standard method for the analysis of nitroaromatic and halogenated compounds.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the main product and any isolated impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and for preliminary purity assessment.

Q3: What are the key parameters to control during synthesis to minimize impurity formation?

A3: Careful control of reaction conditions is crucial for minimizing impurities.

  • Temperature: The nitration reaction is typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent is critical to prevent over-nitration and decomposition.[3]

  • Stoichiometry of Reagents: Using a slight excess of the nitrating agent can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of over-nitrated byproducts.

  • Reaction Time: Monitoring the reaction by TLC or HPLC is essential to ensure the reaction goes to completion without allowing for the formation of degradation products over extended periods.[3]

  • Purity of Starting Materials: The purity of the starting 5-chloro-1-methyl-1H-pyrazole is critical, as impurities in the starting material can be carried through or lead to side reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure all the starting material has been consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Suboptimal Temperature Control Ensure the reaction temperature is maintained within the optimal range (typically 0-10 °C during addition of the nitrating agent). Use an efficient cooling bath (ice-salt or dry ice-acetone).
Degradation of Product Harsh work-up conditions can lead to product degradation. Ensure the quenching and extraction steps are performed promptly and at a low temperature. Avoid prolonged exposure to strong acids or bases.
Loss during Purification If using recrystallization, ensure the correct solvent system is used to minimize loss of the product in the mother liquor. For column chromatography, select a suitable stationary and mobile phase to achieve good separation without significant product loss.
Problem 2: Presence of a Significant Amount of Regioisomer
Potential Cause Troubleshooting Step
Reaction Conditions Favoring Isomer Formation The choice of nitrating agent and solvent can influence regioselectivity. A milder nitrating agent or a different solvent system may improve the selectivity for the desired 4-nitro isomer.
Inefficient Purification Regioisomers often have very similar physical properties, making them difficult to separate. Optimize the purification method. This may involve using a different recrystallization solvent, a high-performance column for chromatography, or preparative HPLC.
Problem 3: Product is Discolored (Yellow or Brown)
Potential Cause Troubleshooting Step
Formation of Colored Byproducts This can result from side reactions or decomposition of the nitrating agent, especially at elevated temperatures. Ensure strict temperature control.[1]
Residual Acidic Impurities Traces of acid from the nitration step can cause discoloration. Ensure the product is thoroughly washed with a mild base (e.g., sodium bicarbonate solution) during work-up, followed by washing with water to neutrality.
Purification Strategy Recrystallization from an appropriate solvent is often effective at removing colored impurities. Activated carbon treatment during recrystallization can also be employed to decolorize the solution.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude this compound under Different Reaction Temperatures

ImpurityRetention Time (min)Area % (0-5 °C)Area % (15-20 °C)Area % (30-35 °C)
5-chloro-1-methyl-1H-pyrazole (Starting Material)5.22.10.50.1
5-chloro-1-methyl-3-nitro-1H-pyrazole (Regioisomer)8.91.52.84.5
This compound (Product) 10.1 95.0 90.2 82.3
Di-nitro-chloro-methylpyrazole12.40.83.58.7
Unknown Impurity 16.70.31.52.2
Unknown Impurity 211.50.31.52.2

Data is for illustrative purposes only and represents a hypothetical HPLC analysis.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-2 min: 30% Acetonitrile

    • 2-15 min: 30% to 80% Acetonitrile

    • 15-18 min: 80% Acetonitrile

    • 18-20 min: 80% to 30% Acetonitrile

    • 20-25 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Recrystallization for Purification
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Minimization & Purification start Start: 5-chloro-1-methyl-1H-pyrazole reaction Nitration (HNO3/H2SO4, 0-10 °C) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude hplc HPLC-UV/MS Analysis crude->hplc gcms GC-MS Analysis crude->gcms recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography Alternative nmr NMR Spectroscopy hplc->nmr Isolate Impurities for NMR pure_product Pure Product (>99%) recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for synthesis, impurity identification, and purification.

troubleshooting_logic cluster_yield Low Yield cluster_purity High Impurity Levels start Problem Encountered check_completion Check Reaction Completion (TLC/HPLC) start->check_completion identify_impurities Identify Impurities (HPLC/GC-MS) start->identify_impurities check_temp Verify Temperature Control check_completion->check_temp If incomplete check_workup Review Work-up Procedure check_temp->check_workup solution Solution Implemented check_workup->solution optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) identify_impurities->optimize_conditions If reaction-related optimize_purification Optimize Purification (Recrystallization, Chromatography) identify_impurities->optimize_purification If separation issue optimize_conditions->solution optimize_purification->solution

Caption: Logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Purification of Pyrazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of pyrazole derivatives using column chromatography. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazole derivatives?

A1: The most frequently used stationary phase for the purification of pyrazole derivatives is silica gel (SiO₂).[1][2][3][4] Silica gel is a polar adsorbent, making it suitable for separating compounds based on polarity.[5] For basic pyrazoles that might interact strongly with the acidic nature of silica gel, neutral alumina can be a good alternative to prevent streaking or decomposition.[2] In cases where enantiomeric separation of chiral pyrazoles is required, specialized chiral stationary phases (CSPs) like Lux cellulose-2 and Lux amylose-2 are employed.

Q2: How do I choose the right mobile phase (eluent) for my pyrazole derivative?

A2: The choice of mobile phase is crucial for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a more polar solvent. For pyrazole derivatives, typical solvent systems include:

  • Hexane/Ethyl Acetate: This is a widely used system where the polarity is adjusted by varying the ratio of ethyl acetate.[3][4]

  • n-Hexane/Ethanol: Often used for chiral separations on polysaccharide-based columns.

  • Dichloromethane/Methanol: A more polar system suitable for more polar pyrazole derivatives.

The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[2]

Q3: What is the optimal ratio of crude material to silica gel?

A3: A general guideline for loading capacity on a silica gel column is a ratio of 1:20 to 1:50 of crude material to silica gel by weight.[2] For more challenging separations, a higher ratio (e.g., 1:100) may be necessary. For pre-packed flash chromatography columns, the loading capacity for irregular silica is typically 1-10% of the sorbent weight, while high-capacity spherical silica can accommodate up to 1-20%.[6]

Q4: How should I load my sample onto the column?

A4: There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a solvent in which it is highly soluble (e.g., dichloromethane).[2] Carefully apply the solution to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] This powder is then carefully added to the top of the column.[7] Dry loading often leads to better separation for less soluble compounds.[7]

Experimental Protocol: A General Procedure for Purifying a Pyrazole Derivative

This protocol provides a step-by-step guide for the purification of a generic pyrazole derivative using silica gel column chromatography.

1. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find an eluent that provides good separation and an Rf value of ~0.3 for the target compound.[2]

2. Column Preparation:

  • Select a glass column of appropriate size based on the amount of crude material.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand over the plug.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.[2]

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

3. Sample Loading:

  • For Wet Loading: Dissolve the crude product in the minimum volume of the eluent and carefully pipette it onto the top of the sand layer.

  • For Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[7]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the top layer.

  • Open the stopcock and begin collecting fractions in test tubes or vials.

  • Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which fractions contain the purified pyrazole derivative.

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified pyrazole derivative.

Data Presentation

Table 1: Common Mobile Phase Systems for Pyrazole Derivative Purification

Mobile Phase SystemTypical Ratio (v/v)Application Notes
Hexane / Ethyl Acetate95:5 to 70:30A versatile system for a wide range of pyrazole derivatives. The polarity can be easily tuned.[3]
n-Hexane / Ethanol90:10 to 50:50Commonly used for chiral separations on polysaccharide-based columns.
Dichloromethane / Methanol99:1 to 90:10Suitable for more polar pyrazole derivatives.
Toluene / Ethyl Acetate90:10 to 50:50An alternative to hexane-based systems.
Chloroform / Acetone95:5 to 80:20Can be effective for specific separations.

Table 2: General Guidelines for Loading Capacity on Silica Gel Columns

Column TypeSilica TypeTypical Loading Capacity (% of silica weight)
Glass Column (Gravity/Flash)Irregular1-5%
Pre-packed Flash ColumnIrregular1-10%[6]
Pre-packed Flash ColumnHigh-Capacity Spherical1-20%[6]

Note: Optimal loading capacity is dependent on the difficulty of the separation. For closely eluting compounds, a lower loading is recommended.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Determines Eluent Sample_Loading 3. Sample Loading (Wet or Dry) Column_Prep->Sample_Loading Elution 4. Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Combine_Evaporate 6. Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Combine_Evaporate Identify Pure Fractions Pure_Product Purified Pyrazole Derivative Combine_Evaporate->Pure_Product

Caption: Experimental workflow for pyrazole purification.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of pyrazole derivatives.

Q: What should I do if my pyrazole derivatives are not separating well?

A: Poor separation can be caused by several factors. Here’s a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase: The initial eluent may not be optimal. Re-evaluate your TLC analysis. Aim for a larger difference in Rf values (ΔRf) between your target compound and impurities. You can try a less polar solvent system or a different combination of solvents.[8]

  • Use Gradient Elution: If there is a significant polarity difference between your compounds, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can improve separation.[1]

  • Check Column Packing: Uneven packing can lead to channeling, where the sample travels down the column in uneven bands. Ensure your column is packed uniformly without any air bubbles or cracks.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[9] Try reducing the amount of crude material loaded onto the column.

  • Consider a Different Stationary Phase: If your compounds are very similar in polarity, silica gel might not provide adequate separation. Consider using alumina or a reverse-phase (e.g., C18) stationary phase.

Q: My pyrazole derivative seems to be stuck on the column and won't elute. What's wrong?

A: This typically happens if your compound is highly polar or is strongly interacting with the stationary phase.

  • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For very polar compounds, you may need to add a small amount of a highly polar solvent like methanol or even a few drops of acetic acid (if your compound is stable to acid).

  • Check for Insolubility: Your compound may have precipitated at the top of the column if it is not soluble in the eluent. Ensure the sample is fully dissolved before loading.

  • Strong Interaction with Silica: Basic pyrazole derivatives can interact strongly with the acidic silanol groups on the surface of silica gel. This can be mitigated by:

    • Adding a small amount of triethylamine (~0.1-1%) to the mobile phase to neutralize the acidic sites.[9]

    • Using a less acidic stationary phase like neutral alumina.[2]

Q: I suspect my pyrazole derivative is decomposing on the silica gel column. How can I confirm and prevent this?

A: Some pyrazole derivatives can be sensitive to the acidic nature of silica gel.

  • Confirm Decomposition: Spot your pure compound on a TLC plate and let it sit for 30-60 minutes before developing. If you see new spots or streaking that were not present initially, your compound is likely decomposing.[1]

  • Prevention Strategies:

    • Deactivate the Silica Gel: As mentioned above, adding a small amount of triethylamine to the eluent can neutralize the silica gel.[9]

    • Use an Alternative Stationary Phase: Neutral alumina or Florisil can be used as alternatives to silica gel for acid-sensitive compounds.[1]

    • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography (applying pressure to speed up the elution).

Q: My final yield of the purified pyrazole derivative is very low. What are the possible reasons?

A: Low recovery can be frustrating. Consider the following possibilities:

  • Incomplete Elution: Your compound may still be on the column. After collecting the main fractions, flush the column with a highly polar solvent to see if more of your product elutes.

  • Loss During Workup: Ensure that you are not losing product during the solvent evaporation step. Be careful not to overheat the sample.

  • Co-elution with Impurities: If the separation was not optimal, your desired product might be spread across many fractions that also contain impurities, leading to a lower yield of pure, combined fractions.

  • Decomposition: As discussed previously, decomposition on the column will lead to a lower yield.[1]

  • Adsorption to Glassware: Highly functionalized or "sticky" compounds can adsorb to the surfaces of glassware. Rinsing flasks and vials thoroughly can help maximize recovery.

troubleshooting_guide cluster_problem Problem Identification cluster_solution Potential Solutions Poor_Separation Poor Separation Optimize_Eluent Optimize Mobile Phase (TLC, Gradient) Poor_Separation->Optimize_Eluent Check_Packing Check Column Packing Poor_Separation->Check_Packing Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Change_Stationary_Phase Change Stationary Phase (Alumina, Reverse Phase) Poor_Separation->Change_Stationary_Phase Compound_Stuck Compound Stuck on Column Compound_Stuck->Change_Stationary_Phase Increase_Polarity Increase Eluent Polarity Compound_Stuck->Increase_Polarity Neutralize_Silica Neutralize Silica (add Triethylamine) Compound_Stuck->Neutralize_Silica Decomposition Decomposition on Column Decomposition->Change_Stationary_Phase Decomposition->Neutralize_Silica Flash_Chromatography Use Flash Chromatography Decomposition->Flash_Chromatography Low_Yield Low Yield Low_Yield->Poor_Separation Check for co-elution Low_Yield->Decomposition Check for decomposition Flush_Column Flush Column with Polar Solvent Low_Yield->Flush_Column

Caption: Troubleshooting guide for pyrazole purification.

References

Technical Support Center: Managing Thermal Stability in Nitro Compound Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitro compounds. The information is designed to help you anticipate, prevent, and manage thermal stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes nitro compounds thermally sensitive?

A1: Nitro compounds are energetic materials because the nitro group (-NO₂) is an "explosophore," a functional group that makes a compound explosive.[1] The decomposition of organic nitro compounds is a redox reaction where the nitro group acts as an internal oxidant and the hydrocarbon backbone serves as the fuel.[1] This process is highly exothermic, releasing significant energy and forming stable gaseous products like molecular nitrogen (N₂) and carbon dioxide, which contributes to their explosive power.[1] Pure organic nitro compounds typically decompose at high temperatures (250°C - 350°C) with a large exotherm, and the decomposition can be violent or explosive.[2][3][4]

Q2: What factors can influence the thermal stability of my nitro compound reaction?

A2: Several factors can significantly lower the decomposition temperature of nitro compounds compared to their pure state.[2][3][4] You should consider the following:

  • Contaminants and Impurities: The presence of impurities can dramatically reduce thermal stability.[2][3][4]

    • Bases: Caustic soda (sodium hydroxide) is known to decrease the thermal stability of nitro compounds.[2]

    • Acids: Concentrated sulfuric acid can significantly lower the decomposition onset temperature.[2][3] Nitric acid present in crude dinitrotoluene has been implicated in thermal explosions.[3]

    • Metal Salts: Metal chlorides, such as calcium chloride and aluminum trichloride, can lower the thermal stability.[2][3]

  • Reactants and Solvents: The reaction mixture itself will have a lower thermal stability than the pure nitro compound.[2]

  • Substituents on Aromatic Rings: The type, position, and number of substituents on an aromatic nitro compound influence its thermal stability.[2][3] This can be due to the substituent's own instability, its activation effect on the nitro group, or intramolecular redox reactions.[2][3]

  • pH: Reactions in alkaline conditions can lead to instability. For example, preparing a potassium hydroxide solution in methanol followed by the addition of nitrobenzene has led to an explosion.[2]

Q3: What are the primary decomposition pathways for nitro compounds?

A3: The initial processes in the thermal decomposition of nitroaromatic compounds often involve two primary pathways:

  • C-NO₂ Bond Homolysis: The breaking of the carbon-nitro bond.[5]

  • Isomerization to Nitrite: The nitro group isomerizes to a nitrite group, followed by the cleavage of the weaker O-NO bond.[5] For some structures, like o-nitrotoluene, an intramolecular rearrangement can be the main decomposition mechanism.[5] Aliphatic nitro compounds can also undergo nitro-nitrite isomerization and C-NO₂ bond cleavage.[6]

Q4: What is a "runaway reaction" and why is it a major concern?

A4: A runaway reaction is a thermally uncontrolled, self-accelerating exothermic reaction.[7] The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.[7] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing an explosion and the release of toxic materials.[7][8] Reactions involving nitro compounds are particularly susceptible to runaway scenarios due to their high exothermic decomposition.[2][3][4]

Troubleshooting Guides

Issue 1: My reaction is showing an unexpected exotherm at a lower temperature than predicted.

  • Question: I'm running a reaction with a nitro compound, and my temperature probe is showing a rapid increase in temperature well below the literature decomposition temperature of the pure compound. What could be the cause?

  • Answer: This is a critical situation that could indicate the onset of a runaway reaction. Several factors could be lowering the decomposition temperature of your reaction mixture:

    • Contamination: Have you considered all potential contaminants? Small amounts of acids (like sulfuric acid), bases (like sodium hydroxide), or metal salts (from previous reactions or starting materials) can significantly decrease thermal stability.[2][3][9]

    • Reaction Medium: The solvents and other reactants in your mixture will inherently lower the thermal stability compared to the pure nitro compound.[2][4]

    • Autocatalysis: Some nitro compounds exhibit autocatalytic decomposition, where a reaction product catalyzes the decomposition, leading to an accelerated reaction rate over time.[3]

    • Immediate Actions:

      • Emergency Cooling: If your setup has emergency cooling, activate it immediately.

      • Stop Reagent Addition: Cease the addition of any further reagents.

      • Dilution: If it can be done safely, adding a cold, inert solvent may help to absorb some of the heat.

      • Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.

Issue 2: I need to purify my nitro compound by distillation, but I'm concerned about thermal decomposition.

  • Question: I need to perform a vacuum distillation of a crude nitroaromatic compound. What are the key safety considerations to prevent a thermal event?

  • Answer: Distillation is a high-risk operation for thermally sensitive materials like nitro compounds, as impurities can become concentrated in the distillation pot.[10][11] An industrial explosion has been reported due to overheating the "bottoms" in a nitrobenzene production facility.[12]

    • Thermal Hazard Assessment: Before proceeding, it is crucial to perform a thermal hazard assessment on a small sample of the crude mixture using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[10][11][13] This will help determine the onset temperature of decomposition for your specific mixture.

    • Temperature Control:

      • Keep the pot temperature significantly below the measured onset of decomposition. A safety margin of at least 50-100 °C is often recommended, but this should be determined by a thorough risk assessment.

      • Use a heating mantle with a temperature controller and a secondary temperature probe in the pot to prevent overheating.

      • Avoid heating the distillation pot to dryness, as this will concentrate non-volatile and potentially catalytic impurities.

    • Pressure Control: Use a reliable vacuum source and monitor the pressure throughout the distillation.

    • Contingency Planning:

      • Ensure a blast shield is in place.

      • Have an appropriate fire extinguisher and emergency quench bath readily accessible.

      • Work in a fume hood with the sash lowered as much as possible.

Issue 3: How can I assess the thermal stability of a novel nitro compound I have synthesized?

  • Question: I have synthesized a new nitro compound and have no thermal stability data for it. What experiments should I perform to characterize its thermal hazards?

  • Answer: Characterizing the thermal stability of a new energetic material is a critical step for safe handling. A combination of thermoanalytical techniques is recommended:

    • Differential Scanning Calorimetry (DSC): This is a primary screening tool to determine the onset temperature of decomposition (Tonset) and the heat of decomposition (ΔHd).[10][11][13] A high heat of decomposition indicates a highly energetic event.

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can help to identify decomposition stages and the amount of gaseous products formed.

    • Accelerating Rate Calorimetry (ARC): ARC experiments provide data on the behavior of a sample under adiabatic (no heat loss) conditions, which mimics a runaway reaction scenario.[10][11][13] It can determine the temperature at which self-heating begins and the rate of temperature and pressure rise.

    • Impact and Friction Sensitivity Testing: For solid nitro compounds, especially those intended for energetic applications, impact and friction tests (e.g., drop weight and BAM friction tests) are necessary to assess their sensitivity to mechanical stimuli.

Data Presentation

Table 1: Influence of Contaminants on the Thermal Stability of a Nitrocumene Isomer Mixture (DTA)

Amount of Caustic Soda (wt%)Onset Temperature of Decomposition (°C)
0~220
1~180
5~150
10~130

Data is illustrative and based on trends described in the literature.[2]

Table 2: Thermal Properties of Nitrobenzene and Dinitrobenzene Mixtures (DSC/ARC)

SampleDSC Onset (°C)ARC Onset (°C)Heat of Decomposition (J/g)
Pure Nitrobenzene~300>280~ -2500
Nitrobenzene with 20-30% Dinitrobenzene~300263-280~ -2500

Source: Data compiled from studies on nitrobenzene/dinitrobenzene mixtures.[10][11]

Experimental Protocols

Protocol 1: Thermal Stability Screening by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature (Tonset) and heat of decomposition (ΔHd) of a nitro compound or reaction mixture.

  • Apparatus: A calibrated Differential Scanning Calorimeter (DSC).

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample into a high-pressure DSC pan (e.g., gold-plated or stainless steel to avoid catalytic effects from aluminum pans).[2]

    • Hermetically seal the pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 350-400°C) at a constant heating rate. A typical heating rate for screening is 5-10 °C/min.[14]

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • The onset temperature of the exothermic decomposition is determined by the intersection of the baseline with the tangent of the leading edge of the decomposition peak.

    • The heat of decomposition is calculated by integrating the area under the exothermic peak.

  • Safety: The experiment should be conducted behind a protective shield, as the sample may decompose violently.

Protocol 2: Adiabatic Decomposition Simulation by Accelerating Rate Calorimetry (ARC)

  • Objective: To determine the temperature of no return (TNR) and the pressure generation profile of a substance under adiabatic conditions.

  • Apparatus: An Accelerating Rate Calorimeter (ARC).

  • Sample Preparation:

    • Load a precisely weighed amount of the sample into a spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy C).

  • Experimental Procedure (Heat-Wait-Seek Mode):

    • The calorimeter heats the sample in small temperature steps (e.g., 5 °C).

    • After each step, it enters a "wait" period to allow for thermal equilibration.

    • The instrument then enters a "seek" mode, where it monitors the sample for any self-heating.

    • If the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode. It heats the surrounding environment to match the sample temperature, ensuring all generated heat contributes to increasing the sample's temperature.

  • Data Analysis:

    • The onset of the self-accelerating reaction is identified.

    • Plots of temperature vs. time and pressure vs. time are generated.

    • This data can be used to derive kinetic parameters for the decomposition reaction.

  • Safety: ARC experiments are designed to contain high-pressure events, but they must be operated within a blast-proof enclosure.

Visualizations

Thermal_Hazard_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Calorimetric Analysis cluster_2 Risk Evaluation & Mitigation Start Synthesize or Procure Nitro Compound LitReview Literature Review for Known Hazards Start->LitReview InitialScreen Initial Screening: Small-Scale Sensitivity Tests (Impact, Friction) LitReview->InitialScreen DSC Differential Scanning Calorimetry (DSC) - Determine Tonset - Determine ΔHd InitialScreen->DSC Decision1 High Hazard Potential? DSC->Decision1 ARC Accelerating Rate Calorimetry (ARC) - Adiabatic Self-Heating Rate - Pressure Data RiskAssess Risk Assessment: - Severity - Probability ARC->RiskAssess Decision2 Acceptable Risk? RiskAssess->Decision2 DefineSOP Define Safe Operating Procedures (SOPs) ScaleUp Proceed with Scale-Up DefineSOP->ScaleUp Redesign Redesign Process or Select Alternative Decision1->ARC Decision1->RiskAssess No Decision2->DefineSOP Yes Decision2->Redesign No

Caption: Thermal Hazard Assessment Workflow for Nitro Compounds.

Decision_Tree_for_Nitro_Compound_Reaction_Safety Start Proposed Reaction with Nitro Compound KnownCompound Is Thermal Stability Data Available for the System? Start->KnownCompound PerformTHA Perform Thermal Hazard Assessment (DSC/ARC) KnownCompound->PerformTHA No ReviewData Review Existing Data (Tonset, ΔHd) KnownCompound->ReviewData Yes CheckConditions Is Proposed T_process << T_onset? PerformTHA->CheckConditions ReviewData->CheckConditions AssessImpurities Are Incompatible Impurities Present? (Acids, Bases, Metals) CheckConditions->AssessImpurities Yes ModifyProcess Modify Process: - Lower Temperature - Use Different Reagents - Purify Starting Materials CheckConditions->ModifyProcess No AssessImpurities->ModifyProcess Yes Proceed Proceed with Caution & Engineering Controls AssessImpurities->Proceed No

Caption: Decision Tree for Nitro Compound Reaction Safety.

References

strategies to avoid over-nitration in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimentation, with a specific focus on preventing over-nitration.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of over-nitration (e.g., di- or tri-nitration) in pyrazole synthesis?

Over-nitration is typically a result of excessive reaction intensity. The key factors include:

  • High Reaction Temperature: Increased temperatures drastically accelerate the reaction rate, which can lead to multiple nitration events and decomposition of the desired product.[1]

  • Excess Nitrating Agent: A high concentration of the nitrating species, particularly the nitronium ion (NO₂⁺), increases the likelihood of multiple substitutions on the pyrazole ring.[1]

  • Strong Nitrating Systems: Powerful nitrating mixtures, such as combinations of fuming nitric acid and fuming sulfuric acid, generate a high concentration of nitronium ions, elevating the risk of over-nitration if not carefully controlled.[1]

  • Substrate Reactivity: Pyrazole rings substituted with electron-donating groups are highly activated and more susceptible to multiple nitrations.[2]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can provide more opportunities for secondary nitration to occur.[1]

Q2: How does the acidity of the reaction medium affect the position of nitration?

The acidity of the medium determines whether the nitration occurs on the neutral pyrazole molecule or its protonated form (the pyrazolium ion). This is a critical factor for controlling regioselectivity.[3][4]

  • Strongly Acidic Media (e.g., HNO₃/H₂SO₄): In strong acids, the pyrazole ring becomes protonated. This "pyrazolium ion" is deactivated towards electrophilic attack. Consequently, nitration may preferentially occur on other, more activated parts of the molecule, such as a phenyl substituent.[3][5]

  • Milder Conditions (e.g., Acetyl Nitrate): Under less acidic conditions, the pyrazole exists in its neutral, more reactive form. Electrophilic attack occurs preferentially at the electron-rich 4-position of the pyrazole ring.[3][5][6]

Q3: What are some alternative, milder nitrating agents that can improve selectivity for mono-nitration?

While the classic mixed acid (HNO₃/H₂SO₄) is common, several alternatives offer better control and selectivity for mono-nitration:[2]

  • Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, this reagent is milder than the nitronium ion from mixed acid and is effective for selective C4-nitration of the pyrazole ring.[3][7]

  • Metal Nitrates: Reagents like copper(II) nitrate (Cu(NO₃)₂) or bismuth nitrate can be used under milder conditions to achieve selective mono-nitration.[2][8]

  • N-Nitropyrazoles: Certain N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, can serve as controllable sources of the nitronium ion, enabling mild and scalable nitration with good functional group tolerance.[2][9]

Troubleshooting Guide: Over-Nitration

This guide provides a systematic approach to diagnosing and resolving issues with over-nitration during pyrazole synthesis.

Problem: Analysis of the reaction mixture (e.g., via NMR or LC-MS) shows significant amounts of di-nitro or poly-nitro pyrazole species instead of the desired mono-nitro product.

Troubleshooting Workflow:

G start Over-nitration Detected q_temp Is reaction temperature below 50°C and stable? start->q_temp s_temp Action: Reduce & stabilize temperature. Use cooling bath (e.g., 0°C ice bath). Ensure slow, dropwise addition of nitrating agent. q_temp->s_temp No q_ratio Is the molar ratio of nitrating agent to pyrazole optimized (e.g., ~1.5:1)? q_temp->q_ratio Yes s_temp->q_ratio s_ratio Action: Reduce the equivalents of the nitrating agent. Recalculate stoichiometry precisely. q_ratio->s_ratio No q_reagent Are you using a highly reactive nitrating system (e.g., fuming acids)? q_ratio->q_reagent Yes s_ratio->q_reagent s_reagent Action: Switch to a milder reagent. Consider Acetyl Nitrate for C4-nitration or Metal Nitrates for activated rings. q_reagent->s_reagent Yes end Problem Resolved: Mono-nitrated product is major species q_reagent->end No s_reagent->end G sub 1-Phenylpyrazole (Substrate) reagent1 Milder Conditions (e.g., Acetyl Nitrate) sub->reagent1 reagent2 Strong Acid (e.g., HNO₃/H₂SO₄) sub->reagent2 intermediate1 Neutral Molecule Reacts reagent1->intermediate1 intermediate2 Protonation Occurs (Conjugate Acid Reacts) reagent2->intermediate2 product1 4-Nitro-1-phenylpyrazole (C4-Nitration on Pyrazole Ring) intermediate1->product1 product2 1-(p-Nitrophenyl)pyrazole (Nitration on Phenyl Ring) intermediate2->product2

References

Validation & Comparative

comparative analysis of 5-chloro-1-methyl-4-nitro-1H-pyrazole with other pyrazole fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Readers: Initial searches for fungicidal activity and comparative data on "5-chloro-1-methyl-4-nitro-1H-pyrazole" did not yield sufficient public domain information for a comprehensive analysis. This suggests the compound may be proprietary, experimental, or not widely studied for this application. Therefore, this guide provides a comparative analysis of several commercially significant and well-documented pyrazole fungicides. The principles, experimental protocols, and mechanisms of action described herein are broadly applicable to the study of novel pyrazole-based fungicides.

This guide offers a comparative overview of leading pyrazole fungicides, focusing on their efficacy, mechanism of action, and the experimental protocols used for their evaluation. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

Overview of Pyrazole Fungicides

Pyrazole fungicides are a prominent class of agricultural chemicals highly effective against a broad spectrum of fungal plant pathogens. Their primary mode of action involves the inhibition of mitochondrial respiration in fungi, a critical process for energy production. This guide will focus on a comparative analysis of three leading pyrazole carboxamide fungicides: Pyraclostrobin, Fluxapyroxad, and Bixafen.

Comparative Efficacy

The efficacy of a fungicide is commonly quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth in vitro. A lower EC50 value indicates higher potency. The following table summarizes the EC50 values of Pyraclostrobin, Fluxapyroxad, and Bixafen against several economically important fungal pathogens.

Fungal PathogenPyraclostrobin (µg/mL)Fluxapyroxad (µg/mL)Bixafen (µg/mL)
Botrytis cinerea (Gray Mold)~0.03 - 0.1~0.05 - 0.2~0.04 - 0.15
Septoria tritici (Septoria Leaf Blotch)~0.05 - 0.3~0.02 - 0.1~0.03 - 0.12
Puccinia recondita (Brown Rust of Wheat)~0.01 - 0.05~0.01 - 0.04~0.01 - 0.06
Sclerotinia sclerotiorum (White Mold)~0.02 - 0.1~0.04 - 0.15~0.03 - 0.1

Note: EC50 values can vary depending on the specific fungal isolate, experimental conditions, and the presence of resistance.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The majority of modern pyrazole fungicides, including Fluxapyroxad and Bixafen, are classified as Succinate Dehydrogenase Inhibitors (SDHIs). They function by targeting and inhibiting Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain. This inhibition disrupts the fungus's ability to produce ATP, leading to cellular energy depletion and ultimately, cell death. Pyraclostrobin, while also a mitochondrial respiration inhibitor, targets Complex III (the Qo site) of the electron transport chain.

The following diagram illustrates the inhibition of Complex II by SDHI fungicides.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (SDH) Succinate Dehydrogenase Succinate->ComplexII:f1 Oxidation Fumarate Fumarate ComplexII:f1->Fumarate Ubiquinone Ubiquinone (Q) ComplexII:f0->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction ComplexIII Complex III Ubiquinol->ComplexIII e- SDHI Pyrazole Fungicide (SDHI) SDHI->ComplexII:f0 Inhibition

Inhibition of Mitochondrial Complex II by Pyrazole SDHI Fungicides.

Experimental Protocols

In Vitro Fungicidal Activity: Mycelium Growth Inhibition Assay

This protocol details a common method for determining the EC50 value of a fungicide against a specific fungal pathogen.

Objective: To determine the concentration of a pyrazole fungicide that inhibits the mycelial growth of a target fungus by 50%.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Stock solution of the test fungicide in a suitable solvent (e.g., DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

  • Cork borer (5 mm diameter)

  • Ruler or calipers

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 50-55°C in a water bath.

    • Prepare a series of fungicide concentrations by adding the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent should also be prepared.

    • Pour the fungicide-amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Seal the petri dishes with parafilm and incubate them at the optimal growth temperature for the specific fungus (typically 20-25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant portion of the plate's diameter.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Determine the EC50 value from the dose-response curve, which is the concentration that causes 50% inhibition of mycelial growth.

The following diagram outlines the workflow for the mycelium growth inhibition assay.

Mycelium_Growth_Assay start Start: Prepare Fungal Culture & Fungicide Stock prep_media Prepare Fungicide-Amended PDA Media (Serial Dilutions) start->prep_media pour_plates Pour Media into Petri Dishes prep_media->pour_plates inoculate Inoculate Center of Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter at Regular Intervals incubate->measure calculate Calculate Percent Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ec50 Determine EC50 Value plot->determine_ec50 end_node End: Efficacy Determined determine_ec50->end_node

Workflow for the Mycelium Growth Inhibition Assay.

Conclusion

The pyrazole class of fungicides, particularly the SDHIs, represents a powerful tool in the management of fungal diseases in agriculture. This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of standardized efficacy testing and a thorough understanding of their mechanism of action. The provided experimental protocol for the mycelium growth inhibition assay serves as a foundational method for researchers to evaluate the in vitro performance of both existing and novel pyrazole fungicides. Through rigorous and comparative studies, the scientific community can continue to develop more effective and sustainable solutions for crop protection.

A Comparative Guide to the Herbicidal Activity of 5-chloro-1-methyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal activity of novel pyrazole derivatives, with a focus on structures related to 5-chloro-1-methyl-4-nitro-1H-pyrazole. The information is intended to support research and development in the field of new-generation herbicides. Due to the novelty of the specific this compound core, this guide leverages data from structurally similar pyrazole compounds to provide a validated and comparative reference point for herbicidal efficacy.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of pyrazole derivatives is often evaluated against a panel of common agricultural weeds. The following tables summarize the post-emergence inhibitory activity of various substituted pyrazole compounds, providing a benchmark for the potential activity of this compound derivatives.

Compound IDEchinochloa crusgalli (EC)Digitaria sanguinalis (DS)Setaria viridis (SV)Abutilon theophrasti (AT)Amaranthus retroflexus (AR)Eclipta prostrata (EP)
6a 306040605050
6c 405030504060
7a 102010302020
7c 203020403030

Table 2: Herbicidal Activity of Chloro- and Nitro-Substituted Pyrazole Derivatives

CompoundWeed SpeciesInhibition (%)Application RateReference
4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazideBrassica campestris100150 g/ha[3]
4-chloro-3-ethyl-1-methyl-N'-(2-(3-nitrophenoxy)acetyl)-1H-pyrazole-5-carbohydrazideBrassica campestris95150 g/ha[3][4]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of herbicidal activity studies. The following are standard protocols for pre- and post-emergence herbicide assays.

Pre-Emergence Herbicidal Activity Assay[1]
  • Seed Sowing: Seeds of various weed species are sown in plastic pots filled with a sterilized soil mixture.

  • Herbicide Application: Test compounds are dissolved in an appropriate solvent and formulated as an emulsifiable concentrate. This formulation is then diluted with water to the desired application rate (e.g., 150 g a.i./hm²). The herbicide solutions are sprayed uniformly onto the soil surface one day after sowing.

  • Incubation: The treated pots are placed in a greenhouse under controlled conditions (e.g., 25-30°C, 12-hour photoperiod).

  • Evaluation: The pots are regularly watered and observed for weed emergence and growth. The herbicidal effect is visually assessed 15 days after treatment by comparing the emergence and growth of weeds in the treated pots with those in the untreated control pots. The inhibition rate is calculated as a percentage relative to the control.

Post-Emergence Herbicidal Activity Assay[1]
  • Plant Cultivation: Weed seeds are sown in pots and grown in a greenhouse until they reach the 3-4 leaf stage.

  • Herbicide Application: The test compounds are formulated as described for the pre-emergence assay. The herbicide solutions are sprayed uniformly onto the foliage of the weeds at the specified application rate.

  • Incubation: The treated plants are returned to the greenhouse.

  • Evaluation: The herbicidal effect is visually assessed 15 days after treatment by observing symptoms such as chlorosis, necrosis, and growth inhibition compared to untreated control plants. The inhibition rate is calculated as a percentage of the control.

Plausible Mechanism of Action: PPO Inhibition

Many pyrazole-based herbicides function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[5] This enzyme is critical in the biosynthesis of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX induces the formation of highly reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death and visible symptoms like necrosis and wilting.[5]

Visualizations

Experimental Workflow for Herbicidal Activity Evaluation

G cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay sow_pre Sow Weed Seeds treat_pre Apply Compound to Soil sow_pre->treat_pre incubate_pre Incubate in Greenhouse treat_pre->incubate_pre eval_pre Evaluate Emergence Inhibition incubate_pre->eval_pre end End eval_pre->end sow_post Sow and Grow Weeds treat_post Apply Compound to Foliage sow_post->treat_post incubate_post Incubate in Greenhouse treat_post->incubate_post eval_post Evaluate Foliar Damage incubate_post->eval_post eval_post->end start Start start->sow_pre start->sow_post

Caption: Workflow for pre- and post-emergence herbicidal activity evaluation.

Signaling Pathway for PPO-Inhibiting Herbicides

G cluster_plastid Plastid cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA ProtoIXgen Protoporphyrinogen IX ALA->ProtoIXgen PPO Protoporphyrinogen Oxidase (PPO) ProtoIXgen->PPO LeakedProtoIXgen Leaked Protoporphyrinogen IX ProtoIXgen->LeakedProtoIXgen Accumulates & Leaks ProtoIX Protoporphyrin IX PPO->ProtoIX Heme Heme ProtoIX->Heme Chlorophyll Chlorophyll ProtoIX->Chlorophyll OxidizedProtoIX Oxidized Protoporphyrin IX LeakedProtoIXgen->OxidizedProtoIX Light ROS Reactive Oxygen Species (ROS) OxidizedProtoIX->ROS Light MembraneDamage Membrane Damage & Cell Death ROS->MembraneDamage Pyrazole Pyrazole Herbicide Pyrazole->PPO Inhibits

Caption: Proposed mechanism of action via PPO inhibition by pyrazole herbicides.

References

In Vitro Antifungal Activity of 5-Chloro-1-methyl-4-nitro-1H-pyrazole Derivatives: A Comparative Analysis with Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the in vitro antifungal activity of 5-chloro-1-methyl-4-nitro-1H-pyrazole derivatives against key fungal pathogens, benchmarked against established commercial antifungal agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal compounds.

Executive Summary

The escalating incidence of fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide focuses on the antifungal potential of this compound derivatives. While direct experimental data for this specific compound is not publicly available, we present data for a structurally analogous compound, 5-chloro-1-methyl-4-nitroimidazole, to provide an initial assessment of its potential efficacy. This data is compared with the performance of commercial antifungal standards against Candida albicans and Aspergillus niger.

Comparative Antifungal Activity

The in vitro antifungal activity is commonly determined by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) or Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MFC/MBC is the lowest concentration that results in microbial death.

Note on the Test Compound Data: The following data for the pyrazole derivative is based on its structural analogue, 5-chloro-1-methyl-4-nitroimidazole, as reported in a recent study.[1] This serves as a preliminary indicator of potential activity.

Table 1: In Vitro Antifungal Activity against Candida albicans

CompoundMIC (µg/mL)MFC/MBC (µg/mL)
5-chloro-1-methyl-4-nitroimidazole (analogue)No observable growth at 2.52.5
Fluconazole0.25 - 1.0>64
Itraconazole0.03 - 0.250.12 - 4
Voriconazole0.03 - 0.1250.06 - 2
Amphotericin B0.125 - 1.00.25 - 2
Caspofungin0.06 - 0.50.12 - 1

Table 2: In Vitro Antifungal Activity against Aspergillus niger

CompoundMIC (µg/mL)MFC/MBC (µg/mL)
5-chloro-1-methyl-4-nitroimidazole (analogue)No observable growth at 5.02.5
Fluconazole16 - >64>64
Itraconazole0.25 - 2.00.5 - 8
Voriconazole0.25 - 1.00.5 - 4
Amphotericin B0.5 - 2.01 - 4
Caspofungin0.125 - 0.50.25 - 1

Note: MIC and MFC/MBC values for commercial standards are compiled from various in vitro studies and can exhibit variability based on the specific strains and testing conditions.

Experimental Protocols

The determination of in vitro antifungal susceptibility is performed following standardized methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is utilized for determining the MIC of antifungal agents against yeasts such as Candida albicans.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Dilution: The test compounds and standard antifungals are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth in the control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This protocol is employed for determining the MIC of antifungal agents against molds like Aspergillus niger.

  • Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture and the turbidity is adjusted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Antifungal Agent Dilution: Serial dilutions of the test compounds and standards are prepared in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared fungal inoculum is added to the wells. The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that shows no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate (e.g., Sabouraud Dextrose Agar) that does not contain the antifungal agent.

  • Incubation: The plates are incubated at 35°C for a period sufficient to allow the growth of any viable fungi (typically 24-48 hours).

  • MFC Reading: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates, indicating a ≥99.9% killing of the initial inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antifungal activity of a test compound.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Fungal Inoculum Preparation Microplate Inoculation of Microtiter Plates Inoculum->Microplate Compound Test Compound & Standard Dilutions Compound->Microplate Incubation Incubation (24-72h at 35°C) Microplate->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC Subculture Subculturing for MFC MIC->Subculture No visible growth MFC MFC Determination Subculture->MFC

References

Structure-Activity Relationship of 5-Aryl-1-methyl-4-nitroimidazole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 5-aryl-1-methyl-4-nitroimidazole analogues reveals critical insights into their potential as antiparasitic agents. This guide provides a comparative analysis of their biological activity, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of medicinal chemistry.

A key study in this area focuses on the synthesis and evaluation of a series of 5-aryl-1-methyl-4-nitroimidazoles, derived from the precursor 5-chloro-1-methyl-4-nitroimidazole. The primary modification involves the substitution of the chlorine atom at the C5 position with various aryl groups, allowing for a systematic investigation of how different substituents on the aryl ring influence the compound's biological efficacy.

Comparative Biological Activity

The antiparasitic activity of the synthesized 5-aryl-1-methyl-4-nitroimidazole analogues was evaluated in vitro against two protozoan parasites, Entamoeba histolytica and Giardia intestinalis. The results, summarized in the table below, highlight the impact of the aryl substituent on the inhibitory potency of the compounds.

CompoundAr-GroupE. histolytica IC50 (µM)G. intestinalis IC50 (µM)Cytotoxicity (Vero cells) IC50 (µM)
5a Phenyl4.433.85> 100
5b 4-Methylphenyl3.212.98> 100
5c 4-Methoxyphenyl2.562.1145.3
5d 4-Fluorophenyl2.151.95> 100
5e 4-Chlorophenyl1.721.5862.5
5f 3-Chlorophenyl1.471.47> 100
Metronidazole (Standard Drug)2.852.65> 100

Structure-Activity Relationship Analysis

The data reveals several key trends in the structure-activity relationship of these analogues:

  • Influence of Aryl Substitution: The introduction of an aryl group at the C5 position generally leads to potent antiparasitic activity, with most analogues exhibiting lower IC50 values than the standard drug, metronidazole.

  • Electronic Effects of Substituents: The nature of the substituent on the phenyl ring plays a crucial role in modulating the activity. Electron-withdrawing groups, such as fluorine and chlorine, tend to enhance the antiparasitic potency. This is evidenced by the lower IC50 values of compounds 5d , 5e , and 5f compared to the unsubstituted analogue 5a .

  • Positional Isomerism: The position of the substituent on the phenyl ring also influences activity. For instance, the 3-chlorophenyl analogue (5f ) displayed the most potent activity against both parasitic strains, suggesting that the meta position is favorable for this substituent.[1][2][3]

  • Cytotoxicity: While some of the more active compounds, such as 5c and 5e , showed a degree of cytotoxicity against Vero cells, the most potent analogue, 5f , did not exhibit significant cytotoxicity at the tested concentrations, indicating a favorable selectivity profile.[1][2][3]

Experimental Protocols

Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles

The synthesis of the 5-aryl-1-methyl-4-nitroimidazole analogues was achieved through a Suzuki coupling reaction.[1][2]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions 5-chloro-1-methyl-4-nitroimidazole 5-chloro-1-methyl-4-nitroimidazole Suzuki Coupling Suzuki Coupling 5-chloro-1-methyl-4-nitroimidazole->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 (catalyst) Pd(PPh3)2Cl2->Suzuki Coupling K2CO3 K2CO3 (base) K2CO3->Suzuki Coupling TBAB TBAB (phase transfer catalyst) TBAB->Suzuki Coupling Water Water (solvent) Water->Suzuki Coupling 70-80 °C 70-80 °C 70-80 °C->Suzuki Coupling Product 5-Aryl-1-methyl-4-nitroimidazole Suzuki Coupling->Product

Figure 1. Synthetic workflow for 5-aryl-1-methyl-4-nitroimidazole analogues.

A mixture of 5-chloro-1-methyl-4-nitroimidazole, the respective arylboronic acid, potassium carbonate, and tetrabutylammonium bromide (TBAB) in water was heated at 70-80 °C in the presence of a palladium catalyst, dichlorobis(triphenylphosphine)palladium(II). The resulting products were then purified and characterized.[1][2]

In Vitro Antiparasitic Activity Assay

The in vitro activity of the compounds against E. histolytica and G. intestinalis was determined using a microdilution method. Trophozoites of the parasites were incubated with serial dilutions of the test compounds for a specified period. The concentration of the compound that inhibited 50% of the parasite growth (IC50) was then determined. Metronidazole was used as a standard drug for comparison.

G Parasite Culture Trophozoites of E. histolytica or G. intestinalis Incubation Incubation Parasite Culture->Incubation Compound Dilution Serial dilutions of test compounds Compound Dilution->Incubation Growth Assessment Assessment of parasite viability Incubation->Growth Assessment IC50 Determination Calculation of IC50 values Growth Assessment->IC50 Determination

Figure 2. Workflow for in vitro antiparasitic activity assay.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against Vero cells (monkey kidney epithelial cells) using a standard MTT assay. The assay measures the metabolic activity of the cells, which is indicative of cell viability. The concentration of the compound that reduced the cell viability by 50% (IC50) was determined.

Conclusion

The structure-activity relationship studies of these 5-aryl-1-methyl-4-nitroimidazole analogues provide valuable information for the rational design of more potent and selective antiparasitic agents. The findings suggest that the 5-chloro-1-methyl-4-nitroimidazole scaffold is a promising starting point for the development of new drugs against amoebiasis and giardiasis. Specifically, the introduction of a 3-chlorophenyl group at the C5 position has been shown to significantly enhance the antiparasitic activity without a concomitant increase in cytotoxicity. Further optimization of this lead compound could lead to the discovery of novel and effective antiparasitic drug candidates.

References

Unveiling the Potency of Pyrazole-Based Herbicides: A Comparative Guide to Substituent Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective and selective weed management solutions has cemented pyrazole-based herbicides as a cornerstone of modern agriculture. The versatility of the pyrazole scaffold allows for a wide array of substitutions, each influencing the compound's herbicidal activity, target specificity, and overall performance. This guide provides a comprehensive comparison of the efficacy of pyrazole-based herbicides with different substituents, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Quantitative Efficacy of Pyrazole-Based Herbicides

The herbicidal efficacy of different pyrazole derivatives is critically dependent on the nature and position of their substituents. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of various substituted pyrazole compounds against several key weed species, providing a clear comparison of their potency. Lower values indicate higher herbicidal activity.

Table 1: Herbicidal Efficacy (EC₅₀) of Pyrazole Isothiocyanate Derivatives

CompoundSubstituent at R¹Substituent at R²Echinochloa crusgalli (µg/mL)Cyperus iria (µg/mL)Dactylis glomerata (µg/mL)Trifolium repens (µg/mL)
3-1 PhenylH64.3265.8362.4267.72
3-7 4-ChlorophenylH65.3364.9059.4167.41

Data synthesized from a study on novel isothiocyanate-substituted pyrazoles.[1]

Table 2: Herbicidal Activity of Pyrazole Amide Derivatives Against Root Growth

CompoundSubstituent GroupDigitaria sanguinalis (% Inhibition at 150 g ai/ha)Amaranthus retroflexus (% Inhibition at 150 g ai/ha)Setaria viridis (% Inhibition at 150 g ai/ha)
6ba 4-Cl-Ph~90%~80%~80%
6bj 2,4-di-Cl-Ph~90%~80%~80%

Data from a study on pyrazole amide derivatives as potential transketolase inhibitors.[2]

Table 3: Post-emergence Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives

CompoundAryl SubstituentArabidopsis thaliana Root Growth IC₅₀ (µM)Post-emergence Activity at 300 g/ha vs. Picloram
V-7 2,4-di-Cl-Ph0.045 (45x lower than halauxifen-methyl)-
V-8 4-F-Ph-Better than picloram

Results from a study on novel picolinic acid derivatives.[3][4]

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A predominant mechanism of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6][7] This enzyme is crucial in the plant's tyrosine catabolism pathway, which leads to the formation of essential molecules like plastoquinone and tocopherols (Vitamin E).[2][5] The inhibition of HPPD disrupts this pathway, leading to a cascade of effects that ultimately result in plant death.

The following diagram illustrates the signaling pathway affected by HPPD-inhibiting pyrazole herbicides.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Catalyzes Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone->Carotenoid_Biosynthesis Essential Cofactor Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Antioxidant_Defense Antioxidant Defense Tocopherols->Antioxidant_Defense Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Plant_Death Plant Death (Bleaching) Carotenoid_Biosynthesis->Plant_Death Disruption leads to Photosynthesis->Plant_Death Disruption leads to Antioxidant_Defense->Plant_Death Disruption leads to Chlorophyll_Protection->Photosynthesis Pyrazole_Herbicide Pyrazole-Based Herbicide Pyrazole_Herbicide->HPPD Inhibits

Caption: HPPD Inhibition Pathway by Pyrazole Herbicides.

Structure-Activity Relationship: A Logical Overview

The efficacy of pyrazole-based herbicides is intrinsically linked to their chemical structure. Specific substitutions on the pyrazole ring and its appended moieties can significantly enhance or diminish herbicidal activity. The following diagram illustrates the logical relationships between structural modifications and their impact on herbicidal efficacy.

SAR_Logic cluster_Substituents Key Substituent Positions cluster_Effects Impact on Herbicidal Activity Pyrazole_Core Pyrazole Core Structure N1_Position N1-Position Substituent (e.g., Phenyl, Alkyl) Pyrazole_Core->N1_Position C3_Position C3-Position Substituent (e.g., Halogen, Alkyl) Pyrazole_Core->C3_Position C4_Position C4-Position Substituent (e.g., Benzoyl, Amide) Pyrazole_Core->C4_Position C5_Position C5-Position Substituent (e.g., Aryl, Hydroxyl) Pyrazole_Core->C5_Position Increased_Efficacy Increased Herbicidal Efficacy N1_Position->Increased_Efficacy Aryl groups often enhance activity Target_Specificity Altered Target Specificity N1_Position->Target_Specificity Influences overall molecular shape Decreased_Efficacy Decreased Herbicidal Efficacy C3_Position->Decreased_Efficacy Bulky groups can cause steric hindrance C4_Position->Increased_Efficacy Electron-withdrawing groups can be favorable C4_Position->Target_Specificity Key for interaction with active site C5_Position->Target_Specificity Modifications can alter enzyme binding

Caption: Structure-Activity Relationship Logic for Pyrazole Herbicides.

Experimental Protocols

Accurate and reproducible evaluation of herbicide efficacy is paramount. The following are detailed methodologies for key experiments cited in the evaluation of pyrazole-based herbicides.

Greenhouse Bioassay for Post-Emergence Herbicidal Efficacy

This protocol is designed to assess the efficacy of herbicides when applied to emerged weeds.

1. Plant Preparation:

  • Seed Germination: Seeds of target weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus) and a susceptible crop (e.g., corn, wheat) are sown in pots or trays filled with a standard greenhouse potting mix.
  • Growth Conditions: The pots are maintained in a greenhouse under controlled conditions of temperature (e.g., 25/20°C day/night), light (e.g., 16-hour photoperiod), and humidity.
  • Thinning: Once seedlings emerge, they are thinned to a uniform number per pot (e.g., 3-5 plants) to ensure consistency.

2. Herbicide Application:

  • Treatment Stage: Herbicides are applied when the weed seedlings have reached a specific growth stage (e.g., 2-4 true leaves).
  • Solution Preparation: The pyrazole-based herbicide is dissolved in an appropriate solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations. A range of doses is prepared to determine the dose-response relationship.
  • Application: The herbicide solutions are uniformly sprayed onto the plants using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200-400 L/ha) at a constant pressure. Control plants are sprayed with the solvent-surfactant solution without the herbicide.

3. Data Collection and Analysis:

  • Visual Assessment: Plant injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).
  • Biomass Measurement: At the end of the experiment, the above-ground plant material is harvested, and the fresh or dry weight is measured.
  • Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control. The data are then subjected to probit or log-logistic regression analysis to determine the EC₅₀ or GR₅₀ (dose required for 50% growth reduction) values.

In Vitro HPPD Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the target enzyme.

1. Enzyme Preparation:

  • The HPPD enzyme can be sourced from plant tissues (e.g., maize seedlings) or from a recombinant expression system. The enzyme is purified to a suitable level for the assay.

2. Assay Procedure:

  • Reaction Mixture: The assay is typically conducted in a microplate format. Each well contains a reaction buffer, the HPPD enzyme, the substrate (4-hydroxyphenylpyruvate), and varying concentrations of the pyrazole-based inhibitor.
  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 30°C) for a set period.
  • Measurement: The activity of the HPPD enzyme is determined by measuring the rate of oxygen consumption using an oxygen electrode or by a spectrophotometric method that detects the formation of the product, homogentisate.

3. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.
  • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).

The following diagram outlines the general workflow for evaluating the efficacy of novel pyrazole-based herbicides.

Experimental_Workflow cluster_Screening Initial Screening cluster_Confirmation Confirmatory Testing cluster_Advanced Advanced Evaluation Start Start: Design & Synthesize Novel Pyrazole Derivatives Petri_Dish_Assay Petri Dish Bioassay (Seed Germination & Root Growth) Start->Petri_Dish_Assay Enzyme_Assay In Vitro Enzyme Inhibition Assay (e.g., HPPD) Start->Enzyme_Assay Greenhouse_Bioassay Greenhouse Bioassay (Post-emergence & Pre-emergence) Petri_Dish_Assay->Greenhouse_Bioassay Promising Candidates Enzyme_Assay->Greenhouse_Bioassay Active Inhibitors Dose_Response Dose-Response Studies (EC50 / IC50 Determination) Greenhouse_Bioassay->Dose_Response Field_Trials Field Trials (Efficacy & Crop Safety) Dose_Response->Field_Trials Potent Compounds QSAR_Studies QSAR & Molecular Docking Dose_Response->QSAR_Studies Data for Modeling End End: Lead Compound Identification Field_Trials->End QSAR_Studies->Start Informs New Designs

Caption: Experimental Workflow for Pyrazole Herbicide Evaluation.

References

Screening for Success: A Comparative Guide to Bioassay Methods for Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutic agents.[1][2] The diverse biological activities exhibited by pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, necessitate a robust and efficient screening process to identify promising lead compounds.[1][3][4][5] This guide provides a comprehensive comparison of key bioassay methods for evaluating the biological activity of new pyrazole compounds, complete with experimental protocols, comparative data, and visual workflows to aid in assay selection and implementation.

Anticancer Activity Assessment

The evaluation of anticancer properties is a primary focus in the study of novel pyrazole derivatives.[3][4] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, often through the inhibition of critical signaling pathways involved in cell proliferation and survival.[6]

Key Bioassay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8] It is a reliable and high-throughput method for initial screening of potential anticancer agents.

Experimental Protocol: MTT Assay [6]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Introduce various concentrations of the novel pyrazole compounds to the wells. A vehicle control (e.g., DMSO) should be included. Incubate the plates for a specified duration, commonly 48 or 72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then determined.[6]

Comparative Data: Anticancer Activity of Pyrazole Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colorectal)Reference Drug (Doxorubicin)
Pyrazole-Indole Hybrid 7a-6.1 ± 1.9[7][8]--24.7 ± 3.2 (HepG2)[7][8]
Pyrazole-Indole Hybrid 7b-7.9 ± 1.9[7][8]--24.7 ± 3.2 (HepG2)[7][8]
Tetrazole based Pyrazoline5.8[3]-8.0[3]--
Sugar-based Pyrazole-Good inhibitory activity[3]Good inhibitory activity[3]--
Pyrazole Hybrid 1348.1 ± 1.3 (MDA-MB-231)34 ± 0.5[9]---

Workflow for Anticancer Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture (e.g., MCF-7, HepG2) B Compound Treatment (Novel Pyrazoles) A->B C MTT Assay B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V) D->F G Enzyme Inhibition Assays (e.g., Kinase Assays) D->G H Lead Compound Identification E->H F->H G->H

Caption: Workflow for anticancer screening of pyrazole compounds.

Anti-inflammatory Activity Evaluation

Pyrazole derivatives have shown significant promise as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX).[2][10] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[2]

Key Bioassay: COX Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

Experimental Protocol: COX Inhibition Assay [10]

  • Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the test pyrazole compound at various concentrations.

  • Initiation: Start the reaction by adding arachidonic acid.

  • Detection: The product of the reaction, prostaglandin E2 (PGE2), is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. IC50 values are then determined.

Comparative Data: Anti-inflammatory Activity of Pyrazole Derivatives (IC50 in nM)

Compound/DerivativeCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference Drug (Celecoxib)
Pyrazole-hydrazone 4a-0.67 (µM)[11]8.41[11]0.87 (µM)[11]
Pyrazole-hydrazone 4b-0.58 (µM)[11]10.55[11]0.87 (µM)[11]
Pyrazole Derivative 2a-19.87[12]--
Pyrazole Derivative 3b-39.43[12]22.21[12]-
Pyrazole Derivative 5b-38.73[12]17.47[12]-

Signaling Pathway: COX Inhibition

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Stomach lining, Platelets) COX1->PGs_TXs PGs_Inflammation Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammation Pyrazole Novel Pyrazole Compound Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

Antimicrobial Activity Screening

The antimicrobial potential of pyrazole derivatives is another significant area of investigation.[13][14][15] Assays to determine the minimum inhibitory concentration (MIC) are fundamental in this context.

Key Bioassay: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[6]

Experimental Protocol: Broth Microdilution Method [6]

  • Compound Dilution: Perform a serial two-fold dilution of the pyrazole compounds in a suitable broth medium in a 96-well microtiter plate.[6]

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). The final concentration of the inoculum is typically around 5 x 10^5 CFU/mL.[6]

  • Controls: Include a positive control (microorganism without any compound) and a negative control (broth only) on each plate.[6]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Comparative Data: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansReference Drug
Pyrazole Carbothiohydrazide 21a62.5-125[13]-2.9-7.8[13]Chloramphenicol, Clotrimazole[13]
Chloro-substituted PyrazoleMost active[14][16]-Most active[14]-
Pyrazolyl–thiazole 7d--15.63[17]-

Workflow for Antimicrobial Screening

A Prepare Pyrazole Compound Stock Solutions B Serial Dilution in 96-well Plates A->B C Inoculate with Microbial Suspension B->C D Incubate at Optimal Temperature C->D E Visually Assess Growth and Determine MIC D->E F Further Studies on Active Compounds E->F

Caption: Workflow for antimicrobial screening using broth microdilution.

Enzyme Inhibition Assays

Many pyrazole compounds exert their biological effects by inhibiting specific enzymes.[7][18] Therefore, direct enzyme inhibition assays are crucial for elucidating their mechanism of action.

Key Bioassay: Kinase Inhibition Assay

Given that kinases play a central role in many diseases, including cancer, kinase inhibition assays are vital.

Experimental Protocol: Kinase Inhibition Assay (General)

  • Assay Components: Prepare the purified kinase, its specific substrate, ATP, and the pyrazole inhibitor.

  • Reaction: In a microplate, combine the kinase, substrate, and varying concentrations of the pyrazole compound. Initiate the reaction by adding ATP.

  • Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase activity inhibition and determine the IC50 value.

Comparative Data: Enzyme Inhibitory Activity of Pyrazole Derivatives (IC50 in µM)

Compound/DerivativeTarget EnzymeIC50 (µM)Reference Drug
Pyrazole-Indole Hybrid 7aCDK-20.074 ± 0.15[19]Roscovitine (0.100 ± 0.25)[19]
Pyrazole-Indole Hybrid 7bCDK-20.095 ± 0.10[19]Roscovitine (0.100 ± 0.25)[19]
Pyrazoline 18hEGFR0.574[20]Erlotinib (0.105)[20]
Pyrazoline 18hHER20.253[20]Erlotinib (0.085)[20]

Signaling Pathway: Kinase Inhibition

Kinase Kinase (e.g., CDK-2, EGFR) ATP ATP Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP->Kinase Substrate->Kinase Downstream Downstream Signaling (Cell Proliferation, Survival) Phospho_Substrate->Downstream Pyrazole Novel Pyrazole Compound Pyrazole->Kinase Inhibition

Caption: General mechanism of kinase inhibition by pyrazole compounds.

By employing these standardized bioassay methods, researchers can effectively screen novel pyrazole compounds, compare their activities with existing alternatives, and identify promising candidates for further development. The detailed protocols and comparative data provided herein serve as a valuable resource for streamlining the drug discovery process.

References

Validating the Mechanism of Action for Pyrazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile binding capabilities.[1][2] This five-membered heterocyclic ring is a privileged structure found in numerous FDA-approved drugs that target a wide array of enzymes, including kinases, proteases, and metabolic enzymes.[1][3][4] Establishing a clear and accurate mechanism of action (MoA) is a critical step in the development of any new pyrazole-based inhibitor. This guide provides an objective comparison of methodologies used to validate the MoA of these inhibitors, supported by experimental data and detailed protocols.

Core Principles in MoA Validation

Validating the MoA for a pyrazole-based inhibitor involves a multi-faceted approach to confirm direct target engagement, understand the mode of inhibition, and observe the subsequent biological effects. Key questions to address include:

  • Does the compound directly bind to the target enzyme?

  • What is the nature of the inhibition (e.g., competitive, non-competitive, allosteric, covalent)?

  • Does target inhibition in a cellular context produce the desired physiological outcome?

Answering these questions requires a combination of biochemical, biophysical, and cell-based assays.

Comparative Data of Pyrazole-Based Inhibitors

The following tables summarize the performance of various pyrazole-based inhibitors against their respective enzyme targets, showcasing the diversity of this scaffold.

Table 1: Biochemical Potency of Pyrazole-Based Inhibitors Against Various Enzyme Targets

Compound ID/NameTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Reference Compound
Pyrazole-Indole Hybrids
Compound 7a CDK-2Enzymatic Assay0.074-Roscovitine (0.100)
Compound 7b CDK-2Enzymatic Assay0.095-Roscovitine (0.100)
Pyrazole Thioethers
Compound 7d DapEEnzymatic Assay17.9--
Compound (R)-7q DapEEnzymatic Assay18.817.3-
Pyrazole-Based Scaffolds
Compound 3a VEGFR-2Enzymatic Assay0.038-Sorafenib (0.030)
Compound 3i VEGFR-2Enzymatic Assay0.0089-Sorafenib (0.030)
Pyrazole-Hydrazones
Compound 4a COX-2Enzymatic Assay0.67-Celecoxib (0.87)
Compound 4b COX-2Enzymatic Assay0.58-Celecoxib (0.87)
Acylated 1H-pyrazol-5-amines
Compound 24e Thrombin (FIIa)Enzymatic Assay0.016--
Compound 34a Thrombin (FIIa)Enzymatic Assay0.080--
Carbonic Anhydrase Inhibitors
Compound 6 hCA IEnzymatic Assay-0.0051Acetazolamide
Compound 10 hCA IEnzymatic Assay-0.0169Acetazolamide

Data compiled from multiple sources.[5][6][7][8][9][10][11][12]

Table 2: Cellular Activity of Selected Pyrazole-Based Inhibitors

Compound IDTarget Kinase(s)Cell LineAssay TypeIC50 / GI50 (µM)Reference Drug
7a CDK-2HepG2MTT Assay6.1Doxorubicin (24.7)
7b CDK-2HepG2MTT Assay7.9Doxorubicin (24.7)
3a VEGFR-2PC-3Cytotoxicity Assay1.22Sorafenib (1.13)
3i VEGFR-2PC-3Cytotoxicity Assay1.24Sorafenib (1.13)
16a HPK1Primary Human T-cellsIL-2 Secretion--
4 CDK2HCT-116Western Blot-AT7519

Data compiled from multiple sources.[7][8][9][13][14]

Experimental Protocols for MoA Validation

Detailed and reproducible experimental design is fundamental to validating the mechanism of action.

Enzyme Inhibition and Kinetics Assay

This initial step quantifies the inhibitory potency of the compound.

  • Objective: To determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and to investigate the mode of inhibition (e.g., competitive, non-competitive).

  • General Protocol:

    • A solution of the target enzyme is prepared in an appropriate assay buffer.

    • The pyrazole-based inhibitor is serially diluted to a range of concentrations.

    • The enzyme and inhibitor are pre-incubated for a defined period.

    • The reaction is initiated by adding the enzyme's substrate. For kinases, this is often ATP and a peptide or protein substrate.[13]

    • The reaction progress is monitored over time by measuring product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).

    • For kinetic studies to determine the mode of inhibition, the assay is repeated with varying concentrations of both the inhibitor and the substrate.[5]

    • Data is plotted (e.g., Lineweaver-Burk plot) to determine parameters like Ki and the type of inhibition.

Thermal Shift Assay (TSA)

TSA is a biophysical technique used to confirm direct binding of the inhibitor to the target protein.

  • Objective: To demonstrate target engagement and estimate the binding affinity.

  • General Protocol:

    • The purified target enzyme is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

    • The pyrazole-based inhibitor is added to the enzyme-dye mixture.

    • The temperature of the solution is gradually increased, and the fluorescence is monitored.

    • As the protein unfolds due to heat, the dye binds, and fluorescence increases. The melting temperature (Tm) is the point of inflection of this curve.

    • A successful binding event will stabilize the protein, resulting in a positive shift in the Tm.[5] The magnitude of this shift can be used to calculate the dissociation constant (Kd).

Cellular Target Engagement and Phenotypic Assays

These assays confirm that the inhibitor can reach its target in a cellular environment and elicit the expected biological response.

  • Objective: To measure the inhibitor's effect on cellular pathways and phenotypes like cell viability, proliferation, or apoptosis.

  • Protocol: Western Blot for Target Phosphorylation

    • Culture relevant cells (e.g., cancer cell lines) to an appropriate density.

    • Treat the cells with various concentrations of the pyrazole inhibitor for a set time. Include a vehicle control (e.g., DMSO).[15]

    • Lyse the cells to extract total protein.[15]

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and for the total amount of the target protein.

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • A reduction in the phosphorylated protein signal relative to the total protein indicates successful target inhibition.[16]

  • Protocol: Cell Viability (MTT) Assay

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the pyrazole compound for 24-72 hours.

    • Add MTT reagent to each well and incubate, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[8]

  • Protocol: Cell Cycle Analysis by Flow Cytometry

    • Treat cells with the inhibitor for a specified duration.

    • Harvest and fix the cells in cold ethanol.[15]

    • Stain the cells with a DNA-binding dye like Propidium Iodide (PI).[15]

    • Analyze the cell population using a flow cytometer to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][15] An accumulation of cells in a specific phase can indicate the mechanism of action.[14]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships in drug discovery.

G General Workflow for MoA Validation of Pyrazole-Based Inhibitors cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Validation cluster_2 Structural Validation A Primary Screening (Enzyme Inhibition Assay) B Determine IC50 A->B C Kinetic Studies (e.g., Lineweaver-Burk) B->C E Binding Confirmation (Thermal Shift Assay) B->E G Cell-Based Potency (e.g., MTT Assay) B->G D Determine Mode of Inhibition (Competitive, Non-competitive, etc.) C->D J Co-crystallization or Docking D->J F Determine Kd / Ki E->F F->J H Cellular Target Engagement (e.g., Western Blot) G->H I Phenotypic Response (e.g., Cell Cycle, Apoptosis) H->I K Visualize Binding Mode J->K

Caption: A general workflow for validating the mechanism of action.

G Inhibition of HPK1 Signaling Pathway in T-Cells TCR T-Cell Receptor (TCR) Antigen Recognition HPK1 HPK1 TCR->HPK1 activates SLP76 SLP76 HPK1->SLP76 phosphorylates pSLP76 p-SLP76 (Ser376) Signalosome LAT Signalosome Dissociation pSLP76->Signalosome causes Downstream Downstream Signaling (e.g., IL-2 production) Signalosome->Downstream prevents Inhibitor Pyrazole-Based HPK1 Inhibitor Inhibitor->HPK1 inhibits

Caption: Inhibition of the HPK1 signaling pathway by a pyrazole inhibitor.[13]

G Logical Steps from Hit to Validated Lead Hit Initial Hit Identified (e.g., from HTS) SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Potency Improved Potency (Low µM to nM IC50) SAR->Potency Selectivity Selectivity Profiling (Kinase Panel) Potency->Selectivity Cellular Cellular Activity Confirmed (Target Engagement & Phenotype) Selectivity->Cellular PK Pharmacokinetic (PK) Properties Optimized Cellular->PK Lead Validated Lead Compound PK->Lead

Caption: Logical progression from a screening hit to a validated lead compound.

Comparison with Alternative Heterocyclic Scaffolds

While pyrazoles are highly effective, other nitrogen-containing heterocycles are also prevalent in enzyme inhibitor design.

  • Indazoles: Isomeric to pyrazoles, indazoles are also prominent in kinase inhibitors. They offer a different vector space for substitution, which can be exploited to achieve selectivity.

  • Imidazoles: Imidazoles are found in many biologically active molecules. Their ability to act as proton donors and acceptors makes them effective in mimicking histidine residues in enzyme active sites.

  • Triazoles: These five-membered rings with three nitrogen atoms offer additional points for hydrogen bonding, which can enhance binding affinity and solubility.

The choice of scaffold often depends on the specific topology of the enzyme's active site and the desired physicochemical properties of the final compound. Pyrazoles often provide a good balance of metabolic stability, synthetic tractability, and the ability to form key interactions with enzyme targets.[1][2]

Conclusion

Validating the mechanism of action for pyrazole-based enzyme inhibitors is a rigorous, multi-step process that is essential for successful drug development. It requires the integration of biochemical, biophysical, and cellular data to build a comprehensive understanding of how an inhibitor interacts with its target and affects biological systems. By employing the systematic approaches outlined in this guide—from initial enzyme kinetics to in-cell target engagement and phenotypic analysis—researchers can confidently establish the MoA, paving the way for the development of novel and effective therapeutics. The versatility of the pyrazole scaffold ensures its continued prominence in the discovery of new enzyme inhibitors for a wide range of diseases.[4][17]

References

Spectroscopic Comparison of 5-Chloro-1-Methyl-4-Nitro-1H-Pyrazole and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 5-chloro-1-methyl-4-nitro-1H-pyrazole and its key positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key differentiators in their ¹H NMR, ¹³C NMR, IR, and mass spectra. The combination of experimental and predicted data presented herein serves as a valuable tool for the unambiguous identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the experimental and predicted spectroscopic data for the isomers of chloro-1-methyl-4-nitro-1H-pyrazole. It is important to note that while experimental data for the 3-chloro isomer is available, the data for the other isomers are predicted based on established principles of substituent effects on spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

IsomerPyrazole-H Chemical Shift (ppm)N-Methyl-H Chemical Shift (ppm)Data Source
3-Chloro-1-methyl-4-nitro-1H-pyrazole8.16 (s, 1H)3.94 (s, 3H)Experimental
This compound~8.0-8.2 (s, 1H)~3.9-4.1 (s, 3H)Predicted
4-Chloro-1-methyl-3-nitro-1H-pyrazole~7.8-8.0 (s, 1H)~3.8-4.0 (s, 3H)Predicted
4-Chloro-1-methyl-5-nitro-1H-pyrazole~7.9-8.1 (s, 1H)~3.8-4.0 (s, 3H)Predicted

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerC3 (ppm)C4 (ppm)C5 (ppm)N-Methyl (ppm)
3-Chloro-1-methyl-4-nitro-1H-pyrazole~145-150~120-125~130-135~35-40
This compound~140-145~120-125~135-140~35-40
4-Chloro-1-methyl-3-nitro-1H-pyrazole~150-155~110-115~130-135~35-40
4-Chloro-1-methyl-5-nitro-1H-pyrazole~140-145~110-115~140-145~35-40

Table 3: Key IR Absorption Bands (Predicted)

Functional GroupWavenumber (cm⁻¹)Intensity
Nitro Asymmetric Stretch1563 - 1491Strong
Nitro Symmetric Stretch1361 - 1304Strong
C-N Stretch~1200 - 1100Medium-Strong
C-H Stretch (Aromatic/Methyl)~3100-2900Medium-Weak
C-Cl Stretch~850 - 550Medium

Table 4: Mass Spectrometry Fragmentation Data (Predicted)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
All Isomers161/163 (due to ³⁵Cl/³⁷Cl isotopes)[M-NO₂]⁺, [M-NO]⁺, [M-Cl]⁺, [M-HCN]⁺

Differentiation of Isomers

The differentiation of these isomers can be systematically approached by a combined analysis of their spectroscopic data. The following workflow illustrates the logical steps for distinguishing between the different positional isomers.

G Workflow for Isomer Differentiation start Obtain Spectroscopic Data (NMR, IR, MS) nmr ¹H and ¹³C NMR Analysis start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms h_nmr ¹H NMR: - Chemical shift of pyrazole proton - Chemical shift of N-methyl group nmr->h_nmr c_nmr ¹³C NMR: - Chemical shifts of C3, C4, and C5 nmr->c_nmr ir_analysis IR: - Confirm presence of NO₂ and C-Cl groups ir->ir_analysis ms_analysis MS: - Confirm molecular weight (161/163 m/z) - Analyze fragmentation pattern ms->ms_analysis isomer_id Isomer Identification h_nmr->isomer_id c_nmr->isomer_id ir_analysis->isomer_id ms_analysis->isomer_id

A logical workflow for the spectroscopic differentiation of chloro-1-methyl-4-nitro-1H-pyrazole isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for pyrazole derivatives and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample placed directly on the crystal.

  • Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate a reproducible fragmentation pattern.

  • Mass Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Nitroaromatic compounds often show characteristic losses of NO (30 u) and NO₂ (46 u).[2] The presence of chlorine will be indicated by an M+2 peak with approximately one-third the intensity of the molecular ion peak.

References

Comparative Docking Studies of Pyrazole Derivatives with Target Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole derivatives in molecular docking studies against key enzymatic targets. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and application in drug discovery endeavors.

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Molecular docking is a crucial in silico tool that predicts the binding affinity and orientation of a ligand within the active site of a target protein, thereby guiding the design and optimization of potent inhibitors. This guide synthesizes data from multiple studies to offer a comparative overview of the docking performance of pyrazole derivatives against various enzymes.

Quantitative Comparison of Docking Performance

The following tables summarize the binding energies and inhibitory concentrations of various pyrazole derivatives against different enzyme targets, as reported in the cited literature. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Table 1: Docking Scores and Binding Energies of Pyrazole Derivatives against Cancer-Related Kinases

Pyrazole DerivativeTarget Enzyme (PDB ID)Binding Energy (kcal/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b)VEGFR-2 (2QU5)-10.09 (kJ/mol)[3][4][5]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)Aurora A (2W1G)-8.57 (kJ/mol)[3][4][5]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b)CDK2 (2VTO)-10.35 (kJ/mol)[3][4][5]
Compound M72CYP17-10.4[6]
Compound M33HDAC-[6]
Compound M36C-RAF-[6]
Compound M76VEGFR-[6]

Note: The binding energies for compounds 1b, 1d, and 2b were originally reported in kJ/mol and are presented as such.

Table 2: Inhibitory Activity and Docking Scores of Pyrazole Derivatives against Cyclooxygenase-2 (COX-2)

Pyrazole DerivativeIC50 (µM)Binding Energy (kcal/mol)Reference
Compound 12--10.9[7][8]
Compound 13--[7][8]
Compound 11--[7][8]
Compound 6--[7][8]
Diclofenac (Reference)--6.5[7][9]

Table 3: Inhibitory Activity of Pyrazole-Phthalazine Hybrids against α-Glucosidase

Pyrazole DerivativeIC50 (µM)Reference
Compound 8l13.66 ± 0.009[1]
Compound 8h15.44 ± 0.024[1]
Compound 8n18.63 ± 0.041[1]
Compound 8a74.22 ± 0.012[1]
Acarbose (Reference)720.18 ± 0.008[1]

Table 4: Inhibition Constants (Ki) of Pyrazole-Carboxamides against Carbonic Anhydrase (CA) Isozymes

Pyrazole DerivativehCA I Ki (µM)hCA II Ki (µM)Reference
Compound 6a0.0630.007[10]
Compound 6b--[10]
General Range0.063 - 3.3680.007 - 4.235[10]

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following protocol outlines a typical workflow for performing molecular docking studies with pyrazole derivatives, based on methodologies reported in the literature.[5][7][11]

1. Ligand Preparation:

  • The 2D structures of the pyrazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).
  • The structures are converted to 3D format and energy minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.
  • The prepared ligand files are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock).

2. Target Protein Preparation:

  • The 3D crystal structure of the target enzyme is downloaded from the Protein Data Bank (PDB).
  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.
  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
  • The prepared protein is saved in a compatible format (e.g., .pdbqt).

3. Grid Box Generation:

  • A grid box is defined around the active site of the enzyme. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.

4. Molecular Docking:

  • The docking simulation is performed using software such as AutoDock, PyRx, or Glide.[5][7][11]
  • The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
  • The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.

5. Analysis of Results:

  • The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most favorable binding mode.
  • The interactions between the pyrazole derivative and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

Visualizing Molecular Interactions and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the study of pyrazole derivatives.

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure Drawing l2 3D Conversion & Energy Minimization l1->l2 l3 Save as .pdbqt l2->l3 d1 Define Grid Box l3->d1 p1 Download PDB Structure p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Save as .pdbqt p3->p4 p4->d1 d2 Run Docking Algorithm d1->d2 d3 Calculate Binding Energies d2->d3 a1 Identify Best Pose d3->a1 a2 Visualize Interactions a1->a2 a3 Structure-Activity Relationship a2->a3

Caption: A generalized workflow for in silico molecular docking studies.

cox2_inhibition_pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by a pyrazole derivative.

sar_example cluster_substituents Substituent Effects on Activity pyrazole_core Pyrazole Core R1 R2 R3 r1_effect R1: Electron-donating group (e.g., -OCH3, -OH) -> Increased Activity pyrazole_core:f1->r1_effect r2_effect R2: Bulky hydrophobic group -> Enhanced Binding pyrazole_core:f2->r2_effect r3_effect R3: Halogen substitution (e.g., -Cl, -Br) -> Improved Potency pyrazole_core:f3->r3_effect

References

Safety Operating Guide

Navigating the Safe Disposal of 5-chloro-1-Methyl-4-nitro-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-chloro-1-methyl-4-nitro-1H-pyrazole should be treated as a hazardous chemical waste. The proper disposal of this compound is crucial for laboratory safety and environmental protection. Due to the presence of chloro and nitro functional groups, this substance requires careful handling and adherence to specific disposal protocols for halogenated and nitrogen-containing organic compounds. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities, as local regulations may vary.[1][2]

Hazard Profile and Waste Classification

Key Hazard Considerations:

  • Toxicity: Assume the compound is toxic and handle with appropriate personal protective equipment.

  • Environmental Hazard: Halogenated and nitro-aromatic compounds can be harmful to aquatic life and may be persistent in the environment.[1]

  • Reactivity: Avoid mixing with incompatible materials, particularly strong oxidizing agents.[5][6]

Waste Profile Guideline Rationale
Chemical Classification Halogenated Nitroaromatic CompoundContains both chlorine and a nitro group, requiring specific disposal considerations.[7][8]
Physical Form Solid or Liquid (in solution)Disposal procedures vary slightly for solid waste and contaminated solutions.
Recommended Disposal Professional Hazardous Waste Disposal ServiceEnsures environmentally sound and compliant management of the chemical waste.[1][3]
Primary Disposal Method High-Temperature IncinerationA common and effective method for the destruction of halogenated organic compounds.[1][9]

Procedural Steps for Proper Disposal

The following steps outline the recommended procedure for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment.

  • Standard Laboratory Attire: A lab coat is essential to protect from splashes.

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[1]

Step 2: Waste Segregation and Collection

Proper segregation is a critical first step to prevent accidental chemical reactions and ensure correct disposal.[3]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1][3]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3]

    • Crucially, this waste must be designated as "halogenated" organic waste. Do not mix with non-halogenated waste streams.[7][8][10]

Step 3: Container Selection and Labeling

The integrity and labeling of waste containers are vital for safe storage and transport.[3]

  • Container Requirements:

    • Use containers that are in good condition, free from leaks, and have a secure, tight-fitting lid.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

    • Do not overfill liquid waste containers; leave a headspace of at least 10% to allow for expansion.[2]

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and an indication of its hazards (e.g., "Toxic," "Irritant").

    • List all constituents of the waste, including solvents and their approximate concentrations.

Step 4: Waste Storage

Store sealed waste containers in a designated and appropriate area pending collection.

  • Designated Area: Store in a well-ventilated, designated hazardous waste accumulation area.[1]

  • Segregation: Keep the container segregated from incompatible materials, especially strong oxidizing agents.[2][5]

  • Secondary Containment: It is best practice to use secondary containment, such as a lab tray, to capture any potential leaks.[2]

Step 5: Arranging for Professional Disposal

The final disposal of this chemical waste must be handled by qualified professionals.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[1]

  • Provide Information: Be prepared to provide a detailed inventory of the waste, including the chemical name and quantity.[3]

  • Professional Disposal: The EHS department will arrange for a licensed chemical waste disposal contractor to collect and transport the waste for appropriate treatment, likely high-temperature incineration.[1][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Lab Coat, Goggles, Gloves) B Segregate Waste: Solid vs. Liquid A->B C Collect Solid Waste & Contaminated Materials B->C Solid D Collect Liquid Waste (Halogenated Stream) B->D Liquid E Use Compatible, Sealed Containers C->E D->E F Label Container Clearly: 'Hazardous Waste' & Chemical Name E->F G Store in Designated Area with Secondary Containment F->G H Contact Institutional EHS for Waste Pickup Request G->H I Professional Disposal (e.g., High-Temperature Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-chloro-1-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-chloro-1-Methyl-4-nitro-1H-pyrazole was not available. The following guidance is based on the safety data for structurally similar compounds, including other chlorinated and nitrated pyrazole derivatives. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar chemical structures, this compound is anticipated to cause skin and eye irritation.[1][2][3][4] Inhalation of dust may lead to respiratory irritation.[2][3][4] Some related compounds are harmful if swallowed or toxic in contact with skin.[5] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[1][6][7] A face shield should be worn if there is a significant splash hazard.[7][8][9]Chemical-resistant gloves (e.g., nitrile).[1][5] For compounds of unknown toxicity, consider double gloving or using a more resistant glove type.[7][9][10]Flame-resistant lab coat.[9]If the material is dusty or if aerosols may be generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[2][6]
Conducting reactions and transfers Chemical splash goggles.[7][9] A face shield is recommended when working with larger quantities or under pressure/vacuum.[9]Chemical-resistant gloves.[1][5] Ensure gloves are compatible with the solvents being used.Flame-resistant lab coat.[9]Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Handling spills and waste Chemical splash goggles and a face shield.[7][8]Heavy-duty, chemical-resistant gloves.[9]Chemical-resistant apron or coveralls over a lab coat.[8][11]For significant spills, a respirator with appropriate cartridges for organic vapors and particulates should be used.[2][8]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

Operational Workflow Diagram

Figure 1: Standard Operational Workflow prep Preparation - Review SDS of related compounds - Don appropriate PPE - Prepare work area in fume hood handling Handling - Weigh solid in fume hood - Prepare solutions in fume hood - Conduct experiment with appropriate shielding prep->handling decon Decontamination - Clean glassware with appropriate solvent - Wipe down work surfaces handling->decon disposal Waste Disposal - Segregate solid and liquid waste - Label waste containers clearly - Dispose of through licensed service decon->disposal

Caption: Figure 1: Standard Operational Workflow for Handling this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always work in a well-ventilated area, preferably a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][3]

    • Wash hands thoroughly before and after handling the chemical.[1][3][4]

  • Handling:

    • Avoid the formation of dust and aerosols.[6][12]

    • Use appropriate tools to handle the solid material to avoid direct contact.

    • Keep the container tightly closed when not in use.[1][2][3][4][13][14]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Response Plan

Figure 2: Emergency Response Plan start Accidental Exposure or Spill exposure_type Type of Incident? start->exposure_type skin_contact Skin Contact exposure_type->skin_contact Exposure eye_contact Eye Contact exposure_type->eye_contact Exposure inhalation Inhalation exposure_type->inhalation Exposure spill Spill exposure_type->spill Spill action_skin Remove contaminated clothing. Wash skin with soap and water for 15 min. skin_contact->action_skin action_eye Rinse eyes with water for 15 min. Remove contact lenses if present. eye_contact->action_eye action_inhalation Move to fresh air. If breathing is difficult, give oxygen. inhalation->action_inhalation action_spill Evacuate area. Contain spill with inert absorbent material. Collect for disposal. spill->action_spill seek_medical Seek Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_spill->seek_medical

Caption: Figure 2: Emergency Response Plan for Incidents Involving this compound.

First Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water and seek medical advice.[12][13] Remove contaminated clothing.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][2][3][12][13] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][2][3]

  • If inhaled: Move the victim into fresh air.[2][12][13] If breathing is difficult, give oxygen.[2][12][13] Seek medical attention.[2]

  • If swallowed: Rinse mouth with water.[12][13] Do not induce vomiting.[12][13] Call a poison control center or doctor immediately for treatment advice.[12][13]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste in suitable, closed, and clearly labeled containers.[6][12]

    • Do not mix with other incompatible wastes.

  • Disposal Method:

    • Dispose of the material through a licensed professional waste disposal service.[2][6]

    • It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][6]

    • Always observe all federal, state, and local environmental regulations.[1]

References

×

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5-chloro-1-Methyl-4-nitro-1H-pyrazole

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